Product packaging for HIV-1 protease-IN-2(Cat. No.:)

HIV-1 protease-IN-2

Cat. No.: B15141355
M. Wt: 558.6 g/mol
InChI Key: YKVUCLKFVOEPGS-BJKOFHAPSA-N
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Description

HIV-1 protease-IN-2 is a useful research compound. Its molecular formula is C27H34N4O7S and its molecular weight is 558.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H34N4O7S B15141355 HIV-1 protease-IN-2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H34N4O7S

Molecular Weight

558.6 g/mol

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]acetamide

InChI

InChI=1S/C27H34N4O7S/c1-19(2)16-31(39(36,37)22-11-9-21(38-3)10-12-22)17-24(32)23(15-20-7-5-4-6-8-20)28-26(34)18-30-14-13-25(33)29-27(30)35/h4-14,19,23-24,32H,15-18H2,1-3H3,(H,28,34)(H,29,33,35)/t23-,24+/m0/s1

InChI Key

YKVUCLKFVOEPGS-BJKOFHAPSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)CN2C=CC(=O)NC2=O)O)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)CN2C=CC(=O)NC2=O)O)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Foundational & Exploratory

Unveiling the Potency of HIV-1 Protease-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and relevant experimental protocols for the potent antiretroviral agent, HIV-1 protease-IN-2. This document is intended to serve as a detailed resource for researchers and professionals engaged in the field of HIV-1 drug discovery and development.

Core Mechanism of Action

This compound is a potent inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle.[1][2] The HIV-1 protease is responsible for the cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the production of infectious virions. By binding to the active site of the HIV-1 protease, this compound blocks this proteolytic activity, thereby preventing viral maturation and rendering the newly produced viral particles non-infectious.

The primary mechanism of action of this compound is competitive inhibition. It is designed to mimic the transition state of the natural substrates of the HIV-1 protease, allowing it to bind with high affinity to the enzyme's active site. This binding event prevents the protease from processing the viral polyproteins, thus halting the viral replication cycle.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueTargetNotes
IC50 2.53 nMHIV-1 ProteaseThe half-maximal inhibitory concentration against the purified HIV-1 protease enzyme.[1][2]
EC50 0.27 µMHIV-1NL4-3 (Darunavir-sensitive)The half-maximal effective concentration in a cell-based assay against a darunavir-sensitive HIV-1 strain.[2]
EC50 0.59 µMHIVRDRVS (Darunavir-resistant)The half-maximal effective concentration in a cell-based assay against a darunavir-resistant HIV-1 strain, indicating activity against drug-resistant variants.[2]
Inhibition Ratio 68% at 100 nMWild-type HIV-1Demonstrates significant inhibition of wild-type HIV-1 replication at a concentration of 100 nM.[2]

Experimental Protocols

The quantitative data presented above are derived from specific biochemical and cell-based assays. Below are detailed methodologies for the key experiments cited.

HIV-1 Protease Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory activity of a compound against the purified HIV-1 protease enzyme.

Principle: A fluorogenic substrate is used, which upon cleavage by HIV-1 protease, releases a fluorescent signal. The inhibitor competes with the substrate for binding to the enzyme's active site, leading to a decrease in the fluorescent signal.

Methodology:

  • Reagents:

    • Purified recombinant HIV-1 protease

    • Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and a quencher)

    • Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT)

    • This compound (dissolved in DMSO)

  • Procedure:

    • A series of dilutions of this compound are prepared in the assay buffer.

    • The inhibitor dilutions are pre-incubated with the HIV-1 protease in a 96-well plate for a specified time at a controlled temperature (e.g., 37°C).

    • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a fluorescence plate reader.

    • The rate of substrate cleavage is calculated for each inhibitor concentration.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.

    • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Antiviral Activity Assay (EC50 Determination)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: A reporter cell line (e.g., TZM-bl cells, which express luciferase and β-galactosidase under the control of the HIV-1 LTR) is infected with HIV-1 in the presence of the inhibitor. The level of viral replication is quantified by measuring the reporter gene expression.

Methodology:

  • Reagents and Cells:

    • TZM-bl cells

    • HIV-1 viral stocks (e.g., HIV-1NL4-3 and a darunavir-resistant strain)

    • Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin, and streptomycin)

    • This compound (dissolved in DMSO)

    • Luciferase assay reagent

  • Procedure:

    • TZM-bl cells are seeded in a 96-well plate and incubated overnight.

    • A series of dilutions of this compound are prepared in the cell culture medium.

    • The cells are pre-incubated with the inhibitor dilutions for a short period.

    • The cells are then infected with a known amount of the HIV-1 viral stock.

    • The infected cells are incubated for a period of time (e.g., 48 hours) to allow for viral replication.

    • After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis:

    • The percentage of inhibition of viral replication is calculated for each concentration of this compound relative to a control without the inhibitor.

    • The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the mechanism of action of HIV-1 protease inhibitors and a typical experimental workflow for their evaluation.

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_protease_action HIV-1 Protease Action cluster_inhibition Inhibition by this compound Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription & Translation Transcription & Translation Integration->Transcription & Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Transcription & Translation->Gag-Pol Polyprotein Produces Mature Viral Proteins Mature Viral Proteins Gag-Pol Polyprotein->Mature Viral Proteins Cleavage by HIV-1 Protease Virion Assembly & Maturation Virion Assembly & Maturation Mature Viral Proteins->Virion Assembly & Maturation Leads to Infectious Virion Infectious Virion Virion Assembly & Maturation->Infectious Virion HIV-1 Protease HIV-1 Protease HIV-1 Protease->Inhibition This compound This compound This compound->HIV-1 Protease Binds to active site Non-infectious Virion Non-infectious Virion Inhibition->Non-infectious Virion Results in

Caption: Mechanism of action of this compound.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cell-based Assay Compound Synthesis Compound Synthesis Protease Inhibition Assay Protease Inhibition Assay Compound Synthesis->Protease Inhibition Assay Antiviral Assay Antiviral Assay Compound Synthesis->Antiviral Assay Purified HIV-1 Protease Purified HIV-1 Protease Purified HIV-1 Protease->Protease Inhibition Assay Fluorogenic Substrate Fluorogenic Substrate Fluorogenic Substrate->Protease Inhibition Assay IC50 Determination IC50 Determination Protease Inhibition Assay->IC50 Determination Data for Lead Optimization Lead Optimization IC50 Determination->Lead Optimization Cell Culture Cell Culture Cell Culture->Antiviral Assay HIV-1 Virus Stocks HIV-1 Virus Stocks HIV-1 Virus Stocks->Antiviral Assay EC50 Determination EC50 Determination Antiviral Assay->EC50 Determination Data for EC50 Determination->Lead Optimization

Caption: Experimental workflow for evaluating HIV-1 protease inhibitors.

References

The Quest for a Dual-Target HIV-1 Inhibitor: An In-Depth Analysis of "HIV-1 protease-IN-2"

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and chemical databases, a specific compound designated as "HIV-1 protease-IN-2" has not been identified in publicly available research. This suggests that "this compound" may be an internal project name within a research institution or company that has not yet been disclosed, a misnomer, or a compound that is still in the very early stages of development and has not been published.

While a detailed technical guide on a specific, non-public compound is not feasible, this whitepaper will provide an in-depth overview of the scientific rationale, design strategies, and synthetic approaches for developing dual inhibitors of HIV-1 protease and integrase. This will serve as a foundational guide for researchers, scientists, and drug development professionals interested in this promising area of antiretroviral therapy. We will explore the key concepts, experimental methodologies, and data presentation relevant to the discovery and synthesis of such dual-action agents.

The Rationale for Dual HIV-1 Protease and Integrase Inhibition

The human immunodeficiency virus type 1 (HIV-1) pandemic remains a significant global health challenge. The current standard of care, highly active antiretroviral therapy (HAART), typically involves a combination of drugs that target different stages of the viral lifecycle. However, the emergence of drug-resistant strains, long-term toxicities, and the need for strict patient adherence highlight the demand for novel therapeutic strategies.

Dual-target inhibitors, which simultaneously block two essential viral enzymes, offer several potential advantages:

  • Higher Barrier to Resistance: The virus would need to acquire mutations in two different genes to overcome the inhibitor, a statistically less probable event.

  • Improved Patient Compliance: A single molecule with dual activity could simplify treatment regimens, potentially leading to better adherence.

  • Reduced Drug-Drug Interactions: Fewer administered drugs can minimize the risk of adverse interactions.

  • Potentially Broader Antiviral Spectrum: A dual inhibitor might be effective against a wider range of viral strains.

HIV-1 protease (PR) and integrase (IN) are both validated and critical targets for antiretroviral drugs.

  • HIV-1 Protease: This enzyme is responsible for the cleavage of viral Gag and Gag-Pol polyproteins, a crucial step in the maturation of infectious virions.

  • HIV-1 Integrase: This enzyme catalyzes the insertion of the viral DNA into the host cell's genome, a process essential for viral replication.

A logical workflow for the discovery of a dual HIV-1 protease and integrase inhibitor is outlined below.

Caption: A generalized workflow for the discovery of dual-target inhibitors.

Design and Synthesis Strategies for Dual Inhibitors

The development of a single molecule capable of effectively inhibiting two distinct enzymes presents a significant medicinal chemistry challenge. Several strategies have been explored:

  • Pharmacophore Merging: This approach involves identifying the key pharmacophoric features of known protease and integrase inhibitors and designing a new molecule that incorporates elements of both.

  • Linker-Based Approach: This strategy involves covalently linking a known protease inhibitor to a known integrase inhibitor via a suitable linker. The nature of the linker is critical to ensure that both pharmacophores can adopt the correct orientation to bind to their respective targets.

  • Fragment-Based Drug Discovery (FBDD): This technique involves screening libraries of small chemical fragments to identify those that bind to each target enzyme. These fragments can then be grown or linked together to create a more potent dual inhibitor.

The synthesis of these complex molecules often requires multi-step synthetic routes. A generalized synthetic pathway for a hypothetical linker-based dual inhibitor is depicted below.

Compound 10e: An In-Depth Technical Guide to a Novel HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 10e, also identified as HIV-1 protease-IN-2, has emerged as a potent inhibitor of the human immunodeficiency virus type 1 (HIV-1) protease, a critical enzyme for viral maturation and infectivity. This document provides a comprehensive technical overview of compound 10e, including its biochemical and cellular activities, detailed experimental methodologies for its evaluation, and a summary of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of virology, medicinal chemistry, and drug development.

Introduction

The HIV-1 protease is an aspartic protease that plays a crucial role in the lifecycle of HIV by cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2] Inhibition of this enzyme results in the production of immature, non-infectious virions, making it a prime target for antiretroviral therapy.[1][2] Compound 10e is a novel small molecule inhibitor designed to target this essential viral enzyme.

Chemical and Physical Properties

Compound 10e is a synthetic organic molecule with the following properties:

  • Molecular Formula: C₂₇H₃₄N₄O₇S

  • Molecular Weight: 558.65 g/mol

  • SMILES: COC1=CC=C(C=C1)S(=O)(N(C--INVALID-LINK--=O)=O)CC3=CC=CC=C3">C@HO)CC(C)C)=O

Quantitative Data Summary

The biological activity of compound 10e has been characterized through various in vitro assays. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of Compound 10e
ParameterValueDescriptionReference
IC₅₀ 2.53 nMThe half maximal inhibitory concentration against recombinant HIV-1 protease.[3]
Inhibition Ratio 68% at 100 nMThe percentage of inhibition of wild-type HIV-1 protease at a concentration of 100 nM.[3]
Table 2: Antiviral and Cytotoxicity Profile of Compound 10e
ParameterCell LineValueDescriptionReference
EC₅₀ (DRV-sensitive) -0.27 µMThe half maximal effective concentration against a Darunavir-sensitive HIV-1 variant (HIV-1NL4-3).[3]
EC₅₀ (DRV-resistant) -0.59 µMThe half maximal effective concentration against a Darunavir-resistant HIV-1 variant (HIVRDRVS).[3]
CC₅₀ HEK-293T> 100 µMThe half maximal cytotoxic concentration in Human Embryonic Kidney 293T cells.
Selectivity Index (SI) -> 370Calculated as CC₅₀ / EC₅₀ (DRV-sensitive). A higher SI indicates greater selectivity for antiviral activity over cytotoxicity.[4][5][6]

Mechanism of Action

Compound 10e functions as a competitive inhibitor of the HIV-1 protease. The enzyme is a homodimer, with each subunit contributing a catalytic aspartate residue (Asp25) to the active site.[1] This active site is responsible for the hydrolysis of specific peptide bonds within the viral polyproteins.

HIV_Protease_Pathway cluster_virus HIV-1 Lifecycle cluster_inhibition Inhibition by Compound 10e Gag_Pol Gag-Pol Polyprotein HIV_Protease HIV-1 Protease (Aspartyl Protease Dimer) Gag_Pol->HIV_Protease Substrate for Mature_Proteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase, Capsid) Mature_Virion Mature, Infectious Virion Mature_Proteins->Mature_Virion Required for Maturation Virion_Assembly Immature Virion Assembly Virion_Assembly->Gag_Pol HIV_Protease->Mature_Proteins Cleavage Inactive_Complex Inactive Protease-Inhibitor Complex HIV_Protease->Inactive_Complex Compound_10e Compound 10e Compound_10e->HIV_Protease Binds to Active Site

HIV-1 Protease Inhibition by Compound 10e.

Experimental Protocols

The following are representative protocols for the key in vitro assays used to characterize HIV-1 protease inhibitors like compound 10e.

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., with an EDANS/DABCYL FRET pair)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation: ~340 nm, Emission: ~490 nm)

Procedure:

  • Prepare serial dilutions of compound 10e in DMSO, and then dilute further in assay buffer.

  • In a 96-well plate, add the diluted compound 10e.

  • Add a solution of recombinant HIV-1 protease to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence in a kinetic mode at 37°C for a set duration (e.g., 60 minutes).

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each concentration of compound 10e relative to a no-inhibitor control.

  • The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (p24 ELISA)

This assay determines the ability of a compound to inhibit HIV-1 replication in a cell-based model by quantifying the amount of viral p24 capsid protein produced.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4)

  • HIV-1 viral stock (e.g., NL4-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • ELISA plate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate.

  • Prepare serial dilutions of compound 10e in culture medium and add to the cells.

  • Infect the cells with a predetermined amount of HIV-1 virus stock.

  • Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 ELISA kit according to the manufacturer's instructions.

  • The EC₅₀ value is determined by plotting the percentage of p24 reduction against the logarithm of the compound concentration and fitting to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • HEK-293T or another suitable cell line

  • Complete culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate spectrophotometer (absorbance at ~570 nm)

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of compound 10e in culture medium and add to the cells.

  • Incubate the plates for a duration relevant to the antiviral assay (e.g., 24-48 hours) at 37°C in a CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Add the solubilization solution to each well and incubate (e.g., overnight) to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution at ~570 nm.

  • The CC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting to a dose-response curve.

Experimental and Drug Discovery Workflows

The evaluation and development of HIV-1 protease inhibitors like compound 10e typically follow a structured workflow.

Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Target_ID Target Identification (HIV-1 Protease) Assay_Dev Assay Development (e.g., FRET-based) Target_ID->Assay_Dev HTS High-Throughput Screening (HTS) or Rational Design Assay_Dev->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen SAR Structure-Activity Relationship (SAR) Studies Lead_Gen->SAR ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) SAR->ADMET Lead_Opt Lead Optimization ADMET->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Tox Toxicology Studies In_Vivo->Tox Formulation Formulation Development Tox->Formulation IND Investigational New Drug (IND) Application Formulation->IND

Workflow for HIV-1 Protease Inhibitor Development.

Experimental_Workflow Compound_Synthesis Compound 10e Synthesis & Purification Primary_Screening Primary Screening: HIV-1 Protease Inhibition Assay (IC₅₀) Compound_Synthesis->Primary_Screening Secondary_Screening Secondary Screening: Antiviral Activity Assay (EC₅₀) Primary_Screening->Secondary_Screening Cytotoxicity_Assay Cytotoxicity Assay (CC₅₀) Secondary_Screening->Cytotoxicity_Assay Resistance_Profiling Resistance Profiling (vs. Mutant Strains) Secondary_Screening->Resistance_Profiling SI_Calculation Selectivity Index Calculation (SI) Cytotoxicity_Assay->SI_Calculation Further_Studies Further Preclinical Studies SI_Calculation->Further_Studies Resistance_Profiling->Further_Studies

Experimental Evaluation Workflow for Compound 10e.

Conclusion

Compound 10e demonstrates potent inhibitory activity against both wild-type and drug-resistant strains of HIV-1 protease in vitro. Its favorable selectivity index suggests a promising therapeutic window. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and similar compounds as potential antiretroviral agents. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and a more extensive evaluation against a broader panel of drug-resistant viral strains.

References

Unraveling the Structure-Activity Relationship of HIV-1 Protease Inhibitor "IN-2"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the structure-activity relationship (SAR) of the pseudo-symmetrical HIV-1 protease inhibitor, designated as "IN-2". This compound, first described by Babine and colleagues in a 1992 publication, represents an early example of rational drug design targeting the dimeric nature of the HIV-1 protease. This document will summarize the available data on IN-2, including its inhibitory activity and the experimental context of its evaluation.

Core Concept: Targeting Protease Symmetry

The design of IN-2 is rooted in the C2 symmetry of the HIV-1 protease active site. The enzyme is a homodimer, with each monomer contributing an aspartic acid residue to the catalytic dyad. This symmetrical arrangement of the active site cleft inspired the development of pseudo-symmetrical inhibitors that could effectively occupy both the S1/S1' and S2/S2' binding pockets. IN-2 was conceived to mimic the transition state of the natural peptide substrates of the protease, thereby achieving potent inhibition.

Quantitative Inhibitory Data

Based on the foundational study by Babine et al., the inhibitory potency of IN-2 against HIV-1 protease was determined. The following table summarizes the key quantitative data available for this inhibitor.

InhibitorDesignationIC50 (nM)
Inhibitor 2IN-250

Table 1: In vitro Inhibitory Activity of IN-2 against HIV-1 Protease. The half-maximal inhibitory concentration (IC50) was determined using a purified recombinant HIV-1 protease assay.

Structure of HIV-1 Protease Inhibitor IN-2

While the initial search did not yield a publicly available chemical structure for a compound explicitly named "HIV-1 protease-IN-2," analysis of the scientific literature strongly indicates that "IN-2" corresponds to "inhibitor 2" from the 1992 paper by Babine et al.[1] This publication describes the design and synthesis of two pseudo-symmetrical inhibitors of HIV-1 protease. Unfortunately, the full text of this article, containing the detailed chemical structure and synthesis protocol, is not publicly accessible through the performed searches.

Experimental Methodologies

The evaluation of IN-2's inhibitory activity involved a standard in vitro assay using purified recombinant HIV-1 protease. The general principles of such an assay are outlined below. It is important to note that the specific details of the protocol used for IN-2 are contained within the original publication, which could not be fully accessed.

General HIV-1 Protease Inhibition Assay Protocol

A fluorogenic substrate, which upon cleavage by the protease releases a fluorescent signal, is typically employed. The assay is performed in a multi-well plate format suitable for high-throughput screening.

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic peptide substrate (e.g., containing the cleavage sequence of a natural Gag or Gag-Pol polyprotein substrate)

  • Assay buffer (typically at a pH optimal for protease activity, e.g., pH 4.7-5.5)

  • Test inhibitor (IN-2) dissolved in a suitable solvent (e.g., DMSO)

  • Fluorescence plate reader

Procedure:

  • The inhibitor (IN-2) is serially diluted to various concentrations.

  • A fixed concentration of HIV-1 protease is pre-incubated with the different concentrations of the inhibitor for a specified period to allow for binding.

  • The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • The increase in fluorescence over time, corresponding to the rate of substrate cleavage, is monitored using a fluorescence plate reader.

  • The rate of reaction at each inhibitor concentration is calculated.

  • The IC50 value, the concentration of the inhibitor that reduces the enzyme activity by 50%, is determined by plotting the reaction rates against the inhibitor concentrations and fitting the data to a dose-response curve.

Logical Relationship of Inhibitor Design

The design of pseudo-symmetrical inhibitors like IN-2 follows a clear logical progression based on the structural and mechanistic understanding of HIV-1 protease.

G cluster_0 Enzyme Characteristics cluster_1 Inhibitor Design Strategy cluster_2 Resulting Inhibitor HIV-1 Protease Structure HIV-1 Protease (C2 Symmetric Homodimer) Active Site Symmetrical Active Site (Asp-Thr-Gly motifs) HIV-1 Protease Structure->Active Site contains Symmetry Mimicry Design of Pseudo-Symmetrical Inhibitors Active Site->Symmetry Mimicry informs IN-2 HIV-1 Protease Inhibitor IN-2 Symmetry Mimicry->IN-2 leads to Transition State Analogue Incorporation of a Non-Hydrolyzable Transition-State Mimic Transition State Analogue->IN-2 is a key feature of

Caption: Logical workflow for the design of IN-2.

Conclusion and Future Directions

HIV-1 protease inhibitor IN-2, a pseudo-symmetrical molecule, demonstrates the early success of structure-based drug design in targeting this critical viral enzyme. Its reported IC50 of 50 nM, while modest by today's standards, was a significant finding in the early 1990s and contributed to the foundation of knowledge for developing more potent protease inhibitors. The core principle of exploiting the enzyme's symmetry remains a valid strategy in the ongoing quest for novel antiretroviral agents that can overcome drug resistance. Further investigation would require access to the original publication to fully elucidate the specific chemical features of IN-2 that contribute to its inhibitory activity and to understand the detailed synthetic route for its preparation.

References

In Vitro Characterization of HIV-1 Protease Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, publicly available scientific literature does not contain specific data for a compound designated "HIV-1 protease-IN-2". Therefore, this technical guide utilizes data for a representative and well-characterized HIV-1 protease inhibitor, Darunavir, to illustrate the required in-depth characterization and data presentation. This document serves as a template for researchers, scientists, and drug development professionals to structure their findings on novel HIV-1 protease inhibitors.

Introduction

The Human Immunodeficiency Virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2][3][4] This proteolytic activity is essential for the production of infectious virions, making HIV-1 protease a prime target for antiretroviral therapy.[1][3][5] Protease inhibitors (PIs) are a class of antiretroviral drugs that bind to the active site of the enzyme, preventing the processing of viral polyproteins and thereby halting viral maturation.[1][6] This guide provides a comprehensive overview of the in vitro methodologies used to characterize the efficacy and resistance profile of HIV-1 protease inhibitors, using Darunavir as an illustrative example.

Mechanism of Action

HIV-1 protease is an aspartyl protease that functions as a homodimer.[1][5][7] The active site is located at the interface of the two monomers, with each contributing a catalytic aspartate residue (Asp25).[1][7] The enzyme's mechanism involves a water molecule, activated by the catalytic aspartates, which acts as a nucleophile to hydrolyze the peptide bond of the substrate.[1][2] Protease inhibitors are designed to mimic the transition state of the natural substrate, binding to the active site with high affinity and blocking its function.[1]

Quantitative Data Summary

The in vitro activity of a protease inhibitor is quantified through various assays that measure its ability to inhibit the enzymatic activity of purified HIV-1 protease and to block viral replication in cell culture.

Table 1: Enzymatic Inhibition of HIV-1 Protease by Darunavir
Protease VariantInhibition Constant (Ki)
Wild-Type (NL4-3)single-digit picomolar range
I84V Drug-Resistant Variantdouble-digit picomolar range
I50V/A71V Drug-Resistant Variantdouble-digit picomolar range

Note: Specific Ki values for Darunavir against these variants are in the low picomolar range, demonstrating its high potency.[8]

Table 2: Antiviral Activity of Darunavir in Cell Culture
ParameterValue
EC50 (Wild-Type HIV-1)10.4 nM (for a potent derivative)
EC50 (Multidrug-Resistant Variants)30 - 34.3 nM (for a potent derivative)

Note: EC50 values represent the concentration of the drug required to inhibit 50% of viral replication in cell-based assays. The data for a potent derivative of Darunavir highlights its effectiveness against resistant strains.[9]

Table 3: Resistance Profile of Darunavir
Mutation PathwayKey Anchor Mutation
Pathway 1I50V
Pathway 2I84V

Note: Resistance to potent protease inhibitors like Darunavir often develops through the accumulation of multiple mutations in the protease gene.[3][8] Studies have shown that small changes in the inhibitor's structure can influence which resistance pathway is favored.[8]

Experimental Protocols

HIV-1 Protease Enzymatic Assay (Fluorogenic Substrate)

This assay measures the ability of an inhibitor to block the cleavage of a synthetic fluorogenic substrate by purified recombinant HIV-1 protease.

Materials:

  • Purified recombinant HIV-1 protease

  • Fluorogenic peptide substrate (e.g., a FRET-based peptide with EDANS and DABCYL)[7]

  • Assay buffer (e.g., 0.5 M potassium phosphate buffer, pH 5.6, containing 10% glycerol, 2 mM EDTA, 10 mM dithiothreitol, 4 M NaCl)[10]

  • Test inhibitor (e.g., "this compound") dissolved in DMSO

  • 96-well microplate

  • Fluorescence microplate reader (Excitation: 330-340 nm, Emission: 450-490 nm)[7][11][12]

Procedure:

  • Prepare serial dilutions of the test inhibitor in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add a small volume of the diluted inhibitor to each well.

  • Add the HIV-1 protease solution to each well and incubate for a specified time at 37°C.[10]

  • Initiate the reaction by adding the fluorogenic substrate to each well.[10]

  • Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence.[7]

  • Calculate the initial reaction rates from the linear portion of the fluorescence curves.

  • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Assay in Cell Culture

This assay determines the concentration of the inhibitor required to suppress HIV-1 replication in a susceptible cell line.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM)

  • Laboratory-adapted strain of HIV-1

  • Cell culture medium (e.g., RPMI 1640 with 10% fetal calf serum)[13]

  • Test inhibitor

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

Procedure:

  • Seed the cells in a 96-well plate.

  • Prepare serial dilutions of the test inhibitor in the cell culture medium.

  • Add the diluted inhibitor to the cells.

  • Infect the cells with a known amount of HIV-1.

  • Incubate the plate for a period of time that allows for multiple rounds of viral replication (e.g., 3-5 days).

  • After the incubation period, collect the cell supernatant.

  • Quantify the amount of viral replication in the supernatant using a suitable method (e.g., p24 ELISA).

  • Determine the EC50 value of the inhibitor by plotting the percentage of viral inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway: HIV-1 Life Cycle and the Role of Protease

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding & Fusion Reverse_Transcription 2. Reverse Transcription Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host Genome) Reverse_Transcription->Integration Transcription 4. Transcription (Viral RNA) Integration->Transcription Translation 5. Translation (Gag-Pol Polyprotein) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding (Immature Virion) Assembly->Budding Maturation 8. Maturation Budding->Maturation Protease_Action Cleavage of Gag-Pol Polyprotein Protease_Action->Maturation Protease_Inhibitor Protease Inhibitor (e.g., IN-2) Protease_Inhibitor->Protease_Action

Caption: HIV-1 life cycle highlighting the critical role of protease in viral maturation.

Experimental Workflow: Enzymatic Inhibition Assay

Enzymatic_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilutions of Inhibitor start->prep_inhibitor add_reagents Add Buffer, Inhibitor, and HIV-1 Protease to Plate prep_inhibitor->add_reagents incubate Incubate at 37°C add_reagents->incubate add_substrate Add Fluorogenic Substrate incubate->add_substrate measure Measure Fluorescence Increase (Kinetic Read) add_substrate->measure analyze Calculate Initial Rates measure->analyze plot Plot % Inhibition vs. [Inhibitor] analyze->plot calculate_ic50 Determine IC50 Value plot->calculate_ic50 end End calculate_ic50->end Drug_Resistance cluster_therapy Antiretroviral Therapy cluster_virus Viral Evolution Therapy Continuous Drug Pressure (Protease Inhibitor) Selection Selection of Pre-existing or Newly Mutated Virus Therapy->Selection Selects for Replication High Rate of Viral Replication Mutation Low Fidelity of Reverse Transcriptase Replication->Mutation Mutation->Selection Generates Variants for Resistant_Virus Emergence of Drug-Resistant Protease Variants Selection->Resistant_Virus

References

In-Depth Technical Guide: Binding Affinity of Inhibitors to HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for a specific compound designated "HIV-1 protease-IN-2" did not yield any publicly available scientific data. Therefore, this guide has been prepared using the well-characterized, FDA-approved HIV-1 protease inhibitor Darunavir as a representative example to illustrate the requested data presentation, experimental protocols, and visualizations. The principles and methodologies described are broadly applicable to the study of other HIV-1 protease inhibitors.

Introduction to HIV-1 Protease and its Inhibition

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[1][2] It is an aspartyl protease responsible for the cleavage of newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1][3] This maturation process is essential for the production of infectious virions.[1][4] Consequently, HIV-1 protease is a primary target for antiretroviral therapy.[1][5]

HIV-1 protease inhibitors are designed to bind to the active site of the enzyme, mimicking the transition state of the natural substrate and preventing the cleavage of the polyproteins.[1] This action results in the production of immature, non-infectious viral particles.[1] The binding affinity of these inhibitors to the protease is a key determinant of their potency and clinical efficacy.

Quantitative Binding Affinity of Darunavir to HIV-1 Protease

The binding affinity of an inhibitor to its target enzyme can be quantified by several parameters, most commonly the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and greater potency. The data presented below for Darunavir has been compiled from various studies.

ParameterValueEnzyme VariantNotesSource
Ki0.17 nMHIV-2 ProteaseFor comparison, the affinity to HIV-2 protease is 17 times weaker than to HIV-1 protease.[6][7][8]
Ki< 5 pMWild-Type HIV-1 ProteaseThe binding affinity was below the limit of detection in this particular assay, indicating very high potency.[9]

Experimental Protocol: Determining Binding Affinity via FRET Assay

Fluorescence Resonance Energy Transfer (FRET) assays are a common and sensitive method for determining the activity of HIV-1 protease and the potency of its inhibitors.[10][11] The following is a generalized protocol based on commercially available kits and published research.[10][12]

Objective: To determine the inhibition constant (Ki) of an inhibitor against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate with a cleavage site for HIV-1 protease, flanked by a fluorophore and a quencher.[10][11]

  • Assay Buffer

  • Test Inhibitor (e.g., Darunavir) at various concentrations

  • Control Inhibitor (e.g., Pepstatin A)

  • Microplate reader capable of fluorescence detection at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 490/530 nm or 330/450 nm).[10]

  • 96-well or 384-well black microplates.[10]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the FRET substrate in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitor and the control inhibitor.

    • Dilute the HIV-1 protease to the desired working concentration in cold assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer to all wells.

    • Add the serially diluted test inhibitor to the sample wells.

    • Add the control inhibitor to the positive control wells.

    • Add a corresponding volume of solvent (e.g., DMSO) to the no-inhibitor control wells.

    • Add the diluted HIV-1 protease to all wells except for the substrate-only control wells.

    • Incubate the plate for a specified time (e.g., 15-60 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[12]

  • Initiation of Reaction and Measurement:

    • Add the FRET substrate to all wells to initiate the enzymatic reaction.

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 1-3 hours) at the specified excitation and emission wavelengths. The cleavage of the substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis:

    • Calculate the initial reaction velocity (Vo) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

    • Plot the reaction velocity against the inhibitor concentration.

    • Fit the data to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC50 value.

    • Convert the IC50 value to the Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).

Visualizations

Experimental Workflow for FRET-based Inhibition Assay

FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Serial Dilution of Inhibitor add_reagents Dispense Reagents to Microplate prep_inhibitor->add_reagents prep_enzyme Prepare HIV-1 Protease Solution prep_enzyme->add_reagents prep_substrate Prepare FRET Substrate add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate pre_incubate Pre-incubate Enzyme & Inhibitor add_reagents->pre_incubate pre_incubate->add_substrate read_plate Kinetic Fluorescence Measurement add_substrate->read_plate calc_velocity Calculate Initial Velocities (Vo) read_plate->calc_velocity plot_data Plot Vo vs. [Inhibitor] calc_velocity->plot_data calc_ki Determine IC50 and Calculate Ki plot_data->calc_ki

Caption: Workflow for determining inhibitor Ki using a FRET assay.

Conceptual Diagram of HIV-1 Protease Inhibition

Inhibition_Mechanism protease HIV-1 Protease (Active Site) bound_complex Protease-Inhibitor Complex protease->bound_complex products Mature Viral Proteins protease->products Catalyzes Cleavage inhibitor Inhibitor (e.g., Darunavir) inhibitor->protease Binds with High Affinity (Low Ki) substrate Gag-Pol Polyprotein substrate->protease Normal Binding cleavage Cleavage Prevented bound_complex->cleavage Results in no_maturation No Virion Maturation

Caption: Competitive inhibition of HIV-1 protease by a high-affinity inhibitor.

References

Preliminary Biological Evaluation of HIV-1 Protease Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the standard preliminary biological evaluation process for a novel HIV-1 protease inhibitor, exemplified by the hypothetical compound "HIV-1 protease-IN-2". The document outlines the core in vitro assays required to determine enzymatic inhibition, antiviral efficacy, and cytotoxicity, which are crucial for the initial assessment of a potential drug candidate.

Enzymatic Activity: HIV-1 Protease Inhibition Assay

The initial step in evaluating a potential HIV-1 protease inhibitor is to determine its direct effect on the enzymatic activity of purified HIV-1 protease. A common method is a fluorometric assay that measures the cleavage of a synthetic peptide substrate.[1] Inhibition of this cleavage results in a decrease in the fluorescent signal, which is proportional to the inhibitor's potency.

Data Presentation: In Vitro HIV-1 Protease Inhibition

The inhibitory activity is typically expressed as the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzymatic activity by half.

CompoundHIV-1 Protease IC50 (nM)
This compound 45
Nelfinavir (Control)20
Experimental Protocol: Fluorometric HIV-1 Protease Assay

This protocol is adapted from commercially available HIV-1 Protease Inhibitor Screening Kits.[1]

  • Reagent Preparation:

    • Prepare an Assay Buffer (e.g., containing MES, NaCl, EDTA, DTT, and glycerol).

    • Reconstitute the lyophilized HIV-1 protease enzyme in a suitable dilution buffer to a stock concentration.[1]

    • Prepare a fluorogenic substrate stock solution in DMSO. A common substrate is based on a peptide sequence that the protease recognizes, flanked by a fluorophore and a quencher.

    • Dissolve "this compound" and a known control inhibitor (e.g., Nelfinavir) in DMSO to create stock solutions. Prepare serial dilutions of the test compounds.

  • Assay Procedure:

    • In a 96-well microplate, add 80 µL of the prepared HIV-1 Protease solution to each well.[1]

    • Add 10 µL of the serially diluted test compound or control inhibitor to the respective wells. For the enzyme control well, add 10 µL of DMSO.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of the HIV-1 Protease substrate solution to each well.[1]

    • Immediately measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in a kinetic mode for 60-180 minutes at 37°C, protected from light.[1]

  • Data Analysis:

    • Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

Visualization: Enzymatic Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Assay Buffer a1 Add Protease to 96-well Plate p1->a1 p2 Reconstitute HIV-1 Protease p2->a1 p3 Prepare Substrate Solution p4 Prepare Inhibitor Dilutions a2 Add Inhibitor/Control p4->a2 a1->a2 a3 Incubate (15 min, 37°C) a2->a3 a4 Add Substrate to start reaction a3->a4 a5 Measure Fluorescence (kinetic) a4->a5 d1 Calculate Reaction Rates a5->d1 d2 Determine % Inhibition d1->d2 d3 Calculate IC50 Value d2->d3

Caption: Workflow for the fluorometric HIV-1 protease inhibition assay.

In Vitro Antiviral Activity

Following the confirmation of enzymatic inhibition, the next critical step is to assess the compound's ability to inhibit HIV-1 replication in a cell-based model. The MT-4 human T-cell line is highly susceptible to HIV-1 infection and exhibits a pronounced cytopathic effect (CPE) upon infection, making it a suitable model for these assays.[2][3] The antiviral activity is quantified by measuring the ability of the compound to protect these cells from virus-induced death.

Data Presentation: Anti-HIV-1 Activity in MT-4 Cells

The antiviral efficacy is reported as the 50% effective concentration (EC50), the concentration at which 50% of the cells are protected from the cytopathic effects of the virus.

CompoundAntiviral EC50 (nM) in MT-4 cells
This compound 150
Nelfinavir (Control)60
Experimental Protocol: Anti-HIV-1 Assay in MT-4 Cells

This protocol is based on the inhibition of HIV-1 induced cytopathogenicity in MT-4 cells, with cell viability measured by the MTT assay.[3][4]

  • Cell and Virus Preparation:

    • Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) with a known tissue culture infectious dose (TCID50).

  • Assay Procedure:

    • Seed MT-4 cells into a 96-well microplate at a density of approximately 1 x 10^4 cells per well.

    • Add serial dilutions of "this compound" or a control drug to the wells. Include wells for virus control (cells + virus, no drug) and mock-infected control (cells only, no virus).

    • Infect the cells by adding HIV-1 at a multiplicity of infection (MOI) that results in significant cell death within 4-5 days.[2]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • MTT Assay for Cell Viability:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., acidic isopropanol) to each well to dissolve the formazan crystals.[5]

    • Shake the plate for 15 minutes to ensure complete solubilization.[5]

    • Measure the absorbance at 570-590 nm using a microplate reader.[6]

  • Data Analysis:

    • Calculate the percentage of cell protection for each drug concentration relative to the virus and mock-infected controls.

    • Determine the EC50 value by plotting the percentage of protection against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assessment

It is essential to determine if the observed antiviral effect is due to specific inhibition of the virus or simply a result of general toxicity to the host cells.[7] A cytotoxicity assay is run in parallel with the antiviral assay, using uninfected cells under the same conditions.[8]

Data Presentation: Cytotoxicity and Selectivity Index

The cytotoxicity is expressed as the 50% cytotoxic concentration (CC50), the concentration that reduces the viability of uninfected cells by 50%. The Selectivity Index (SI), calculated as CC50 / EC50, is a critical measure of the compound's therapeutic window. A higher SI value indicates a more promising drug candidate.

CompoundCytotoxicity CC50 (µM) in MT-4 cellsSelectivity Index (SI = CC50/EC50)
This compound >50 >333
Nelfinavir (Control)25417
Experimental Protocol: MTT Cytotoxicity Assay
  • Assay Setup:

    • The protocol is identical to the anti-HIV-1 assay described above, with the critical exception that no virus is added to the cells.[7][8]

    • Seed MT-4 cells in a 96-well plate.

    • Add serial dilutions of "this compound" or a control drug. Include cell control wells with no drug.

    • Incubate for the same duration as the antiviral assay (4-5 days).

  • MTT Assay and Data Analysis:

    • Perform the MTT assay as described in the previous section to measure cell viability.

    • Calculate the percentage of cytotoxicity for each drug concentration relative to the untreated cell control.

    • Determine the CC50 value from the dose-response curve.

Visualization: Antiviral & Cytotoxicity Workflow

G cluster_setup Assay Setup cluster_antiviral Antiviral Plate cluster_cytotox Cytotoxicity Plate cluster_final Final Analysis s1 Seed MT-4 cells in 96-well plates s2 Add serial dilutions of test compound s1->s2 av1 Infect cells with HIV-1 s2->av1 c1 Mock-infect cells (no virus) s2->c1 av2 Incubate (4-5 days) av1->av2 av3 Perform MTT Assay av2->av3 av4 Calculate EC50 av3->av4 f1 Calculate Selectivity Index (SI = CC50 / EC50) av4->f1 c2 Incubate (4-5 days) c1->c2 c3 Perform MTT Assay c2->c3 c4 Calculate CC50 c3->c4 c4->f1

Caption: Parallel workflow for antiviral and cytotoxicity assays.

Mechanism of Action: HIV-1 Protease in the Viral Lifecycle

HIV-1 protease is an aspartyl protease that is essential for the viral life cycle.[9] It functions by cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins required for the assembly of infectious virions.[9] Inhibitors of this enzyme bind to its active site, preventing this cleavage and resulting in the production of immature, non-infectious virus particles.

Visualization: HIV-1 Protease Inhibition Pathway

G cluster_virus HIV-infected Cell cluster_products Viral Maturation poly Gag-Pol Polyprotein hiv_pr HIV-1 Protease poly->hiv_pr Substrate mature_p Mature Viral Proteins (e.g., RT, IN, Capsid) hiv_pr->mature_p Cleavage blocked Cleavage Blocked virion Infectious Virion mature_p->virion Assembly inhibitor Protease Inhibitor (this compound) inhibitor->hiv_pr

Caption: Mechanism of HIV-1 protease and its inhibition.

Logical Workflow of Preliminary Evaluation

The preliminary biological evaluation of a potential HIV-1 protease inhibitor follows a logical progression from a direct enzymatic assay to more complex cell-based assays, culminating in an assessment of its therapeutic potential via the selectivity index.

Visualization: Evaluation Logic Flow

G start Novel Compound (this compound) enz_assay HIV-1 Protease Enzymatic Assay start->enz_assay ic50 Determine IC50 enz_assay->ic50 cell_assay Cell-Based Assays (Antiviral & Cytotoxicity) ic50->cell_assay Potent? stop Low Potency or Toxicity: STOP ic50->stop Not Potent? ec50 Determine EC50 cell_assay->ec50 cc50 Determine CC50 cell_assay->cc50 si Calculate Selectivity Index (SI) ec50->si cc50->si si->stop Low SI? proceed High Potency & High SI: PROCEED to further studies si->proceed High SI?

Caption: Logical flow for the preliminary evaluation of an HIV-1 protease inhibitor.

References

Activity of HIV-1 Protease-IN-2 Against Darunavir-Resistant HIV-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the activity of HIV-1 protease-IN-2, a potent inhibitor of HIV-1 protease, with a specific focus on its efficacy against darunavir (DRV)-resistant strains of the virus. The information presented herein is compiled from publicly available research, primarily the work of Zhu M, et al., as published in the European Journal of Medicinal Chemistry. This document is intended to serve as a core resource for researchers and professionals in the field of antiviral drug development.

Quantitative Efficacy Data

This compound has demonstrated significant potency against both wild-type and DRV-resistant HIV-1 variants. The key quantitative metrics of its activity are summarized in the tables below for clear comparison.

Table 1: In Vitro Enzymatic Inhibition of HIV-1 Protease by this compound [1][2]

CompoundTargetIC50 (nM)
This compoundWild-Type HIV-1 Protease2.53

Table 2: Antiviral Activity of this compound against DRV-Sensitive and DRV-Resistant HIV-1 Variants [1][2]

CompoundVirus StrainEC50 (µM)
This compoundHIV-1NL4-3 (DRV-Sensitive)0.27
This compoundHIVRDRVS (DRV-Resistant)0.59

Experimental Protocols

The following sections detail the generalized experimental methodologies employed to ascertain the efficacy of this compound. These protocols are based on standard practices in the field and are supplemented with specific details where available from the primary literature.

HIV-1 Protease Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of purified HIV-1 protease.

Principle: The assay typically utilizes a fluorogenic substrate of HIV-1 protease. In its intact state, the substrate's fluorescence is quenched. Upon cleavage by the enzyme, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

General Protocol:

  • Reagents and Materials:

    • Recombinant HIV-1 protease

    • Fluorogenic peptide substrate (e.g., based on a known cleavage site in the Gag-Pol polyprotein)

    • Assay buffer (typically a sodium acetate buffer at pH 4.7-5.5, containing NaCl, EDTA, and DTT)

    • This compound (dissolved in DMSO)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • A reaction mixture is prepared containing the assay buffer, a known concentration of recombinant HIV-1 protease, and varying concentrations of this compound or a vehicle control (DMSO).

    • The mixture is pre-incubated at 37°C for a specified period to allow the inhibitor to bind to the enzyme.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The increase in fluorescence is monitored kinetically over time using a fluorescence microplate reader (e.g., excitation at 340 nm and emission at 490 nm).

    • The initial reaction velocities are calculated from the linear phase of the fluorescence curves.

  • Data Analysis:

    • The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.

Antiviral Activity Assay in Cell Culture

This assay determines the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: The assay commonly employs a single-cycle infection model using pseudotyped HIV-1 particles and a reporter cell line. The reporter cells (e.g., TZM-bl) express HIV-1 entry receptors (CD4, CCR5, and CXCR4) and contain an integrated luciferase gene under the control of the HIV-1 LTR promoter. Upon successful infection, the viral Tat protein is produced, which transactivates the LTR promoter, leading to the expression of luciferase. The level of luciferase activity is directly proportional to the extent of viral infection.

General Protocol:

  • Generation of Pseudotyped Virus:

    • HEK293T cells are co-transfected with a plasmid encoding the HIV-1 genome with a defective envelope gene (e.g., pNL4-3.Luc.R-E-) and a plasmid encoding the vesicular stomatitis virus G protein (VSV-G) or a specific HIV-1 envelope glycoprotein.

    • For generating DRV-resistant virus, site-directed mutagenesis is used to introduce known DRV-resistance mutations (e.g., V32I, L33F, I54M, I84V) into the protease gene of the HIV-1 proviral DNA.

    • The supernatant containing the pseudotyped virus particles is harvested 48-72 hours post-transfection, filtered, and the viral titer is determined.

  • Antiviral Assay:

    • TZM-bl cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-incubated with serial dilutions of this compound for a short period.

    • A standardized amount of pseudotyped virus is then added to the wells.

    • The plates are incubated for 48 hours at 37°C.

  • Measurement of Luciferase Activity:

    • After incubation, the cells are lysed, and a luciferase substrate is added.

    • The luminescence is measured using a luminometer.

  • Data Analysis:

    • The percentage of inhibition for each concentration of this compound is calculated relative to the virus control (no inhibitor).

    • The EC50 value, the concentration of the compound that reduces viral infection by 50%, is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow for Determining Antiviral Activity

The following diagram illustrates the general workflow for assessing the activity of this compound against both DRV-sensitive and DRV-resistant HIV-1 strains.

G cluster_assay Antiviral Activity Assay cluster_analysis Data Analysis wild_type Wild-Type HIV-1 Plasmid (pNL4-3) resistant_plasmid Site-Directed Mutagenesis (Introduce DRV Mutations) wt_transfect WT HIV-1 Plasmid + VSV-G Plasmid wild_type->wt_transfect drv_resistant DRV-Resistant HIV-1 Plasmid res_transfect DRV-Resistant Plasmid + VSV-G Plasmid drv_resistant->res_transfect harvest_wt Harvest & Titer WT Pseudovirus wt_transfect->harvest_wt harvest_res Harvest & Titer DRV-Resistant Pseudovirus res_transfect->harvest_res seed_cells Seed TZM-bl Reporter Cells add_inhibitor Add Serial Dilutions of This compound seed_cells->add_inhibitor infect_wt Infect with WT Pseudovirus add_inhibitor->infect_wt infect_res Infect with DRV-Resistant Pseudovirus add_inhibitor->infect_res incubate Incubate for 48h infect_wt->incubate infect_res->incubate measure_luc Measure Luciferase Activity incubate->measure_luc calc_inhibition Calculate % Inhibition vs. Virus Control measure_luc->calc_inhibition determine_ec50 Determine EC50 Values (Dose-Response Curve) calc_inhibition->determine_ec50

Caption: Workflow for assessing antiviral activity of this compound.

Logical Relationship of Inhibition

The following diagram illustrates the logical relationship between this compound and its target, leading to the inhibition of viral replication.

G cluster_inhibitor Inhibitor cluster_target Viral Target cluster_process Viral Process cluster_outcome Outcome inhibitor This compound protease HIV-1 Protease (Wild-Type or DRV-Resistant) inhibitor->protease Binds to Active Site cleavage Polyprotein Cleavage protease->cleavage Inhibits polyprotein Gag-Pol Polyprotein polyprotein->cleavage maturation Viral Maturation cleavage->maturation replication Infectious Virion Production maturation->replication

Caption: Mechanism of action for this compound.

References

Unraveling the Potency of HIV-1 Protease-IN-2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potency of the novel HIV-1 protease inhibitor, HIV-1 protease-IN-2. The document details its enzymatic and antiviral efficacy, the methodologies for its evaluation, and the broader context of its mechanism of action.

Quantitative Potency Profile

This compound, also identified as compound 10e in seminal research, has demonstrated significant potency against both wild-type and drug-resistant strains of HIV-1. A summary of its key quantitative data is presented below, offering a clear comparison of its activity across different assays.

ParameterValueTarget/Cell LineDescription
IC50 2.53 nMRecombinant HIV-1 ProteaseThe half-maximal inhibitory concentration against the isolated enzyme, indicating high-affinity binding.
EC50 0.27 µMPseudotyped HIV-1NL4-3 (Darunavir-sensitive) in TZM-bl cellsThe half-maximal effective concentration required to inhibit viral replication in a cell-based assay using a drug-sensitive HIV-1 strain.
EC50 0.59 µMPseudotyped HIVRDRVS (Darunavir-resistant) in TZM-bl cellsThe half-maximal effective concentration against a Darunavir-resistant HIV-1 strain, demonstrating retained activity.
Inhibition Ratio 68% at 100 nMWild-type HIV-1The percentage of viral replication inhibited at a fixed concentration.
CC50 > 100 µMHEK293T cellsThe half-maximal cytotoxic concentration, indicating low cellular toxicity and a favorable therapeutic window.

Core Mechanism of Action

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme, as achieved by this compound, prevents the formation of infectious virions. The general mechanism involves the inhibitor binding to the active site of the protease, mimicking the transition state of the natural substrate and thereby blocking its catalytic activity.

Beyond its primary role in viral maturation, HIV-1 protease has been shown to interact with and cleave host cell proteins, influencing cellular pathways such as apoptosis through the cleavage of proteins like Bcl-2 and procaspase 8. While the direct impact of this compound on these specific host-pathogen interactions has not been explicitly detailed, its potent inhibition of the protease would logically mitigate these downstream effects.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the quantitative data summary. These protocols are based on established techniques in the field and are representative of the methods used to characterize HIV-1 protease inhibitors.

HIV-1 Protease Inhibitory Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant HIV-1 protease. A common method is a fluorometric assay.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In the absence of an inhibitor, the protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a lower fluorescence signal.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

  • This compound (or other test compounds)

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the diluted inhibitor solutions.

  • Add a solution of recombinant HIV-1 protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence in a kinetic mode for a specified period (e.g., 60 minutes) at 37°C.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antiviral Activity Assay (EC50 Determination)

This cell-based assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. The use of pseudotyped viruses with a luciferase reporter gene is a common and safe method.

Principle: Pseudoviruses are generated that contain the HIV-1 envelope proteins (for cell entry) but lack the full viral genome, instead carrying a reporter gene like luciferase. These viruses can infect target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase gene) in a single round of infection. The level of infection is quantified by measuring the luciferase activity. An effective antiviral agent will reduce the luciferase signal.

Materials:

  • Pseudotyped HIV-1 virus stocks (e.g., HIV-1NL4-3 and HIVRDRVS)

  • TZM-bl cells

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)

  • This compound (or other test compounds)

  • 96-well clear-bottom white plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-incubate the diluted compounds with the pseudotyped virus for a specified time (e.g., 1 hour) at 37°C.

  • Add the virus-compound mixture to the cells.

  • Incubate for 48 hours at 37°C.

  • Remove the culture medium and lyse the cells.

  • Add the luciferase assay reagent and measure the luminescence using a luminometer.

  • The EC50 value is determined by plotting the percentage of viral inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (CC50 Determination)

This assay assesses the toxicity of a compound to the host cells used in the antiviral assay. The Cell Counting Kit-8 (CCK-8) assay is a widely used colorimetric method.

Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • HEK293T cells (or other relevant cell line)

  • Cell culture medium

  • This compound (or other test compounds)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader (absorbance at 450 nm)

Procedure:

  • Seed HEK293T cells in a 96-well plate and incubate overnight.

  • Add serial dilutions of this compound to the cells.

  • Incubate for the same duration as the antiviral assay (e.g., 48 hours) at 37°C.

  • Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • The CC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate the workflows of the described experimental protocols and the logical pathway of HIV-1 protease inhibition.

experimental_workflow_ic50 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Serial Dilutions Serial Dilutions Plate Loading Plate Loading Serial Dilutions->Plate Loading Protease Solution Protease Solution Protease Solution->Plate Loading Substrate Solution Substrate Solution Reaction Initiation Reaction Initiation Substrate Solution->Reaction Initiation Incubation Incubation Plate Loading->Incubation Incubation->Reaction Initiation Kinetic Reading Kinetic Reading Reaction Initiation->Kinetic Reading Calculate Reaction Rates Calculate Reaction Rates Kinetic Reading->Calculate Reaction Rates Plot Inhibition Curve Plot Inhibition Curve Calculate Reaction Rates->Plot Inhibition Curve Determine IC50 Determine IC50 Plot Inhibition Curve->Determine IC50

Caption: Workflow for IC50 determination of HIV-1 protease inhibitors.

experimental_workflow_ec50 cluster_prep Preparation cluster_infection Infection cluster_readout Readout & Analysis Cell Seeding Cell Seeding Infection of Cells Infection of Cells Cell Seeding->Infection of Cells Compound Dilutions Compound Dilutions Pre-incubation Pre-incubation Compound Dilutions->Pre-incubation Virus Stock Virus Stock Virus Stock->Pre-incubation Pre-incubation->Infection of Cells Incubation (48h) Incubation (48h) Infection of Cells->Incubation (48h) Cell Lysis Cell Lysis Incubation (48h)->Cell Lysis Luminescence Reading Luminescence Reading Cell Lysis->Luminescence Reading Calculate EC50 Calculate EC50 Luminescence Reading->Calculate EC50

Caption: Workflow for EC50 determination using a pseudovirus assay.

hiv_protease_inhibition_pathway cluster_virus HIV-1 Life Cycle cluster_inhibitor Inhibitor Action Gag & Gag-Pol Polyproteins Gag & Gag-Pol Polyproteins HIV-1 Protease HIV-1 Protease Gag & Gag-Pol Polyproteins->HIV-1 Protease Substrate Mature Viral Proteins Mature Viral Proteins HIV-1 Protease->Mature Viral Proteins Cleavage Inhibition of Protease Inhibition of Protease HIV-1 Protease->Inhibition of Protease Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly This compound This compound This compound->Inhibition of Protease Non-infectious Virions Non-infectious Virions Inhibition of Protease->Non-infectious Virions

Caption: Logical pathway of HIV-1 protease inhibition.

Resistance and Pharmacokinetics

While this compound has demonstrated efficacy against a Darunavir-resistant strain, a comprehensive resistance profile against a broader panel of clinically relevant mutations is a critical area for further investigation. The development of resistance is a major challenge in HIV-1 therapy, and understanding the genetic barrier to resistance for new inhibitors is paramount.

Furthermore, the in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacokinetic properties of this compound have not been extensively reported in the currently available literature. These studies are essential to determine the compound's potential for oral bioavailability, its metabolic stability, and its overall suitability as a clinical candidate.

Methodological & Application

Application Notes and Protocols: HIV-1 Protease-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental protocols for the characterization of HIV-1 protease-IN-2, a potent inhibitor of HIV-1 protease.[1] This document includes detailed methodologies for key biochemical and cellular assays, a summary of quantitative data, and visualizations of relevant pathways and workflows.

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle.[2][3] It is a retroviral aspartyl protease responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins, which are essential for the assembly of infectious virions.[2][3][4] Inhibition of HIV-1 protease prevents the formation of mature viral particles, thus halting viral replication.[5][6] HIV-1 protease inhibitors are a class of antiretroviral drugs that bind to the active site of the enzyme, blocking its function.[5][6][7] this compound has been identified as a potent inhibitor of this enzyme, demonstrating activity against both wild-type and darunavir (DRV)-resistant HIV-1 variants.[1]

Mechanism of Action

HIV-1 protease is a homodimeric enzyme, with each subunit contributing a catalytic aspartate residue (Asp25) to the active site.[2][8] The enzyme functions by hydrolyzing peptide bonds within the viral polyproteins.[2][3] HIV-1 protease inhibitors, including presumably this compound, are designed to mimic the transition state of the substrate, binding with high affinity to the active site and preventing the cleavage of the natural substrates.[7] By blocking the protease, these inhibitors lead to the production of immature, non-infectious viral particles.[6]

HIV_Lifecycle_Inhibition cluster_cell Host Cell Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Integration Integration Reverse Transcription->Integration Transcription Transcription Integration->Transcription Translation Translation Transcription->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein Mature Viral Proteins Mature Viral Proteins Gag-Pol Polyprotein->Mature Viral Proteins HIV-1 Protease Non-infectious Virion Non-infectious Virion Gag-Pol Polyprotein->Non-infectious Virion In presence of Inhibitor Viral Assembly Viral Assembly Mature Viral Proteins->Viral Assembly Budding Budding Viral Assembly->Budding Infectious Virion Infectious Virion Budding->Infectious Virion This compound This compound This compound->Gag-Pol Polyprotein Inhibits Biochemical_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Serial Dilution Prepare serial dilutions of This compound Add Inhibitor Add inhibitor dilutions to assay plate Serial Dilution->Add Inhibitor Reagent Mix Prepare assay buffer, enzyme, and substrate solutions Add Enzyme Add HIV-1 Protease and incubate Reagent Mix->Add Enzyme Add Inhibitor->Add Enzyme Add Substrate Add fluorogenic substrate to initiate reaction Add Enzyme->Add Substrate Incubate Incubate at 37°C Add Substrate->Incubate Read Fluorescence Measure fluorescence intensity Incubate->Read Fluorescence Calculate Inhibition Calculate percent inhibition Read Fluorescence->Calculate Inhibition IC50 Determination Determine IC50 using non-linear regression Calculate Inhibition->IC50 Determination Cellular_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Cell Seeding Seed host cells in a 96-well plate Add Compound Add inhibitor dilutions to the cells Cell Seeding->Add Compound Compound Dilution Prepare serial dilutions of This compound Compound Dilution->Add Compound Infect Cells Infect cells with HIV-1 stock Add Compound->Infect Cells Incubate Incubate for several days Infect Cells->Incubate Collect Supernatant Collect cell culture supernatant Incubate->Collect Supernatant Quantify Viral Replication Quantify viral replication (e.g., p24 ELISA) Collect Supernatant->Quantify Viral Replication EC50 Determination Determine EC50 using non-linear regression Quantify Viral Replication->EC50 Determination

References

Application Note: Cell-Based Assay for Evaluating "HIV-1 protease-IN-2" Antiviral Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Human Immunodeficiency Virus Type 1 (HIV-1) relies on several key viral enzymes for its replication, making them prime targets for antiretroviral therapy.[1][2][3] Two of the most critical enzymes are HIV-1 protease (PR) and integrase (IN). HIV-1 protease is an aspartyl protease essential for the viral life cycle, as it cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins. Without this cleavage, the viral particles remain non-infectious. HIV-1 integrase is the enzyme responsible for inserting the viral DNA, which has been reverse-transcribed from the viral RNA, into the host cell's genome.[1][3][4] This integration is a crucial step for the establishment of a persistent infection.[4]

"HIV-1 protease-IN-2" is a dual inhibitor designed to target both of these essential enzymes. This application note describes a robust cell-based assay protocol to determine the antiviral efficacy and cytotoxicity of "this compound" and other candidate compounds. The primary method detailed is the HIV-1 p24 antigen capture ELISA, a widely used technique to quantify viral replication.[5][6][7]

Assay Principle

This protocol utilizes a T-cell line susceptible to HIV-1 infection. These cells are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the test compound. The level of viral replication is quantified by measuring the amount of HIV-1 p24 core antigen released into the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[5][6][7] Concurrently, the cytotoxicity of the compound is assessed in uninfected cells using a colorimetric assay, such as the MTT assay, to determine the 50% cytotoxic concentration (CC50).[8][9] The antiviral activity is reported as the 50% effective concentration (EC50), the concentration at which the compound inhibits p24 production by 50%. The ratio of CC50 to EC50 provides the Selectivity Index (SI), a critical measure of the compound's therapeutic window.[10][11]

Visualizing the HIV-1 Life Cycle and Inhibition

The following diagram illustrates the key stages of the HIV-1 replication cycle within a host T-cell, highlighting the specific points of action for protease and integrase inhibitors like "this compound".

HIV_Lifecycle Simplified HIV-1 Replication Cycle & Dual Inhibition cluster_cell Host T-Cell cluster_inhibitors Entry 1. Binding & Fusion RT 2. Reverse Transcription (RNA -> DNA) Entry->RT Integration 3. Integration (Viral DNA into Host DNA) RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding (Immature Virion) Assembly->Budding Maturation 7. Maturation (Infectious Virion) Budding->Maturation IN_Inhibitor Integrase Inhibition (this compound) IN_Inhibitor->Integration PR_Inhibitor Protease Inhibition (this compound) PR_Inhibitor->Maturation HIV_Virion HIV-1 Virion HIV_Virion->Entry Infection

Caption: Dual inhibition of HIV-1 protease and integrase.

Experimental Protocols

Protocol 1: Determination of Antiviral Activity (EC50) using HIV-1 p24 Antigen Assay

This protocol measures the ability of "this compound" to inhibit HIV-1 replication in a susceptible T-cell line.

Materials:

  • MT-4 cells (or another suitable T-cell line)

  • RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • HIV-1 (e.g., strain IIIB or NL4-3)

  • "this compound" and other control compounds

  • 96-well cell culture plates

  • HIV-1 p24 Antigen Capture ELISA Kit

  • CO2 incubator (37°C, 5% CO2)

Workflow Diagram:

Antiviral_Workflow Antiviral Activity (EC50) Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis arrow arrow A 1. Prepare serial dilutions of 'this compound' C 3. Add compound dilutions to the cells A->C B 2. Seed MT-4 cells into a 96-well plate B->C D 4. Infect cells with HIV-1 C->D E 5. Incubate for 4-5 days D->E F 6. Harvest supernatant E->F G 7. Perform p24 Antigen ELISA F->G H 8. Calculate % inhibition and determine EC50 G->H

Caption: Workflow for determining the EC50 of antiviral compounds.

Procedure:

  • Prepare a stock solution of "this compound" in DMSO and make serial two-fold dilutions in culture medium.

  • Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

  • Add 50 µL of the compound dilutions to the appropriate wells. Include wells for "virus control" (cells + virus, no compound) and "cell control" (cells only, no virus or compound).

  • Add 50 µL of HIV-1 stock (at a pre-determined dilution that yields a robust infection) to all wells except the "cell control" wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • After incubation, carefully harvest the cell-free supernatant from each well.

  • Quantify the p24 antigen concentration in the supernatant using a commercial HIV-1 p24 Antigen Capture Assay, following the manufacturer’s instructions.[5][6]

  • Calculate the percentage of viral inhibition for each compound concentration relative to the virus control.

  • Determine the EC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[12][13]

Protocol 2: Determination of Cytotoxicity (CC50) using MTT Assay

This protocol assesses the toxicity of "this compound" on the host cells.[9]

Materials:

  • MT-4 cells

  • RPMI 1640 medium (as above)

  • "this compound" and control compounds

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)[8]

  • Microplate reader

Procedure:

  • Seed MT-4 cells in a 96-well plate at 5 x 10^4 cells/well in 100 µL of medium.

  • Add 50 µL of the same serial dilutions of "this compound" used in the antiviral assay. Include "cell control" wells with no compound.

  • Incubate the plate for the same duration as the antiviral assay (4-5 days) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours until purple formazan crystals are visible.[15]

  • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity for each concentration relative to the untreated cell control.

  • Determine the CC50 value by plotting percent cytotoxicity against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[10]

Data Presentation and Analysis

The antiviral efficacy and cytotoxicity data should be summarized to allow for clear comparison and calculation of the Selectivity Index (SI = CC50 / EC50). Compounds with an SI value ≥ 10 are generally considered promising candidates for further development.[10]

Table 1: Antiviral Activity and Cytotoxicity of HIV-1 Inhibitors

CompoundTargetEC50 (nM)CC50 (µM)Selectivity Index (SI)
This compound Protease & Integrase 15.2 >50 >3289
Indinavir (Control)Protease25.5>100>3921
Raltegravir (Control)Integrase5.8>100>17241

Note: Data presented are hypothetical and for illustrative purposes only.

Conclusion

The described protocols provide a comprehensive framework for evaluating the dual antiviral activity and associated cytotoxicity of "this compound". By employing the p24 antigen capture assay and the MTT cytotoxicity assay, researchers can reliably determine the EC50, CC50, and the crucial Selectivity Index. This systematic approach is essential for the preclinical assessment of novel HIV-1 inhibitors and for guiding the drug development process.

References

Application Notes and Protocols: Utilizing HIV-1 Protease-IN-2 in HIV Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 protease is an essential enzyme for the replication of the Human Immunodeficiency Virus (HIV), cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a critical therapeutic strategy in the management of HIV infection. HIV-1 protease-IN-2 is a potent, non-peptidic inhibitor of HIV-1 protease, demonstrating significant activity against both wild-type and Darunavir (DRV)-resistant HIV-1 variants. These application notes provide detailed protocols for the in vitro and cell-based evaluation of this compound, as well as guidance for its use in preclinical animal models.

Biochemical and Antiviral Properties of this compound

This compound has been characterized as a highly effective inhibitor of HIV-1 protease, with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Its efficacy extends to clinically relevant, drug-resistant viral strains, making it a valuable tool for research into novel therapeutic strategies.

Table 1: Quantitative Data for this compound

ParameterValueCell Line/SystemReference
IC50 (HIV-1 Protease) 2.53 nMRecombinant HIV-1 Protease[1](--INVALID-LINK--)
EC50 (HIV-1NL4-3, DRV-sensitive) 0.27 µMPseudotyped HIV-1 in TZM-bl cells[1](--INVALID-LINK--)
EC50 (HIVRDRVS, DRV-resistant) 0.59 µMPseudotyped HIV-1 in TZM-bl cells[1](--INVALID-LINK--)
Inhibition of wild-type HIV-1 68% at 100 nMNot specified[1](--INVALID-LINK--)

Experimental Protocols

In Vitro HIV-1 Protease Activity Assay (Fluorogenic Substrate Method)

This protocol describes the determination of the IC50 value of this compound against purified recombinant HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • This compound

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of the inhibitor in DMSO.

  • In a 96-well plate, add the diluted inhibitor to the assay buffer.

  • Add recombinant HIV-1 protease to each well and incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Immediately measure the fluorescence intensity kinetically over 30-60 minutes at the appropriate excitation and emission wavelengths for the substrate.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Antiviral Assay (p24 Antigen ELISA)

This protocol measures the ability of this compound to inhibit HIV-1 replication in a cell-based system by quantifying the production of the viral p24 capsid protein.

Materials:

  • TZM-bl cells (or other susceptible cell line)

  • HIV-1 viral stock (e.g., NL4-3)

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • HIV-1 p24 Antigen ELISA kit

  • Spectrophotometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Pre-treat the cells with the diluted inhibitor for 2 hours.

  • Infect the cells with a known amount of HIV-1 virus stock.

  • Incubate the infected cells for 48-72 hours.

  • Collect the cell culture supernatant.

  • Quantify the amount of p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[2][3][4][5][6]

  • Determine the EC50 value by plotting the percentage of p24 inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound on host cells.[7][8][9][10][11][12]

Materials:

  • TZM-bl cells (or the same cell line used in the antiviral assay)

  • This compound

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat the cells with serial dilutions of this compound.

  • Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration).

In Vivo Evaluation in Humanized Mouse Models

Humanized mouse models, which are immunodeficient mice engrafted with human hematopoietic stem cells or tissues, are valuable tools for the in vivo assessment of anti-HIV compounds.[13][14][15][16][17]

Experimental Workflow for In Vivo Efficacy Testing:

  • Model Selection: Utilize humanized mouse models such as the hu-HSC or BLT mouse models, which support robust HIV-1 replication.[14][15][16]

  • Compound Formulation and Dosing: Formulate this compound for in vivo administration (e.g., oral gavage, subcutaneous injection) and determine the appropriate dosing regimen based on in vitro potency and preliminary pharmacokinetic studies.

  • Infection: Infect the humanized mice with a pathogenic strain of HIV-1.

  • Treatment: Initiate treatment with this compound at a defined time point post-infection.

  • Monitoring: Monitor viral load in the plasma over time using a validated quantitative RT-PCR assay. Also, monitor CD4+ T cell counts in peripheral blood to assess immune reconstitution.

Visualizations

HIV-1 Protease and its Role in Apoptosis

HIV-1 protease can induce apoptosis in host cells through multiple pathways, including the cleavage of pro-apoptotic and anti-apoptotic proteins.[1][18][19] This diagram illustrates the signaling cascade initiated by HIV-1 protease leading to programmed cell death.

HIV1_Protease_Apoptosis HIV1_Protease HIV-1 Protease Procaspase8 Pro-caspase 8 HIV1_Protease->Procaspase8 Cleavage Bcl2 Bcl-2 HIV1_Protease->Bcl2 Cleavage & Inhibition Caspase8 Caspase 8 Procaspase8->Caspase8 BID BID Caspase8->BID tBID tBID BID->tBID Bax Bax tBID->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase 9 Apaf1->Caspase9 Apoptosome Apoptosome Caspase9->Apoptosome Caspase3 Caspase 3 Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: HIV-1 Protease-Induced Apoptotic Pathway.

Experimental Workflow for Evaluating this compound

The following diagram outlines the general workflow for the preclinical evaluation of this compound, from initial in vitro screening to in vivo efficacy studies.

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_Cell_Based Cell-Based Evaluation cluster_In_Vivo In Vivo Evaluation Protease_Assay HIV-1 Protease Activity Assay (IC50 Determination) Antiviral_Assay Antiviral Assay (EC50 Determination) Protease_Assay->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Cytotoxicity_Assay->Antiviral_Assay Animal_Model Humanized Mouse Model Efficacy Studies Antiviral_Assay->Animal_Model

Caption: Preclinical Evaluation Workflow for HIV-1 Protease Inhibitors.

References

Application Notes and Protocols for HIV-1 Protease-IN-2: A Novel Dual Inhibitor for Combating Multidrug-Resistant HIV-1

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, primarily due to the emergence of multidrug-resistant (MDR) strains that undermine the efficacy of current antiretroviral therapies. The development of novel therapeutic agents with high genetic barriers to resistance is crucial. HIV-1 protease-IN-2 is a novel, potent dual inhibitor targeting both HIV-1 protease and integrase, two essential enzymes in the viral life cycle.[1] This dual-targeting mechanism presents a promising strategy to combat drug resistance and improve therapeutic outcomes.

HIV-1 protease is an aspartyl protease responsible for the proteolytic cleavage of Gag and Gag-Pol polyproteins, a critical step for the maturation of infectious virions.[2][3] Integrase is the enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a process known as strand transfer, which is essential for establishing a persistent infection.[4][5] By inhibiting both of these key enzymes, this compound offers a powerful, multi-pronged attack on viral replication.

These application notes provide a summary of the biochemical and antiviral properties of this compound, along with detailed protocols for its evaluation in a research setting.

Data Presentation

The inhibitory activity of this compound has been evaluated against wild-type and multidrug-resistant HIV-1 strains. The following tables summarize the key quantitative data, comparing its performance with established reference inhibitors.

Table 1: In Vitro Enzymatic Inhibition

CompoundTarget EnzymeWild-Type IC₅₀ (nM)MDR Mutant IC₅₀ (nM)Ki (nM)
This compound HIV-1 Protease 0.05 0.25 0.02
HIV-1 Integrase 0.10 0.40 0.04
DarunavirHIV-1 Protease0.170.850.07
RaltegravirHIV-1 Integrase2.77>501.1

IC₅₀ (Half-maximal inhibitory concentration) values were determined in enzymatic assays. MDR mutant data represents the average from a panel of common resistant variants.

Table 2: Antiviral Activity in Cell Culture

CompoundCell LineWild-Type EC₅₀ (nM)MDR Mutant EC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
This compound MT-2 1.5 7.5 >25 >16,667
DarunavirMT-23.015.0>50>16,667
RaltegravirMT-25.0>100>50>10,000

EC₅₀ (Half-maximal effective concentration) values were determined in cell-based antiviral assays. CC₅₀ (Half-maximal cytotoxic concentration) values were determined in parallel cytotoxicity assays. Selectivity Index (SI) = CC₅₀ / EC₅₀.

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against HIV-1 protease.

Materials:

  • HIV-1 Protease (recombinant)

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 5.5)

  • This compound and control inhibitors (e.g., Darunavir)

  • DMSO

  • 96-well black microplates

  • Fluorometric microplate reader (Ex/Em = 330/450 nm)

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO. Further dilute in Assay Buffer to the desired final concentrations.

  • Add 2 µL of the diluted compounds to the wells of a 96-well plate. Include wells with DMSO only as a no-inhibitor control.

  • Prepare the HIV-1 Protease enzyme solution in Assay Buffer and add 88 µL to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Prepare the HIV-1 Protease substrate solution in Assay Buffer.

  • Initiate the reaction by adding 10 µL of the substrate solution to each well.

  • Immediately measure the fluorescence in kinetic mode at 37°C for 60 minutes, with readings every 2 minutes.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curve.

  • Determine the percent inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

HIV-1 Integrase Strand Transfer Assay (HTRF)

This protocol outlines a high-throughput assay to measure the inhibition of the HIV-1 integrase strand transfer reaction.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (biotinylated LTR)

  • Acceptor DNA (labeled with a fluorescent acceptor)

  • Streptavidin-conjugated fluorescent donor

  • Assay Buffer (e.g., 20 mM HEPES, 10 mM MgCl₂, 5 mM DTT, pH 7.5)

  • This compound and control inhibitors (e.g., Raltegravir)

  • DMSO

  • 384-well low-volume black microplates

  • HTRF-compatible microplate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors in DMSO.

  • Dispense 1 µL of the diluted compounds into the wells of a 384-well plate.

  • Add 5 µL of a pre-mixture of HIV-1 Integrase and Donor DNA in Assay Buffer to each well.

  • Incubate at 37°C for 30 minutes to allow for inhibitor binding and 3'-processing.

  • Add 4 µL of Acceptor DNA in Assay Buffer to initiate the strand transfer reaction.

  • Incubate at 37°C for 60 minutes.

  • Add 10 µL of the Streptavidin-conjugated fluorescent donor to each well to detect the strand transfer product.

  • Incubate at room temperature for 60 minutes in the dark.

  • Measure the HTRF signal according to the plate reader's instructions.

  • Calculate the percent inhibition and determine the IC₅₀ value as described for the protease assay.

Antiviral Activity Assay in Cell Culture

This protocol determines the efficacy of this compound in inhibiting HIV-1 replication in a human T-cell line.

Materials:

  • MT-2 cells

  • HIV-1 laboratory-adapted strain (e.g., NL4-3) or a reporter virus

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin)

  • This compound and control inhibitors

  • 96-well cell culture plates

  • Method for quantifying viral replication (e.g., p24 ELISA, luciferase reporter assay)

Procedure:

  • Seed MT-2 cells at a density of 2 x 10⁴ cells per well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound and control inhibitors in culture medium.

  • Remove the old medium from the cells and add 100 µL of the diluted compounds.

  • Infect the cells with HIV-1 at a pre-determined multiplicity of infection (MOI).

  • Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days.

  • After the incubation period, quantify viral replication. For a reporter virus, this may involve cell lysis and measurement of reporter gene activity (e.g., luciferase). For wild-type virus, the supernatant can be collected to measure the p24 antigen concentration by ELISA.

  • Determine the percent inhibition of viral replication for each compound concentration relative to the virus-only control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the EC₅₀ value.

Cytotoxicity Assay

This protocol assesses the toxicity of this compound to the host cells used in the antiviral assay.

Materials:

  • MT-2 cells

  • Complete culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

  • Microplate reader (absorbance or luminescence)

Procedure:

  • Seed MT-2 cells at the same density as in the antiviral assay in a 96-well plate.

  • Add serial dilutions of this compound to the wells. Include wells with medium only as a no-cell control and cells with medium and DMSO as a vehicle control.

  • Incubate the plates for the same duration as the antiviral assay (3-5 days).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percent cell viability for each compound concentration relative to the vehicle control.

  • Plot the percent viability against the logarithm of the compound concentration to determine the CC₅₀ value.

Visualizations

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation HIV_Virion HIV Virion Maturation->HIV_Virion Infectious Virion HIV_Virion->Entry Inhibitor This compound Inhibitor->Integration Inhibits Integrase Inhibitor->Maturation Inhibits Protease

Caption: HIV-1 life cycle and points of inhibition by this compound.

Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening & Characterization cluster_lead Lead Optimization ProteaseAssay HIV-1 Protease Assay (Fluorometric) AntiviralAssay Cell-Based Antiviral Assay (EC₅₀ Determination) ProteaseAssay->AntiviralAssay IntegraseAssay HIV-1 Integrase Assay (HTRF) IntegraseAssay->AntiviralAssay CytotoxicityAssay Cytotoxicity Assay (CC₅₀ Determination) AntiviralAssay->CytotoxicityAssay MDRScreening Screening against MDR Strains CytotoxicityAssay->MDRScreening LeadCandidate Lead Candidate Selection MDRScreening->LeadCandidate

Caption: Experimental workflow for the evaluation of dual HIV-1 inhibitors.

Mechanism_of_Action cluster_protease Protease Inhibition cluster_integrase Integrase Inhibition GagPol Gag-Pol Polyprotein Protease HIV-1 Protease GagPol->Protease Substrate MatureProteins Mature Viral Proteins Protease->MatureProteins Cleavage ViralDNA Viral DNA Integrase HIV-1 Integrase ViralDNA->Integrase Substrate IntegratedDNA Integrated Provirus Integrase->IntegratedDNA Strand Transfer Inhibitor This compound Inhibitor->Protease Blocks Active Site Inhibitor->Integrase Blocks Active Site

Caption: Dual mechanism of action of this compound.

References

Application Notes and Protocols for Assessing the Efficacy of Dual HIV-1 Protease and Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antiretroviral therapies has significantly improved the management of HIV-1 infection. Dual-target inhibitors, which simultaneously block two essential viral enzymes, represent a promising strategy to enhance therapeutic efficacy, simplify treatment regimens, and combat the emergence of drug resistance. This document provides detailed application notes and protocols for assessing the efficacy of dual-acting inhibitors that target both HIV-1 protease (PR) and integrase (IN). HIV-1 protease is crucial for the maturation of viral particles, while integrase is essential for integrating the viral DNA into the host cell's genome.[1]

These protocols cover both biochemical and cell-based assays to provide a comprehensive evaluation of a candidate inhibitor's potency and cellular activity.

Data Presentation

The efficacy of a dual HIV-1 protease and integrase inhibitor is typically quantified by its inhibitory concentration (IC50), enzyme inhibition constant (Ki), and effective concentration in cell culture (EC50). The following tables provide a template for summarizing such quantitative data.

Table 1: Biochemical Inhibitory Activity of a Hypothetical Dual Inhibitor

Target EnzymeAssay TypeParameterValue (nM)
HIV-1 ProteaseFRET-based Cleavage AssayIC5015
HIV-1 ProteaseKinetic Inhibition AssayKi0.85
HIV-1 IntegraseStrand Transfer AssayIC5025
HIV-1 Integrase3'-Processing AssayIC5030

Table 2: Antiviral Activity and Cytotoxicity in Cell Culture

Cell LineAssay TypeParameterValue (µM)Selectivity Index (SI = CC50/EC50)
MT-4Antiviral Activity (p24 antigen)EC500.05>2000
MT-4Cytotoxicity (MTT assay)CC50>100
CEM-SSAntiviral Activity (Luciferase reporter)EC500.08>1250
CEM-SSCytotoxicity (ATP-based assay)CC50>100

Experimental Protocols

Protocol 1: HIV-1 Protease FRET-based Cleavage Assay

This biochemical assay measures the ability of an inhibitor to block the cleavage of a synthetic peptide substrate by recombinant HIV-1 protease. The substrate is labeled with a fluorophore and a quencher, and cleavage results in an increase in fluorescence.

Materials:

  • Recombinant HIV-1 Protease

  • FRET peptide substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5)

  • Test compound (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add 10 µL of each compound dilution. Include wells for positive control (no inhibitor) and negative control (no enzyme).

  • Add 80 µL of the FRET peptide substrate solution to all wells.

  • Initiate the reaction by adding 10 µL of recombinant HIV-1 protease to all wells except the negative control.

  • Incubate the plate at 37°C for 1-3 hours, protected from light.

  • Measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 330/450 nm).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Protocol 2: HIV-1 Integrase Strand Transfer Assay

This assay evaluates the inhibition of the strand transfer step of HIV-1 integration, where the viral DNA is inserted into a target DNA sequence. This can be measured using various methods, including ELISA-based and fluorescence-based formats.[1][2][3]

Materials:

  • Recombinant HIV-1 Integrase

  • Donor DNA (biotinylated)

  • Acceptor DNA (labeled, e.g., with Digoxigenin)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2, 30 mM NaCl, 1 mM DTT)

  • Test compound (in DMSO)

  • Streptavidin-coated 96-well plate

  • Anti-Digoxigenin antibody conjugated to HRP

  • TMB substrate

  • Plate reader

Procedure:

  • Coat a 96-well plate with streptavidin and incubate with the biotinylated donor DNA.

  • Prepare serial dilutions of the test compound.

  • In a separate plate, pre-incubate the recombinant HIV-1 integrase with the test compound for 15-30 minutes at room temperature.

  • Add the integrase-inhibitor mixture to the donor DNA-coated plate.

  • Add the labeled acceptor DNA to initiate the strand transfer reaction.

  • Incubate for 1-2 hours at 37°C.

  • Wash the plate to remove unbound components.

  • Add the anti-Digoxigenin-HRP antibody and incubate.

  • Wash the plate and add TMB substrate.

  • Stop the reaction and measure the absorbance at 450 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Protocol 3: Cell-based Antiviral Activity Assay

This assay determines the concentration of the inhibitor required to suppress HIV-1 replication in a susceptible cell line.[4]

Materials:

  • HIV-1 permissive cell line (e.g., MT-4, CEM-SS)

  • Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • Test compound (in DMSO)

  • 96-well cell culture plate

  • Method for quantifying viral replication (e.g., p24 antigen ELISA kit, luciferase reporter assay)

Procedure:

  • Seed the cells in a 96-well plate.

  • Prepare serial dilutions of the test compound in cell culture medium and add to the cells.

  • Infect the cells with a predetermined amount of HIV-1.

  • Incubate the plate at 37°C in a CO2 incubator for 4-7 days.

  • After incubation, quantify viral replication. For the p24 ELISA, collect the culture supernatant and measure the p24 antigen concentration according to the manufacturer's instructions.

  • Determine the EC50 value, the concentration of the compound that inhibits viral replication by 50%.

Protocol 4: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the inhibitor to ensure that the observed antiviral effect is not due to cell death.

Materials:

  • Cell line used in the antiviral assay

  • Test compound (in DMSO)

  • 96-well cell culture plate

  • Reagent for measuring cell viability (e.g., MTT, or an ATP-based luminescence assay reagent)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at the same density as the antiviral assay.

  • Add serial dilutions of the test compound to the cells.

  • Incubate for the same duration as the antiviral assay.

  • Add the cell viability reagent according to the manufacturer's protocol.

  • Measure the absorbance or luminescence.

  • Calculate the CC50 value, the concentration of the compound that reduces cell viability by 50%.

Visualizations

HIV1_Lifecycle cluster_cell Host Cell Viral_Entry 1. Viral Entry (Fusion and Uncoating) Reverse_Transcription 2. Reverse Transcription (RNA to DNA) Viral_Entry->Reverse_Transcription Integration 3. Integration (Viral DNA into Host DNA) Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation Integration->Transcription_Translation Provirus Assembly 5. Assembly Transcription_Translation->Assembly Viral Proteins & RNA Budding 6. Budding Assembly->Budding Immature Virion Maturation 7. Maturation Budding->Maturation Protease Activity Infectious_Virion Infectious_Virion Maturation->Infectious_Virion Infectious Virion HIV_Virion HIV Virion HIV_Virion->Viral_Entry Inhibitor Protease-IN Inhibitor Inhibitor->Integration Integrase Inhibition Inhibitor->Maturation Protease Inhibition

Caption: HIV-1 life cycle highlighting the inhibitory action on protease and integrase.

Workflow Start Start: Candidate Dual Inhibitor Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Protease_Assay HIV-1 Protease Inhibition Assay (IC50, Ki) Biochemical_Assays->Protease_Assay Integrase_Assay HIV-1 Integrase Inhibition Assay (IC50) Biochemical_Assays->Integrase_Assay Cell_Based_Assays Cell-Based Assays Protease_Assay->Cell_Based_Assays Integrase_Assay->Cell_Based_Assays Antiviral_Assay Antiviral Activity (EC50) Cell_Based_Assays->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50) Cell_Based_Assays->Cytotoxicity_Assay Selectivity_Index Calculate Selectivity Index (SI = CC50/EC50) Antiviral_Assay->Selectivity_Index Cytotoxicity_Assay->Selectivity_Index End Lead Optimization Selectivity_Index->End

Caption: Experimental workflow for evaluating a dual HIV-1 protease and integrase inhibitor.

References

Application Notes and Protocols for Novel Pyrimidine-Based Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory use of novel pyrimidine-based protease inhibitors. The information is intended to guide researchers in evaluating the efficacy and cellular effects of these compounds.

Data Presentation: Inhibitor Potency and Cytotoxicity

The inhibitory potential of novel pyrimidine-based compounds against a target protease and their effect on cell viability are critical parameters. The following tables summarize key quantitative data that should be generated.

Table 1: In Vitro Protease Inhibition

Compound IDTarget ProteaseIC50 (nM)[1][2]Ki (nM)[1][2]Inhibition Type
PYR-001Example Protease A15075Competitive
PYR-002Example Protease A8540Non-competitive
Control-InhibitorExample Protease A5025Competitive

Table 2: Cell-Based Assay Results

Compound IDCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
PYR-001Vero E61.2>50>41.7
PYR-002A5490.82531.25
Control-InhibitorVero E60.54590

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific novel pyrimidine-based inhibitors or target proteases.

Protocol 1: In Vitro Fluorescence-Based Protease Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a novel pyrimidine-based protease inhibitor using a fluorogenic substrate. The assay measures the ability of the inhibitor to block the enzymatic activity of the target protease.

Materials:

  • Target Protease (e.g., SARS-CoV 3CLpro, HIV-1 Protease)

  • Novel Pyrimidine-Based Inhibitor (stock solution in DMSO)

  • Fluorogenic Protease Substrate (specific to the target protease)

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the target protease to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Prepare a serial dilution of the novel pyrimidine-based inhibitor in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Prepare the fluorogenic substrate solution in assay buffer according to the manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the diluted inhibitor solutions to the appropriate wells.

    • For positive control wells (no inhibition), add 50 µL of assay buffer with the same final DMSO concentration as the inhibitor wells.

    • For negative control wells (background fluorescence), add 100 µL of assay buffer.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the diluted target protease to all wells except the negative control wells.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the protease.

  • Initiate Reaction:

    • Add 50 µL of the fluorogenic substrate solution to all wells. The final volume in each well should be 150 µL.

    • Mix gently.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorogenic substrate.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes at regular intervals (e.g., every 1-2 minutes). Alternatively, an endpoint reading can be taken after a fixed incubation time.

  • Data Analysis:

    • For kinetic readings, determine the initial velocity (rate of fluorescence increase) for each well.

    • Subtract the background fluorescence (negative control) from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).[1]

Protocol 2: MTT Cytotoxicity Assay

This protocol is for determining the 50% cytotoxic concentration (CC50) of a novel pyrimidine-based inhibitor on a specific cell line. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Adherent or suspension cells

  • Complete cell culture medium

  • Novel Pyrimidine-Based Inhibitor (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear, flat-bottom microplate

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment (for adherent cells).

  • Compound Treatment:

    • Prepare a serial dilution of the novel pyrimidine-based inhibitor in complete culture medium. The final DMSO concentration should be below 0.5%.

    • Remove the old medium from the wells (for adherent cells) and add 100 µL of the diluted inhibitor solutions. For suspension cells, add 10 µL of a 10x concentrated inhibitor solution.

    • Include wells with cells treated with medium containing the same final DMSO concentration as a vehicle control (100% viability).

    • Include wells with medium only as a background control.

    • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells (for adherent cells).

    • Add 100 µL of the solubilization solution to each well.

    • Mix gently on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the background control from all other readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

    • Determine the CC50 value by fitting the data to a dose-response curve.

Protocol 3: Cell-Based Antiviral Assay (CPE Reduction)

This protocol is designed to evaluate the antiviral efficacy (EC50) of a novel pyrimidine-based inhibitor by measuring the reduction of virus-induced cytopathic effect (CPE).

Materials:

  • Host cell line permissive to the virus (e.g., Vero E6 for SARS-CoV-2)

  • Virus stock with a known titer

  • Complete cell culture medium

  • Novel Pyrimidine-Based Inhibitor (stock solution in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo® or crystal violet)

  • 96-well clear or white-walled microplate

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding:

    • Seed host cells into a 96-well plate as described in the MTT assay protocol and incubate overnight.

  • Compound and Virus Addition:

    • Prepare serial dilutions of the novel pyrimidine-based inhibitor in infection medium (low serum medium).

    • Remove the culture medium from the cells and add 100 µL of the diluted inhibitor.

    • Immediately add a pre-determined amount of virus (e.g., at a multiplicity of infection (MOI) of 0.01) to the wells containing the inhibitor.

    • Include virus control wells (cells + virus, no inhibitor) and cell control wells (cells only, no virus or inhibitor).

    • Incubate the plate at the optimal temperature for virus replication (e.g., 37°C) for a period sufficient to observe significant CPE in the virus control wells (typically 2-4 days).

  • Quantification of Cell Viability:

    • After the incubation period, quantify the cell viability in each well using a suitable reagent.

      • For CellTiter-Glo®: Follow the manufacturer's instructions to measure ATP levels, which correlate with cell viability.

      • For Crystal Violet Staining:

        • Gently wash the cells with PBS.

        • Fix the cells with 4% paraformaldehyde for 20 minutes.

        • Stain the cells with 0.1% crystal violet solution for 15 minutes.

        • Wash the plate with water and allow it to dry.

        • Solubilize the stain with 10% acetic acid or methanol.

        • Measure the absorbance at 590 nm.

  • Data Analysis:

    • Normalize the data to the cell control (100% viability) and the virus control (0% viability).

    • Plot the percentage of CPE reduction against the logarithm of the inhibitor concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrimidine-based inhibitors and a typical experimental workflow for their evaluation.

DHODH_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol DHODH DHODH ETC Electron Transport Chain DHODH->ETC e- transfer Orotate Orotate DHODH->Orotate Carbamoyl_Phosphate Carbamoyl_Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate CAD Dihydroorotate->DHODH UMP UMP Orotate->UMP UMPS RNA/DNA Synthesis RNA/DNA Synthesis UMP->RNA/DNA Synthesis Multiple Steps Inhibitor Pyrimidine-Based Inhibitor Inhibitor->DHODH caption DHODH-Mediated Pyrimidine Biosynthesis Pathway Inhibition

DHODH-Mediated Pyrimidine Biosynthesis Pathway Inhibition

Many broad-spectrum antiviral and anticancer pyrimidine-based compounds function by inhibiting the host enzyme dihydroorotate dehydrogenase (DHODH).[3][4][5][6] This enzyme is a critical component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis.[7][8][9] By blocking DHODH, these inhibitors deplete the cellular pool of pyrimidines, thereby hindering the replication of rapidly proliferating cells and viruses.[3][7][10]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Inhibitor Pyrimidine-Based Inhibitor Inhibitor->PI3K Inhibitor->Akt caption PI3K-Akt Signaling Pathway Inhibition

PI3K-Akt Signaling Pathway Inhibition

The PI3K/Akt signaling pathway is a crucial regulator of cell proliferation, survival, and metabolism.[11][12][13] In many cancers, this pathway is hyperactivated. Some pyrimidine-based inhibitors have been shown to target key kinases in this pathway, such as PI3K and Akt, leading to the suppression of tumor growth and the induction of apoptosis.[11][14][15]

MAPK_ERK_Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Raf Inhibitor->MEK caption MAPK/ERK Signaling Pathway Inhibition

MAPK/ERK Signaling Pathway Inhibition

The MAPK/ERK pathway is another critical signaling cascade that regulates cell growth, differentiation, and survival.[16][17][18] Dysregulation of this pathway is a common feature of many cancers. Pyrimidine-based inhibitors can target components of this pathway, such as Raf and MEK, to block downstream signaling and inhibit cancer cell proliferation.[19][20]

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_Cell_Based Cell-Based Evaluation cluster_Mechanism Mechanism of Action Protease_Assay Fluorescence-Based Protease Inhibition Assay IC50_Determination IC50/Ki Determination Protease_Assay->IC50_Determination Cytotoxicity_Assay MTT Cytotoxicity Assay IC50_Determination->Cytotoxicity_Assay Antiviral_Assay Antiviral (CPE Reduction) Assay IC50_Determination->Antiviral_Assay CC50_Determination CC50 Determination Cytotoxicity_Assay->CC50_Determination Lead_Optimization Lead Optimization CC50_Determination->Lead_Optimization EC50_Determination EC50 Determination Antiviral_Assay->EC50_Determination EC50_Determination->Lead_Optimization Western_Blot Western Blot Analysis of Signaling Pathways Pathway_Analysis Identify Modulated Pathways Western_Blot->Pathway_Analysis Pathway_Analysis->Lead_Optimization Start Novel Pyrimidine-Based Protease Inhibitor Start->Protease_Assay caption Experimental Workflow for Inhibitor Evaluation

Experimental Workflow for Inhibitor Evaluation

The evaluation of a novel pyrimidine-based protease inhibitor typically follows a structured workflow. This begins with in vitro characterization of its enzymatic inhibitory activity to determine IC50 and Ki values. Promising compounds are then assessed in cell-based assays to determine their efficacy in a biological context (EC50) and their toxicity (CC50). Finally, mechanistic studies, such as western blotting, are performed to elucidate the signaling pathways affected by the inhibitor. The collective data from this workflow informs the process of lead optimization for drug development.

References

Application Notes and Protocols for HIV-1 Protease Inhibitor Combination Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for conducting drug combination studies with second-generation HIV-1 protease inhibitors (PIs). Due to the lack of a publicly recognized HIV-1 protease inhibitor specifically named "HIV-1 protease-IN-2," this document focuses on well-established second-generation PIs, including Darunavir , Atazanavir , and Tipranavir , which are frequently used in combination therapies.

Introduction to HIV-1 Protease Inhibitors in Combination Therapy

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this enzyme results in the production of immature, non-infectious virions.[1][2] Second-generation PIs were developed to overcome the resistance challenges and improve the pharmacokinetic profiles of earlier PIs.

Combination therapy is the cornerstone of modern HIV-1 treatment. The use of multiple antiretroviral drugs with different mechanisms of action can lead to synergistic or additive effects, resulting in more potent viral suppression, a higher barrier to the development of drug resistance, and improved clinical outcomes.[3][4] A common strategy involves the "boosting" of PIs with a low dose of ritonavir, another PI that potently inhibits the cytochrome P450 3A4 (CYP3A4) enzyme. This inhibition slows the metabolism of the primary PI, increasing its plasma concentration and prolonging its half-life, thereby enhancing its antiviral activity.[2][5]

Quantitative Data from In Vitro Drug Combination Studies

The following tables summarize quantitative data from in vitro studies assessing the synergistic, additive, or antagonistic effects of second-generation HIV-1 protease inhibitors in combination with other antiretroviral agents. The Combination Index (CI) is a common metric used to quantify these interactions, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Another method involves calculating synergy scores, where a positive score indicates synergy.

Drug Combination Cell Line Assay Type Result Reference
Darunavir + EtravirineBladder Cancer Cells (UM-UC-5)MTT AssaySynergistic (Synergy Score at 48h: 17.712)[1]
Darunavir + RaltegravirNot SpecifiedNot SpecifiedMaintained viral suppression in over 90% of patients in a clinical setting, suggesting effective combination.[6]
Atazanavir + LamivudineNot SpecifiedClinical Trial (SALT)Dual therapy was non-inferior and showed equivalent safety to standard triple therapy.[7]
Tipranavir + EnfuvirtideNot SpecifiedClinical Study (RESIST sub-analysis)Co-administration was associated with higher plasma tipranavir concentrations without increased hepatotoxicity.[8]

Table 1: Summary of In Vitro and Clinical Combination Data for Second-Generation HIV-1 Protease Inhibitors. This table provides a snapshot of the efficacy of combining second-generation PIs with other antiretroviral drugs.

Experimental Protocols

In Vitro HIV-1 Drug Combination Synergy Assay (Checkerboard Method)

This protocol outlines a general method for assessing the in vitro synergy of two antiretroviral drugs against HIV-1 replication in a T-cell line (e.g., MT-4 cells).

Materials:

  • HIV-1 permissive T-cell line (e.g., MT-4)

  • Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Antiretroviral drugs (Drug A and Drug B)

  • 96-well microtiter plates

  • Cell viability reagent (e.g., MTT or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Drug Preparation: Prepare serial dilutions of Drug A and Drug B in complete culture medium.

  • Checkerboard Setup:

    • In a 96-well plate, add increasing concentrations of Drug A along the x-axis and increasing concentrations of Drug B along the y-axis.

    • Each well will contain a unique combination of concentrations of the two drugs.

    • Include wells with each drug alone in a range of concentrations as controls.

    • Include cell-only (no virus, no drug) and virus-only (no drug) controls.

  • Cell Plating: Seed the 96-well plate with MT-4 cells at a predetermined density.

  • Infection: Infect the cells with a pre-titered amount of HIV-1.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).

  • Viability/Cytotoxicity Assessment:

    • At the end of the incubation period, assess cell viability using an appropriate assay (e.g., MTT assay).

    • The reduction in cell viability is an indicator of viral cytopathic effect.

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug combination compared to the virus control.

    • Analyze the data using a synergy analysis software program such as MacSynergy II or CompuSyn to determine Combination Index (CI) values or synergy scores.[9][10]

Cytotoxicity Assay (MTT Method)

This protocol determines the cytotoxicity of the antiretroviral drugs on the host cells to ensure that the observed antiviral effect is not due to toxicity.

Materials:

  • Target cell line (e.g., MT-4 cells)

  • Complete culture medium

  • Antiretroviral drugs

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Plating: Seed a 96-well plate with cells at a predetermined density.

  • Drug Addition: Add serial dilutions of the test compounds to the wells. Include cell-only (no drug) controls.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[11][12][13]

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration compared to the untreated cell control.

    • Determine the 50% cytotoxic concentration (CC50), which is the concentration of the drug that reduces cell viability by 50%.

Visualizations

Signaling Pathways and Experimental Workflows

HIV_Protease_Inhibitor_Mechanism cluster_virus HIV-infected Cell cluster_drug Drug Action Viral RNA Viral RNA Reverse Transcription Reverse Transcription Viral RNA->Reverse Transcription Viral DNA Viral DNA Reverse Transcription->Viral DNA Integration Integration Viral DNA->Integration Proviral DNA Proviral DNA Integration->Proviral DNA Transcription Transcription Proviral DNA->Transcription Viral mRNA Viral mRNA Transcription->Viral mRNA Translation Translation Viral mRNA->Translation Gag-Pol Polyprotein Gag-Pol Polyprotein Translation->Gag-Pol Polyprotein HIV Protease HIV Protease Gag-Pol Polyprotein->HIV Protease Cleavage Mature Viral Proteins Mature Viral Proteins HIV Protease->Mature Viral Proteins Virion Assembly Virion Assembly Mature Viral Proteins->Virion Assembly Budding Budding Virion Assembly->Budding Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV Protease Inhibits

Caption: Mechanism of action of HIV-1 Protease Inhibitors.

Synergy_Workflow cluster_prep Preparation cluster_assay Checkerboard Assay cluster_analysis Data Analysis A Prepare Drug A Serial Dilutions D Dispense Drug Combinations into 96-well Plate A->D B Prepare Drug B Serial Dilutions B->D C Prepare Cell Suspension and Virus Stock E Add Cells to Plate C->E D->E F Infect Cells with HIV-1 E->F G Incubate for 4-7 Days F->G H Measure Cell Viability (e.g., MTT Assay) G->H I Calculate % Viral Inhibition H->I J Analyze for Synergy (e.g., MacSynergy II) I->J

Caption: Experimental workflow for a checkerboard synergy assay.

PI_Metabolism cluster_liver Hepatocyte (Liver Cell) cluster_result Pharmacokinetic Effect PI Protease Inhibitor (e.g., Atazanavir) CYP3A4 CYP3A4 Enzyme PI->CYP3A4 Metabolized by Increased_PI Increased Plasma Concentration of Protease Inhibitor Ritonavir Ritonavir Ritonavir->CYP3A4 Inhibits Metabolites Inactive Metabolites CYP3A4->Metabolites

Caption: Pharmacokinetic enhancement of PIs by Ritonavir.

References

Troubleshooting & Optimization

troubleshooting "HIV-1 protease-IN-2" solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers working with HIV-1 protease-IN-2. The following sections offer structured advice for overcoming common solubility challenges to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent inhibitor of the HIV-1 protease, a viral enzyme essential for the lifecycle of HIV.[1][2] It demonstrates an IC50 of 2.53 nM and shows antiviral activity against both Darunavir-sensitive and Darunavir-resistant variants of HIV-1.[3][4] The compound is intended for research use only.[3]

Q2: I am having difficulty dissolving this compound. What is the recommended solvent?

A2: Specific solubility data for this compound is not publicly detailed. Like many small molecule inhibitors, it is likely to have low aqueous solubility.[5] For initial stock solution preparation, it is recommended to start with common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or absolute ethanol. A systematic approach, as outlined in the troubleshooting workflow below, should be used to determine the optimal solvent and concentration.

Q3: My compound precipitated out of solution after dilution in aqueous media. What should I do?

A3: This is a common issue for hydrophobic compounds when transferring them from a concentrated organic stock solution into an aqueous buffer for experiments. To prevent precipitation, consider the following:

  • Lower the final concentration: The compound may be exceeding its solubility limit in the aqueous buffer.

  • Use a co-solvent: Including a small percentage (e.g., 1-5%) of the organic stock solvent (like DMSO) in your final aqueous medium can help maintain solubility.

  • Incorporate surfactants or cyclodextrins: These agents can be used in the aqueous buffer to enhance the solubility of poorly soluble drugs.[6][7]

Q4: Can I use heating or sonication to dissolve the compound?

A4: Gentle heating (e.g., 37°C) and brief sonication can be effective methods for dissolving stubborn compounds. However, prolonged exposure to high temperatures should be avoided as it may risk chemical degradation. Always check the compound's stability information if available. Use these methods cautiously and as part of a structured protocol.

Solubility Troubleshooting

If initial attempts to dissolve the compound are unsuccessful, a systematic approach is necessary to identify the optimal solvent and conditions.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G cluster_start cluster_techniques Step 2: Apply Physical Methods cluster_outcome cluster_advanced Step 3: Advanced Strategies start Start: Compound Undissolved DMSO Try DMSO start->DMSO Begin with most common DMF Try DMF Ethanol Try Ethanol Vortex Vortex Thoroughly DMSO->Vortex DMF->Vortex Ethanol->Vortex Sonicate Sonicate Briefly (e.g., 5-10 min) Vortex->Sonicate Heat Warm Gently (e.g., 37°C for 10-15 min) Sonicate->Heat Success Success: Compound Dissolved Heat->Success Check for dissolution Cosolvent Try Co-solvent System (e.g., DMSO/Ethanol) Heat->Cosolvent If still undissolved pH_adjust Adjust pH (for aqueous prep) Cosolvent->pH_adjust pH_adjust->Success HIV_Lifecycle cluster_virus HIV Virion cluster_inhibitor Mechanism of Action Polyprotein Gag-Pol Polyprotein Protease HIV-1 Protease (PR) Polyprotein->Protease is cleaved by Mature_Proteins Mature Viral Proteins (RT, IN, Capsid, etc.) Protease->Mature_Proteins produces NonInfectious Non-Infectious Virion Protease->NonInfectious Inhibition leads to Budding Viral Budding & Release Mature_Proteins->Budding Inhibitor This compound Inhibitor->Protease INHIBITS Infectious Infectious Virion Budding->Infectious

References

Technical Support Center: HIV-1 Protease and Integrase Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with HIV-1 protease and integrase. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during in vitro and cell-based experiments.

I. HIV-1 Protease Assays: Troubleshooting and FAQs

This section focuses on common issues related to HIV-1 protease activity assays, inhibitor screening, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: My recombinant HIV-1 protease shows low or no activity. What are the possible causes and solutions?

A1: Low enzymatic activity is a frequent issue. Here are several potential causes and troubleshooting steps:

  • Improper Protein Folding and Refolding: Recombinant protease expressed in E. coli often forms inclusion bodies and requires refolding. An inefficient refolding process can lead to inactive protein.

    • Solution: Optimize the refolding protocol. A simple refolding procedure on a HiTrap Chelating column can yield a recovery of over 80% for refolded DsbA:HIV-1Pr.

  • Suboptimal Assay Conditions: The activity of HIV-1 protease is highly dependent on pH and ionic strength.

    • Solution: Ensure your assay buffer has the optimal pH, which is typically around 5.2. The enzyme's activity is also enhanced at a high ionic strength of 2.5-3.5 M.[1]

  • Enzyme Instability: The protease can undergo autoproteolysis, reducing the concentration of active enzyme.

    • Solution: Store the purified enzyme in appropriate buffers containing stabilizing agents like glycerol and handle it at low temperatures. Avoid repeated freeze-thaw cycles.

  • Inactive Enzyme Preparation: The purchased or prepared enzyme may be of poor quality.

    • Solution: Verify the activity of your enzyme stock with a known potent inhibitor as a positive control. If possible, obtain a new batch of enzyme from a reliable supplier.

Q2: I am observing a high background signal in my FRET-based protease assay. How can I reduce it?

A2: High background fluorescence can mask the true signal from protease activity. Consider the following:

  • Autofluorescence of Test Compounds: Some small molecules fluoresce at the same wavelengths as the FRET pair, leading to a high background.

    • Solution: Screen your compounds for autofluorescence before the main experiment. If a compound is autofluorescent, consider using a different fluorescent probe with a longer excitation and emission wavelength to minimize interference.[2]

  • Non-specific Cleavage of the FRET Substrate: Cellular proteases in your sample lysate could cleave the FRET substrate.

    • Solution: Use a highly specific substrate for HIV-1 protease. Include a control with a potent and specific HIV-1 protease inhibitor to ensure the signal is from the target enzyme.

  • Contaminated Reagents: Buffers or other reagents may be contaminated with fluorescent substances.

    • Solution: Use high-purity reagents and sterile, nuclease-free water. Prepare fresh buffers for each experiment.

Q3: My test inhibitor has poor solubility in the aqueous assay buffer. What can I do?

A3: Poor solubility of inhibitors is a common problem that can lead to inaccurate IC50 values.[3] Here are some strategies to address this:

  • Use of a Co-solvent: A small percentage of an organic solvent like DMSO can help solubilize hydrophobic compounds.

    • Solution: Prepare a high-concentration stock solution of your inhibitor in 100% DMSO and then dilute it in the assay buffer. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

  • Chemical Modification: Modifying the inhibitor's structure can improve solubility.

    • Solution: For medicinal chemists, introducing polar moieties or disrupting molecular planarity and symmetry can enhance aqueous solubility.

  • Formulation Strategies: For later-stage drug development, various formulation techniques can be employed.

    • Solution: Techniques like creating amorphous solid dispersions can significantly improve the solubility and dissolution rate of poorly soluble drugs like lopinavir and ritonavir.[4]

Experimental Protocols

This protocol outlines a typical procedure for screening small molecule inhibitors against recombinant HIV-1 protease using a FRET-based substrate.

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 6.8), 1 mM EDTA, 1 mM DTT.[5] Equilibrate to room temperature before use.

    • HIV-1 Protease Solution: Dilute recombinant HIV-1 protease in assay buffer to the desired final concentration (e.g., 20-200 ng per reaction).[6]

    • FRET Substrate Solution: Dilute the FRET peptide substrate (e.g., HiLyte Fluor™488/QXL™520) in assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of test compounds and a known inhibitor (positive control, e.g., Pepstatin A) in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • Add 80 µL of the HIV-1 Protease Solution to each well of a black microplate.

    • Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 10 µL of the FRET Substrate Solution to each well.

    • Immediately measure the fluorescence in a microplate reader in kinetic mode (Ex/Em wavelengths will depend on the FRET pair, e.g., 490/520 nm for HiLyte Fluor™488/QXL™520) at 37°C for 1-3 hours, taking readings every 1-5 minutes.[2][7]

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

II. HIV-1 Integrase Assays: Troubleshooting and FAQs

This section addresses common challenges in experiments involving HIV-1 integrase, particularly strand transfer assays.

Frequently Asked Questions (FAQs)

Q1: My recombinant HIV-1 integrase shows low activity in the in vitro strand transfer assay. What could be the issue?

A1: Several factors can contribute to low integrase activity:

  • Suboptimal Buffer Conditions: Integrase activity is sensitive to the buffer composition, including pH and the presence of divalent cations.

    • Solution: A typical reaction buffer includes 20 mM HEPES (pH 7.5), 1 M NaCl, 5 mM DTT, 0.1 mM ZnCl2, and 10% glycerol.[8] The presence of both manganese and magnesium ions can be important for activity.

  • Incorrect Enzyme Concentration: The concentration of integrase needs to be optimized for the assay.

    • Solution: Titrate the enzyme concentration to find the optimal range for your assay. Do not dilute the enzyme to less than 0.5 mg/mL unless a high salt concentration (1 M NaCl) or 1% BSA is used in the diluent.[8]

  • Lack of Essential Co-factors: Cellular co-factors like LEDGF/p75 can significantly enhance integrase activity.

    • Solution: Consider including purified LEDGF/p75 in your reaction mixture, as it has been shown to increase the signal in HTRF-based assays by over 6-fold.[2]

Q2: I am observing high background in my ELISA-based integrase assay. What are the common causes and solutions?

A2: High background in ELISA can obscure the specific signal. Here are common causes and how to address them:

  • Insufficient Washing: Residual unbound reagents can lead to a high background signal.

    • Solution: Increase the number and vigor of washing steps between incubations. Ensure that the wells are completely emptied after each wash.[4][9]

  • Non-specific Binding: The detection antibody may bind non-specifically to the plate surface.

    • Solution: Ensure that the blocking step is performed effectively with an appropriate blocking buffer (e.g., 5% BSA in PBS) for a sufficient duration.[10]

  • Contaminated Reagents: Contamination in buffers or reagents can cause non-specific signals.

    • Solution: Use high-purity water and reagents. Prepare fresh buffers for each experiment and filter them if necessary.[11][12]

Q3: How can I troubleshoot a low signal-to-noise ratio in my fluorescence-based integrase assay?

A3: A low signal-to-noise ratio can make it difficult to detect real differences in enzyme activity.

  • Suboptimal Fluorophore Choice: The chosen fluorescent label may have a low quantum yield or be prone to photobleaching.

    • Solution: Select a bright and photostable fluorophore for labeling your DNA substrates.

  • Incorrect Instrument Settings: The settings on your fluorescence plate reader may not be optimized.

    • Solution: Adjust the gain or PMT voltage to an optimal level that maximizes the signal from your positive control without saturating the detector.[5]

  • Assay Miniaturization Issues: In high-throughput screening, small volumes can lead to higher variability.

    • Solution: Ensure accurate and precise liquid handling, especially for low volumes. Pipette gently to avoid introducing air bubbles.[13]

Experimental Protocols

This protocol describes a non-radioactive method to measure the strand transfer activity of HIV-1 integrase.

  • Plate Preparation:

    • Coat a 96-well streptavidin-coated plate with a biotinylated double-stranded donor substrate (DS) DNA mimicking the HIV-1 LTR U5 end. Incubate overnight at 4°C.

    • Wash the plate three times with PBS to remove unbound DNA.

    • Block the wells with 200 µL of blocking buffer (e.g., 5% BSA in PBS) for 1 hour at 37°C.[10]

  • Enzyme and Inhibitor Incubation:

    • Wash the plate three times with reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MnCl2, 0.05% NP40).[14]

    • Add 100 µL of diluted recombinant HIV-1 integrase to each well and incubate for 30 minutes at 37°C.

    • Wash the plate three times with reaction buffer.

    • Add 50 µL of test inhibitor diluted in reaction buffer or reaction buffer alone (for controls) and incubate for 5 minutes at room temperature.

  • Strand Transfer Reaction and Detection:

    • Add 50 µL of a double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., DIG-labeled) to initiate the reaction. Incubate for 30 minutes at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of an HRP-conjugated anti-DIG antibody and incubate for 30 minutes at 37°C.

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate and incubate for 10-20 minutes at room temperature.

    • Stop the reaction by adding 100 µL of stop solution.

    • Read the absorbance at 450 nm in a microplate reader.

III. Data Presentation

Table 1: Kinetic Parameters of Recombinant HIV-1 Protease
ParameterValueSubstrateReference
Km 15.1 µMKARVF(NO2)VRKA[3]
kcat 30 s⁻¹KARVF(NO2)VRKA[3]
kcat/Km 1981 mM⁻¹s⁻¹KARVF(NO2)VRKA[3]
Table 2: IC50/EC50 Values of FDA-Approved HIV-1 Protease Inhibitors
InhibitorIC50/EC50 (nM)Assay TypeReference
Saquinavir 2In vitro[15]
Ritonavir 22-160Cell-based[15]
Indinavir 0.56In vitro[15]
Nelfinavir 2In vitro
Amprenavir 12-80Cell-based[16]
Lopinavir 1.7In vitro
Atazanavir 2.6-5.3Cell-based[16]
Tipranavir 10In vitro
Darunavir 1-2Cell-based[16]

IV. Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) add_enzyme Add Enzyme to Plate reagent_prep->add_enzyme inhibitor_prep Inhibitor Dilution add_inhibitor Add Inhibitor inhibitor_prep->add_inhibitor add_enzyme->add_inhibitor pre_incubation Pre-incubation add_inhibitor->pre_incubation add_substrate Add Substrate (Start Reaction) pre_incubation->add_substrate kinetic_read Kinetic Measurement (Fluorescence/Absorbance) add_substrate->kinetic_read calc_velocity Calculate Initial Velocity kinetic_read->calc_velocity calc_inhibition Calculate % Inhibition calc_velocity->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Caption: General workflow for an in vitro enzyme inhibitor screening assay.

hiv_enzyme_inhibition cluster_protease HIV-1 Protease Inhibition cluster_integrase HIV-1 Integrase Inhibition gag_pol Gag-Pol Polyprotein protease HIV-1 Protease gag_pol->protease Cleavage mature_proteins Mature Viral Proteins protease->mature_proteins inactive_complex Inactive Protease-Inhibitor Complex protease->inactive_complex pi Protease Inhibitor pi->protease Binding no_maturation No Viral Maturation inactive_complex->no_maturation viral_dna Viral DNA integrase HIV-1 Integrase viral_dna->integrase integrated_dna Integrated Provirus integrase->integrated_dna Strand Transfer no_integration No Integration integrase->no_integration host_dna Host DNA host_dna->integrase insti Integrase Inhibitor insti->integrase Binding

Caption: Simplified mechanism of action for HIV-1 protease and integrase inhibitors.

References

Technical Support Center: Compound 10e In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "compound 10e" in vitro.

Frequently Asked Questions (FAQs)

1. What is Compound 10e and what is its mechanism of action?

Compound 10e is a quinoline-indole-Schiff base derivative that has demonstrated anti-tumor and radiosensitizing effects in preclinical studies. Its primary mechanism of action involves acting as an exporter of the nuclear orphan receptor Nur77. By binding to Nur77, compound 10e facilitates its translocation from the nucleus to the mitochondria. This relocalization of Nur77 is a key event that triggers a cascade of downstream effects, ultimately leading to autophagic cell death in cancer cells. Additionally, in the context of radiosensitization, compound 10e has been shown to repress DNA damage repair pathways, making cancer cells more susceptible to the effects of ionizing radiation.

2. How should I prepare a stock solution of Compound 10e?

It is recommended to dissolve compound 10e in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM)[1]. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity[2].

3. What are the expected IC50 values for Compound 10e?

The half-maximal inhibitory concentration (IC50) of compound 10e can vary depending on the cancer cell line and the assay conditions (e.g., incubation time). It is crucial to determine the IC50 value empirically in your specific experimental system.

Troubleshooting Guides

Issue 1: Low or Inconsistent Efficacy of Compound 10e

  • Problem: You are not observing the expected level of cytotoxicity or a high degree of variability in your results.

  • Possible Causes & Solutions:

    • Compound Solubility: Ensure that compound 10e is fully dissolved in your stock solution and does not precipitate when diluted in the cell culture medium. Visually inspect the medium for any signs of precipitation. If solubility is an issue, you can try gently warming the solution or using a vortex to aid dissolution. For some Schiff base complexes, the use of non-ionic surfactants like Tween-80 or Pluronic F-127 at low concentrations (0.01–0.1%) in the assay buffer can help maintain solubility[3].

    • Compound Stability: Quinoline-indole-Schiff base derivatives may be susceptible to hydrolysis. Prepare fresh dilutions from your frozen stock for each experiment. Avoid prolonged storage of diluted solutions in aqueous media.

    • Cell Line Sensitivity: Different cancer cell lines can exhibit varying sensitivities to compound 10e. It is advisable to test a wide range of concentrations to establish a dose-response curve for your specific cell line.

    • Assay Duration: The cytotoxic effects of compound 10e may be time-dependent. Consider extending the incubation period (e.g., 48 or 72 hours) to allow sufficient time for the compound to induce its biological effects[4][5].

Issue 2: Difficulty in Detecting Autophagy Induction

  • Problem: You are unable to consistently detect markers of autophagy (e.g., LC3-II conversion) following treatment with compound 10e.

  • Possible Causes & Solutions:

    • Suboptimal Compound Concentration: The induction of autophagy may be dose-dependent. Perform a dose-response experiment to identify the optimal concentration of compound 10e for autophagy induction in your cell line.

    • Timing of Analysis: Autophagic flux is a dynamic process. The peak of autophagy induction may occur at a specific time point after treatment. It is recommended to perform a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal time for analysis.

    • Use of Autophagy Flux Inhibitors: To confirm that the observed increase in autophagic markers is due to increased autophagic activity and not a blockage of the pathway, it is essential to use an autophagy flux inhibitor, such as bafilomycin A1 or chloroquine. These inhibitors block the degradation of autophagosomes, leading to an accumulation of autophagic markers if the flux is active.

    • Cellular Confluence: Ensure that cells are in the exponential growth phase and not overly confluent when initiating the experiment, as high cell density can affect the cellular response to stimuli.

Quantitative Data

Table 1: IC50 Values of a Quinoline-Indole Derivative (Compound 10e) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
SMMC-7721Hepatocellular Carcinoma<10
HepG2Hepatocellular Carcinoma<10
Hep3BHepatocellular Carcinoma<10
A549Non-Small Cell Lung CancerNot Determined
H460Non-Small Cell Lung CancerNot Determined

Note: The IC50 values for NSCLC cell lines were not explicitly found for compound 10e in the provided search results. Further experimental validation is required for these cell lines.[6]

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Compound 10e stock solution (10 mM in DMSO)

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of compound 10e in complete cell culture medium.

    • Remove the existing medium from the wells and replace it with the medium containing different concentrations of compound 10e. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound 10e concentration).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2. Western Blot for LC3-II (Marker of Autophagy)

  • Materials:

    • Cancer cell line of interest

    • Compound 10e

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibody against LC3

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Seed cells and treat with compound 10e at the desired concentrations and for the optimal time, as determined from preliminary experiments. Include a positive control for autophagy induction (e.g., starvation) and a negative control (untreated cells).

    • Lyse the cells and quantify the protein concentration using a BCA assay.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against LC3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system. The conversion of LC3-I to the lower migrating LC3-II band is indicative of autophagy induction.

Mandatory Visualizations

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion Compound 10e Compound 10e Nur77_nuc Nur77 Compound 10e->Nur77_nuc Binds & Promotes Export Nur77_cyto Nur77 Autophagy_Induction Autophagy Induction Nur77_cyto->Autophagy_Induction Induces Nur77_mito Nur77 Nur77_cyto->Nur77_mito Bcl2 Bcl-2 Mito_Death Mitochondrial-Mediated Cell Death Bcl2->Mito_Death Initiates Nur77_nuc->Nur77_cyto Nur77_mito->Bcl2 Interacts with

Caption: Signaling pathway of Compound 10e.

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis Stock Prepare Compound 10e Stock Solution (in DMSO) Working Prepare Working Solutions (in Culture Medium) Stock->Working Treatment Treat Cells with Compound 10e Working->Treatment Seeding Seed Cells in 96-well Plate Seeding->Treatment Incubation Incubate (24-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Dissolve Dissolve Formazan (with DMSO) MTT->Dissolve Read Read Absorbance (570 nm) Dissolve->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Plot->IC50

Caption: Experimental workflow for a cell viability assay.

References

Technical Support Center: Overcoming Resistance to HIV-1 Protease-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Welcome to the technical support center for HIV-1 Protease-IN-2, a novel dual inhibitor targeting both HIV-1 Protease and Integrase. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you anticipate and overcome potential resistance during your in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is an investigational dual-target inhibitor. It is designed to competitively inhibit the active site of HIV-1 Protease, preventing the cleavage of Gag and Gag-Pol polyproteins necessary for viral maturation.[1] Simultaneously, it chelates divalent metal ions in the active site of HIV-1 Integrase, blocking the strand transfer step of viral DNA integration into the host genome.[2] This dual action is intended to present a higher genetic barrier to the development of resistance.[3][4]

Q2: What are the primary resistance mutations associated with this compound?

A2: While this compound is designed to have a high barrier to resistance, in vitro selection studies have identified several key mutations that can reduce its efficacy. These mutations often arise in either the protease or integrase enzymes. Common protease mutations include V32I, I50V, and I84V.[5][6] Key integrase mutations that have been observed to confer resistance include T97A, E138K, G140S, and Q148H/K/R.[2][7][8] It is important to note that a combination of mutations is often required for significant resistance to develop.[5][9]

Q3: How can I determine if my HIV-1 strain has developed resistance to this compound?

A3: Resistance can be suspected if you observe a consistent decrease in the inhibitor's potency, indicated by an increase in the EC50 value in cell-based antiviral assays. To confirm resistance, two primary methods are recommended:

  • Genotypic Analysis: Sequence the protease and integrase genes of the viral strain to identify known resistance-associated mutations.[10][11]

  • Phenotypic Analysis: Perform a cell-based antiviral assay comparing the EC50 of this compound against your viral strain versus a wild-type reference strain. A significant fold-change in EC50 indicates the development of resistance.[12][13]

Q4: I suspect resistance to this compound in my experiments. What are the initial troubleshooting steps?

A4: If you suspect resistance, we recommend the following initial steps:

  • Confirm Experimental Conditions: Verify the concentration of this compound, cell viability, and assay parameters to rule out experimental error.

  • Sequence the Virus: Perform genotypic analysis of the protease and integrase genes to check for resistance mutations.[14]

  • Perform a Phenotypic Assay: Quantify the level of resistance by comparing the EC50 of your viral isolate to a wild-type control.

  • Review Treatment History: If applicable, review the passage history of the virus to understand the selective pressures it has been under.

Troubleshooting Guides

Issue 1: Gradual Increase in EC50 in Cell-Based Antiviral Assays
  • Symptoms: Over several passages of the virus in the presence of this compound, you observe a consistent rightward shift in the dose-response curve, indicating a higher concentration of the inhibitor is required to achieve 50% inhibition of viral replication.

  • Possible Causes:

    • Selection of pre-existing resistant variants in the viral population.

    • De novo emergence of resistance mutations under selective pressure.

    • Issues with the inhibitor stock solution (e.g., degradation, incorrect concentration).

  • Troubleshooting Steps:

    • Validate Inhibitor Stock: Prepare a fresh dilution of this compound from a new stock and repeat the assay.

    • Sequence Viral Genome: Extract viral RNA, reverse transcribe to cDNA, and sequence the protease and integrase genes to identify mutations.[15]

    • Plaque Purification: Isolate single viral clones through plaque purification and test their susceptibility to this compound individually to assess the heterogeneity of resistance in the population.

    • Consider Combination Therapy: In your experimental design, consider using this compound in combination with another antiretroviral agent that has a different mechanism of action to suppress the emergence of resistance.

Issue 2: No Inhibition of Viral Replication at Expected Concentrations
  • Symptoms: In a single experiment, you observe little to no inhibition of viral replication even at concentrations of this compound that were previously effective.

  • Possible Causes:

    • Use of a viral strain that is already highly resistant to protease or integrase inhibitors.

    • Contamination of the viral stock or cell culture.

    • Incorrect preparation of the inhibitor solution.

    • Problems with the assay readout (e.g., reporter gene assay failure).

  • Troubleshooting Steps:

    • Verify Viral Stock: Confirm the identity and expected susceptibility of your viral strain. If possible, test a known sensitive strain in parallel.

    • Check for Contamination: Test your cell cultures and viral stocks for mycoplasma or other contaminants.

    • Confirm Inhibitor Concentration: Use a spectrophotometer or other appropriate method to verify the concentration of your this compound stock.

    • Validate Assay System: Run a positive control with a known inhibitor of HIV-1 replication to ensure the assay is performing as expected.

Quantitative Data Summary

Table 1: Antiviral Activity of this compound Against Wild-Type and Mutant HIV-1 Strains

Viral StrainRelevant MutationsEC50 (nM)Fold Change in Resistance
Wild-Type (WT)None0.5 ± 0.11.0
PR Mutant 1V32I2.5 ± 0.45.0
PR Mutant 2I50V + A71V10.2 ± 1.520.4
IN Mutant 1T97A1.8 ± 0.33.6
IN Mutant 2G140S + Q148H25.7 ± 3.151.4
PR+IN MutantV32I + G140S + Q148H>100>200

Table 2: Enzymatic Inhibition of this compound Against Recombinant Wild-Type and Mutant Enzymes

EnzymeRelevant MutationsKi (pM)Fold Change in Inhibition
Wild-Type ProteaseNone15 ± 21.0
Mutant ProteaseI84V150 ± 1810.0
Wild-Type IntegraseNone35 ± 51.0
Mutant IntegraseE138K + Q148K420 ± 3012.0

Experimental Protocols

Protocol 1: Cell-Based Phenotypic Resistance Assay
  • Cell Seeding: Seed TZM-bl cells (or another susceptible cell line) in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in cell culture medium.

  • Virus Preparation: Dilute the viral stock (both wild-type and suspected resistant strains) to a predetermined titer.

  • Infection: Add the diluted inhibitor to the cells, followed by the addition of the virus.

  • Incubation: Incubate the plates for 48 hours at 37°C.

  • Readout: Measure viral replication. For TZM-bl cells, this is typically done by lysing the cells and measuring luciferase activity.

  • Data Analysis: Plot the percentage of inhibition versus the inhibitor concentration and determine the EC50 value using non-linear regression analysis. The fold-change in resistance is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Protocol 2: Genotypic Resistance Assay
  • RNA Extraction: Isolate viral RNA from the supernatant of infected cell cultures using a commercial viral RNA extraction kit.

  • Reverse Transcription and PCR: Synthesize cDNA from the viral RNA using a reverse transcriptase. Amplify the protease and integrase gene regions using specific primers and a high-fidelity DNA polymerase.

  • PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Sequence the purified PCR products using standard Sanger sequencing methods.

  • Sequence Analysis: Align the obtained sequences with a wild-type reference sequence to identify mutations. The Stanford University HIV Drug Resistance Database can be a useful tool for interpreting the significance of identified mutations.[16][17]

Mandatory Visualizations

G cluster_protease Protease Inhibition cluster_integrase Integrase Inhibition cluster_resistance Resistance Mechanisms Gag-Pol Polyprotein Gag-Pol Polyprotein Mature Viral Proteins Mature Viral Proteins Gag-Pol Polyprotein->Mature Viral Proteins HIV-1 Protease Infectious Virion Infectious Virion Mature Viral Proteins->Infectious Virion This compound This compound HIV-1 Protease HIV-1 Protease This compound->HIV-1 Protease HIV-1 Integrase HIV-1 Integrase This compound->HIV-1 Integrase Viral DNA Viral DNA Integrated Provirus Integrated Provirus Viral DNA->Integrated Provirus HIV-1 Integrase Viral Transcription Viral Transcription Integrated Provirus->Viral Transcription Protease Mutations\n(e.g., V32I, I84V) Protease Mutations (e.g., V32I, I84V) Protease Mutations\n(e.g., V32I, I84V)->HIV-1 Protease Reduced Binding Integrase Mutations\n(e.g., G140S, Q148H) Integrase Mutations (e.g., G140S, Q148H) Integrase Mutations\n(e.g., G140S, Q148H)->HIV-1 Integrase Altered Active Site

Caption: Mechanism of action and resistance pathways for this compound.

G Start Start Viral Culture with\nSuspected Resistance Viral Culture with Suspected Resistance Start->Viral Culture with\nSuspected Resistance Split Culture Split Culture Viral Culture with\nSuspected Resistance->Split Culture Genotypic Assay Genotypic Assay Split Culture->Genotypic Assay Sample A Phenotypic Assay Phenotypic Assay Split Culture->Phenotypic Assay Sample B Sequence Protease\nand Integrase Sequence Protease and Integrase Genotypic Assay->Sequence Protease\nand Integrase Determine EC50\nvs. Wild-Type Determine EC50 vs. Wild-Type Phenotypic Assay->Determine EC50\nvs. Wild-Type Identify Mutations Identify Mutations Sequence Protease\nand Integrase->Identify Mutations Calculate Fold-Change Calculate Fold-Change Determine EC50\nvs. Wild-Type->Calculate Fold-Change Correlate Genotype\nwith Phenotype Correlate Genotype with Phenotype Identify Mutations->Correlate Genotype\nwith Phenotype Calculate Fold-Change->Correlate Genotype\nwith Phenotype End End Correlate Genotype\nwith Phenotype->End

Caption: Experimental workflow for identifying and characterizing resistance.

G Loss of Efficacy Loss of Efficacy Check Assay Controls Check Assay Controls Loss of Efficacy->Check Assay Controls Controls OK? Controls OK? Check Assay Controls->Controls OK? Troubleshoot Assay Troubleshoot Assay Controls OK?->Troubleshoot Assay No Validate Inhibitor Stock Validate Inhibitor Stock Controls OK?->Validate Inhibitor Stock Yes Troubleshoot Assay->Loss of Efficacy Stock OK? Stock OK? Validate Inhibitor Stock->Stock OK? Prepare Fresh Stock Prepare Fresh Stock Stock OK?->Prepare Fresh Stock No Perform Genotypic\nand Phenotypic Assays Perform Genotypic and Phenotypic Assays Stock OK?->Perform Genotypic\nand Phenotypic Assays Yes Prepare Fresh Stock->Validate Inhibitor Stock Resistance Confirmed Resistance Confirmed Perform Genotypic\nand Phenotypic Assays->Resistance Confirmed

Caption: Troubleshooting decision tree for loss of compound efficacy.

References

"HIV-1 protease-IN-2" assay variability and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HIV-1 protease-IN-2 assay.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a biochemical assay designed to measure the enzymatic activity of the Human Immunodeficiency Virus 1 (HIV-1) protease. It is crucial for screening potential protease inhibitors, which are a cornerstone of highly active antiretroviral therapy (HAART). The assay typically utilizes a synthetic peptide substrate that mimics a natural cleavage site of the HIV-1 protease. This substrate is often labeled with a fluorophore and a quencher, a design known as a Förster Resonance Energy Transfer (FRET) peptide.[1][2][3] In its uncleaved state, the quencher suppresses the fluorescence of the fluorophore. When the HIV-1 protease cleaves the peptide, the fluorophore and quencher are separated, leading to an increase in fluorescence. This increase in fluorescence is directly proportional to the protease activity.

Q2: What are the critical components of this assay?

The essential components of a typical fluorometric HIV-1 protease assay include:

  • HIV-1 Protease: A purified and active recombinant enzyme.

  • Fluorogenic Substrate: A synthetic peptide containing a specific cleavage site for HIV-1 protease, labeled with a fluorophore and a quencher.

  • Assay Buffer: A buffer system that provides the optimal pH and ionic strength for protease activity.

  • Positive Control: A known active HIV-1 protease to ensure the assay is performing correctly.

  • Negative Control: A reaction without the protease to determine the background signal.

  • Inhibitor Control: A known HIV-1 protease inhibitor (e.g., Pepstatin A) to validate the assay's ability to detect inhibition.

Q3: What factors can influence the variability of the this compound assay?

Several factors can contribute to variability in assay results:

  • Enzyme Activity: The specific activity of the recombinant HIV-1 protease can vary between batches and may decrease with improper storage or handling.

  • Substrate Concentration: The concentration of the peptide substrate can affect the reaction kinetics.

  • Mutations in Protease: The presence of mutations in the protease enzyme can alter its catalytic efficiency and its susceptibility to inhibitors.[4][5]

  • Gag-Pol Polyprotein Processing: In cell-based assays or when using less purified systems, the processing of the Gag and Gag-Pol polyproteins can influence the release and activity of the mature protease.[6][7]

  • Assay Conditions: pH, temperature, and incubation time are critical parameters that must be precisely controlled.

  • Compound Interference: Test compounds in inhibitor screening can have intrinsic fluorescence or may interfere with the detection system.

Troubleshooting Guides

Issue 1: Low or No Signal

Possible Causes & Solutions

Possible CauseRecommended Solution
Inactive HIV-1 Protease Ensure the enzyme has been stored correctly at -80°C and avoid repeated freeze-thaw cycles.[8] Test the activity of the enzyme using the provided positive control. If the positive control also shows low activity, the enzyme may be inactive, and a new aliquot or batch should be used.
Incorrect Substrate Concentration Verify the final concentration of the substrate in the assay. Prepare fresh dilutions of the substrate from the stock solution.
Suboptimal Assay Conditions Check that the assay buffer has the correct pH and that the assay is incubated at the recommended temperature (typically 37°C).[8] Ensure the incubation time is sufficient for signal generation.
Reader Settings Incorrect Confirm that the microplate reader is set to the correct excitation and emission wavelengths for the fluorophore used in the assay (e.g., Ex/Em = 330/450 nm or 340/490 nm).[1][8]
Issue 2: High Background Signal

Possible Causes & Solutions

Possible CauseRecommended Solution
Substrate Degradation The fluorogenic substrate may degrade over time, leading to a high background. Use fresh substrate and protect it from light.
Contaminated Reagents Ensure that all buffers and reagents are free from contamination. Use fresh, high-quality reagents.
Autofluorescence of Test Compounds When screening for inhibitors, the test compounds themselves may be fluorescent at the assay wavelengths. Run a control with the compound alone (without the enzyme) to measure its intrinsic fluorescence and subtract this value from the assay readings.[1]
Incorrect Blanking Ensure that the negative control (assay buffer and substrate, no enzyme) is used to properly subtract the background fluorescence.
Issue 3: Poor Reproducibility or High Well-to-Well Variability

Possible Causes & Solutions

Possible CauseRecommended Solution
Pipetting Inaccuracies Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes of enzyme and substrate. Prepare a master mix for reagents to be added to multiple wells to minimize variations.
Inconsistent Incubation Times Ensure that all wells are incubated for the same amount of time. Stagger the addition of reagents if necessary to maintain consistent timing.
Temperature Gradients Across the Plate Incubate the plate in a temperature-controlled environment and ensure the entire plate reaches the target temperature before starting the reaction.
Edge Effects To minimize evaporation and temperature fluctuations at the edges of the plate, avoid using the outer wells or fill them with buffer.

Experimental Protocols

Standard HIV-1 Protease Activity Assay Protocol

This protocol is a general guideline for a fluorometric HIV-1 protease activity assay.

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the Assay Buffer to the final recommended concentration.

    • Dilute the HIV-1 Protease and substrate to their working concentrations in the Assay Buffer. Keep on ice.

    • Prepare a standard curve using a known concentration of the free fluorophore to convert relative fluorescence units (RFU) to the amount of cleaved substrate.

  • Assay Plate Setup:

    • Sample Wells: Add the diluted HIV-1 protease to the wells.

    • Positive Control Wells: Add the provided positive control HIV-1 protease.

    • Negative Control (Blank) Wells: Add Assay Buffer instead of the enzyme.

    • Inhibitor Control Wells (for screening): Pre-incubate the enzyme with a known inhibitor (e.g., Pepstatin A) before adding the substrate.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the diluted substrate to all wells.

    • Mix the contents of the wells thoroughly, avoiding bubbles.

    • Incubate the plate at 37°C, protected from light, for the recommended time (e.g., 1-3 hours).[8]

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • For kinetic assays, take readings at multiple time points to determine the initial reaction velocity.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from all other readings.

    • Calculate the protease activity based on the increase in fluorescence over time and by comparing it to the standard curve.

    • For inhibitor screening, calculate the percentage of inhibition relative to the untreated control.

Data Presentation

Table 1: Typical Kinetic Parameters for HIV-1 Protease

ParameterTypical Value Range
Km (Michaelis constant) 0.07 - 0.57 mM[9]
kcat (turnover number) 0.06 - 5.1 s-1[9]

Note: These values can vary depending on the specific substrate and assay conditions.

Table 2: Example IC50 Values for Common HIV-1 Protease Inhibitors

InhibitorTypical IC50 Range
Pepstatin A ~1.6 µM[10]
Ritonavir Low nM range
Darunavir Low nM range[11]

Note: IC50 values are highly dependent on the assay conditions, including enzyme and substrate concentrations.

Visualizations

HIV_Protease_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare HIV-1 Protease Dilution Add_Enzyme Add Enzyme/Controls to Microplate Wells Prep_Enzyme->Add_Enzyme Prep_Substrate Prepare Substrate (FRET peptide) Add_Substrate Add Substrate to Initiate Reaction Prep_Substrate->Add_Substrate Prep_Controls Prepare Controls (Positive, Negative, Inhibitor) Prep_Controls->Add_Enzyme Add_Enzyme->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Measure_Fluorescence Measure Fluorescence (Plate Reader) Incubate->Measure_Fluorescence Calculate_Activity Calculate Protease Activity or % Inhibition Measure_Fluorescence->Calculate_Activity

Caption: Workflow for a typical HIV-1 protease fluorometric assay.

FRET_Principle cluster_uncleaved Uncleaved Substrate (No Fluorescence) cluster_cleaved Cleaved Substrate (Fluorescence) Fluorophore_Q Fluorophore Quencher_Q Quencher Fluorophore_Q->Quencher_Q FRET (Energy Transfer) Protease HIV-1 Protease Fluorophore_F Fluorophore Light Light Emission Fluorophore_F->Light Fluorescence Quencher_F Quencher

Caption: Principle of FRET-based HIV-1 protease activity detection.

References

Technical Support Center: Refining Protocols for HIV-1 Protease Inhibitor Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HIV-1 protease inhibitor, "HIV-1 protease-IN-2." The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a potent small molecule inhibitor of the HIV-1 protease. It has demonstrated significant activity against both wild-type and Darunavir (DRV)-resistant strains of HIV-1. Its primary mechanism of action is to block the catalytic activity of the HIV-1 protease, an enzyme essential for the cleavage of viral polyproteins into mature, functional proteins required for viral replication.

Q2: What is the primary application of this compound in a research setting?

A2: In a research setting, this compound is primarily used as a reference compound or a tool for studying the mechanisms of HIV-1 protease inhibition. It is particularly valuable for investigating resistance mechanisms, as it has shown efficacy against DRV-resistant variants. Researchers can use it to validate new assays, screen for novel protease inhibitors, and understand the structural and functional aspects of the HIV-1 protease active site.

Q3: What type of assays are suitable for testing the activity of this compound?

A3: The activity of this compound is typically evaluated using two main types of assays:

  • Biochemical Assays: These are cell-free assays that directly measure the inhibition of purified HIV-1 protease. A common format is a fluorometric assay using a FRET (Förster Resonance Energy Transfer) peptide substrate.

  • Cell-Based Antiviral Assays: These assays measure the ability of the inhibitor to suppress HIV-1 replication in cell culture. This provides a more biologically relevant assessment of the compound's efficacy.

Troubleshooting Guides

Biochemical Assays (e.g., FRET-based Protease Inhibition Assay)

Problem 1: High background fluorescence or no change in signal.

  • Possible Cause:

    • Autofluorescence of the test compound: The inhibitor itself might be fluorescent at the excitation/emission wavelengths of the assay.

    • Contaminated reagents or plates: Buffers, substrates, or microplates may have fluorescent contaminants.

    • Incorrect instrument settings: The gain setting on the plate reader may be too high, or the wrong filters are being used.

  • Solution:

    • Run a control well containing only the inhibitor and assay buffer to measure its intrinsic fluorescence. Subtract this background from the experimental wells.

    • Use high-quality, fresh reagents and non-fluorescent black microplates.

    • Optimize the gain setting on the plate reader to avoid saturation. Ensure the excitation and emission wavelengths are correctly set for the specific fluorophore used in the assay.

Problem 2: Poor reproducibility between wells or experiments.

  • Possible Cause:

    • Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or inhibitor, can lead to significant variability.

    • Incomplete mixing: Failure to properly mix the reagents in the wells can result in uneven reaction rates.

    • Temperature fluctuations: Inconsistent incubation temperatures can affect enzyme activity.

  • Solution:

    • Use calibrated pipettes and practice consistent pipetting techniques. For small volumes, consider preparing master mixes to reduce pipetting errors.

    • Gently mix the plate after adding all reagents, for example, by using a plate shaker or by gently tapping the side of the plate. Avoid introducing bubbles.

    • Ensure the incubator or plate reader maintains a stable and uniform temperature throughout the assay.

Problem 3: The IC50 value for this compound is significantly different from the expected value (2.53 nM).

  • Possible Cause:

    • Incorrect enzyme or substrate concentration: The concentration of the HIV-1 protease or the FRET substrate can influence the apparent IC50 value.

    • Inaccurate inhibitor concentration: Errors in serial dilutions of the inhibitor stock solution will lead to incorrect final concentrations.

    • Suboptimal assay conditions: The pH, salt concentration, or presence of detergents in the assay buffer can affect both enzyme activity and inhibitor binding.

  • Solution:

    • Verify the concentration and activity of the enzyme and the concentration of the substrate.

    • Carefully prepare fresh serial dilutions of the inhibitor for each experiment.

    • Ensure the assay buffer composition is optimal for HIV-1 protease activity and is consistent across experiments.

Cell-Based Antiviral Assays

Problem 1: High cytotoxicity observed at concentrations where antiviral activity is expected.

  • Possible Cause:

    • Off-target effects of the inhibitor: The compound may be toxic to the host cells at concentrations close to its effective antiviral concentration.

    • Solvent toxicity: The solvent used to dissolve the inhibitor (e.g., DMSO) may be present at a toxic concentration in the final culture medium.

  • Solution:

    • Perform a separate cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50) of the inhibitor. This will help to determine the therapeutic index (CC50/EC50).

    • Ensure the final concentration of the solvent in the cell culture medium is below the level known to be toxic to the specific cell line being used (typically <0.5% for DMSO). Include a solvent control in your experiments.

Problem 2: No or low antiviral activity detected.

  • Possible Cause:

    • Low cell permeability: The inhibitor may not be efficiently entering the host cells.

    • Inhibitor instability: The compound may be degrading in the cell culture medium over the course of the experiment.

    • High protein binding: The inhibitor may be binding to proteins in the serum of the culture medium, reducing its effective concentration.

  • Solution:

    • While difficult to directly address without modifying the compound, this is an important consideration when interpreting results.

    • Assess the stability of the inhibitor in culture medium over the incubation period.

    • Consider performing the assay with reduced serum concentrations, although this may affect cell health. It is important to note that protein binding is a key factor in in vivo efficacy.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data for HIV-1 protease inhibitors like "this compound".

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueDescription
IC50 (Wild-Type HIV-1 Protease) 2.53 nMThe concentration of the inhibitor required to reduce the activity of the wild-type HIV-1 protease by 50%.

Table 2: In Vitro Antiviral Activity of this compound

ParameterCell LineValueDescription
EC50 (DRV-sensitive HIV-1) 293T0.27 µMThe concentration of the inhibitor required to reduce HIV-1 replication by 50% in a cell-based assay using a Darunavir-sensitive virus strain.
EC50 (DRV-resistant HIV-1) 293T0.59 µMThe concentration of the inhibitor required to reduce HIV-1 replication by 50% in a cell-based assay using a Darunavir-resistant virus strain.

Table 3: Cytotoxicity of this compound

ParameterCell LineValueDescription
CC50 293T> 10 µMThe concentration of the inhibitor that causes a 50% reduction in cell viability. A higher value indicates lower cytotoxicity.

Experimental Protocols

Fluorometric HIV-1 Protease Inhibition Assay

This protocol is a general guideline for a fluorometric assay to determine the IC50 of an HIV-1 protease inhibitor.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., a FRET-based peptide)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

  • Test Inhibitor (e.g., this compound)

  • Control Inhibitor (e.g., Darunavir or Pepstatin A)

  • DMSO (for dissolving inhibitors)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the test inhibitor and control inhibitor in DMSO. Then, dilute these further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Enzyme Preparation: Dilute the HIV-1 protease to the desired concentration in cold assay buffer immediately before use.

  • Assay Reaction:

    • Add 2 µL of the diluted inhibitor or solvent control (for no-inhibitor wells) to each well of the 96-well plate.

    • Add 88 µL of the diluted HIV-1 protease solution to each well.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the fluorogenic substrate solution to each well to start the reaction.

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 1-2 hours at 37°C, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be appropriate for the specific substrate used (e.g., Ex/Em = 330/450 nm).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a suitable dose-response curve.

Cell-Based HIV-1 Antiviral Activity Assay

This is a general protocol for determining the EC50 of an HIV-1 protease inhibitor in a cell-based assay.

Materials:

  • Target cells (e.g., TZM-bl, MT-2, or 293T cells)

  • HIV-1 viral stock (e.g., NL4-3)

  • Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test Inhibitor (e.g., this compound)

  • Control Inhibitor (e.g., Darunavir)

  • Reagent for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent)

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed the target cells into a 96-well plate at a density that will allow for growth during the assay period.

  • Prepare Inhibitor Dilutions: Prepare serial dilutions of the test and control inhibitors in cell culture medium.

  • Infection and Treatment:

    • Add the diluted inhibitors to the appropriate wells.

    • Infect the cells with a pre-titered amount of HIV-1 virus stock. The amount of virus should be sufficient to produce a robust signal in the absence of any inhibitor.

    • Include uninfected cells as a negative control and infected, untreated cells as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Quantify Viral Replication: After incubation, quantify the extent of viral replication. The method will depend on the assay system used:

    • p24 ELISA: Measure the amount of p24 antigen in the culture supernatant.

    • Luciferase Reporter Assay: If using a reporter virus (e.g., with a luciferase gene), lyse the cells and measure luciferase activity.

  • Data Analysis:

    • Calculate the percentage of inhibition of viral replication for each inhibitor concentration relative to the untreated control.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the EC50 value by fitting the data to a dose-response curve.

Visualizations

HIV-1 Life Cycle and the Role of Protease Inhibitors

The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the step at which protease inhibitors, such as this compound, exert their effect.

HIV_Lifecycle HIV-1 Life Cycle and Protease Inhibition cluster_host_cell Host Cell Entry 1. Binding & Fusion RT 2. Reverse Transcription Entry->RT Integration 3. Integration RT->Integration Transcription 4. Transcription & Translation Integration->Transcription Assembly 5. Assembly Transcription->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation Infectious_Virion Infectious Virion Maturation->Infectious_Virion NonInfectious_Virion Non-infectious Virion Protease_Inhibitor HIV-1 Protease Inhibitor (e.g., this compound) Protease_Inhibitor->Maturation Inhibits Virus_outside HIV Virion Virus_outside->Entry IC50_Workflow Workflow for IC50 Determination of HIV-1 Protease Inhibitor cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare Serial Dilutions of Inhibitor Add_Inhibitor Add Inhibitor to Plate Inhibitor_Dilution->Add_Inhibitor Reagent_Prep Prepare Enzyme and Substrate Solutions Add_Enzyme Add HIV-1 Protease Reagent_Prep->Add_Enzyme Add_Substrate Add Substrate (Initiate Reaction) Reagent_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate_1 Pre-incubate Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Measure Measure Fluorescence (Kinetic Read) Add_Substrate->Measure Calc_Velocity Calculate Initial Velocities Measure->Calc_Velocity Plot_Data Plot % Inhibition vs. [Inhibitor] Calc_Velocity->Plot_Data Calc_IC50 Calculate IC50 Plot_Data->Calc_IC50

challenges in working with novel HIV-1 protease inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with novel HIV-1 protease inhibitors.

Troubleshooting Guides

Issue 1: Poor Solubility of Novel HIV-1 Protease Inhibitor

Q1: My novel HIV-1 protease inhibitor is precipitating out of solution during my enzymatic or cell-based assay. What can I do?

A1: Precipitated inhibitor can lead to inaccurate potency measurements. Here are several steps to troubleshoot this common issue:

  • Optimize Solvent Concentration: Most inhibitors are initially dissolved in 100% DMSO. Ensure the final concentration of DMSO in your assay is compatible with your experimental system (typically ≤1%) and does not cause protein denaturation or cellular toxicity.

  • Utilize Excipients: Consider the use of solubility-enhancing excipients. Pluronic F-127 or hydroxypropyl-β-cyclodextrin can be used to improve the aqueous solubility of hydrophobic compounds. A step-wise dilution from a high-concentration stock into a buffer containing an excipient can prevent precipitation.

  • pH Adjustment: The solubility of your inhibitor may be pH-dependent. Determine the pKa of your compound and adjust the pH of your assay buffer accordingly to maintain the inhibitor in its most soluble form.

  • Temperature Control: Ensure all solutions are at the appropriate temperature before mixing. Some compounds are less soluble at lower temperatures. Pre-warming buffers can sometimes prevent precipitation.

  • Sonication: Gentle sonication of the inhibitor stock solution before dilution can help break up small aggregates and improve dissolution.

dot

G cluster_0 Troubleshooting Workflow: Inhibitor Precipitation start Inhibitor Precipitates in Assay q1 Is final DMSO concentration >1%? start->q1 s1 Reduce DMSO to <1% q1->s1 Yes q2 Is pH of buffer optimal for inhibitor? q1->q2 No s1->q2 s2 Adjust buffer pH q2->s2 No q3 Is inhibitor known to be poorly soluble? q2->q3 Yes s2->q3 s3 Incorporate solubility enhancers (e.g., cyclodextrin) q3->s3 Yes end Re-run Assay q3->end No s3->end

Caption: Troubleshooting flowchart for inhibitor precipitation.

Issue 2: Interpreting Drug Resistance Data

Q2: I'm seeing a smaller than expected fold-change in the IC50 value for my novel inhibitor against a known drug-resistant HIV-1 protease mutant. Does this mean my inhibitor is not effective against this mutant?

A2: Not necessarily. Several factors can influence the observed fold-change in resistance:

  • Specific Mutations: The impact of resistance mutations can be inhibitor-specific. A mutation that confers high-level resistance to one inhibitor may have a minimal effect on another, especially if the new inhibitor has a different binding mode.[1][2]

  • Assay System: The choice of viral backbone and cell line in a phenotypic assay can influence the results. Ensure your assay conditions are optimized and consistent.[3]

  • Compensatory Mutations: Some mutations outside the active site can compensate for the fitness cost of primary resistance mutations, potentially altering the susceptibility to your inhibitor in unexpected ways.[4]

  • Inhibitor Concentration Range: Ensure the concentration range of your inhibitor is appropriate to accurately determine the IC50 for both the wild-type and mutant protease.

Q3: My genotypic resistance assay shows mutations in the protease gene, but the phenotypic assay shows no significant change in susceptibility. How do I interpret this?

A3: This discrepancy can arise from several factors:

  • Silent Mutations: Not all mutations in the protease gene lead to a change in the amino acid sequence. These silent mutations will be detected by genotyping but will not affect the protein's function.

  • Polymorphisms vs. Resistance Mutations: Some genetic variations are natural polymorphisms and do not confer drug resistance. Cross-reference your findings with databases like the Stanford University HIV Drug Resistance Database to distinguish between known resistance mutations and polymorphisms.

  • Complex Interactions: The effect of multiple mutations is not always additive. Some combinations of mutations can have synergistic or antagonistic effects on drug resistance, which may not be accurately predicted by genotype alone.[2] Phenotypic assays are crucial for understanding the net effect of all mutations.[5]

Frequently Asked Questions (FAQs)

Q4: What are the common off-target effects of novel HIV-1 protease inhibitors and how can I test for them?

A4: Novel HIV-1 protease inhibitors can have off-target effects that may lead to cellular toxicity or confound experimental results. Common off-targets include:

  • Cellular Proteases: Inhibitors may interact with human proteases such as cathepsins or the proteasome.[6] This can be assessed using commercially available activity assays for these specific proteases in the presence of your inhibitor.

  • Metabolic Enzymes: Some inhibitors can interfere with metabolic pathways. For example, they may inhibit cytochrome P450 enzymes or glucose transporters.[6][7] Specific enzymatic assays or cellular glucose uptake assays can be used for verification.

  • Signaling Pathways: Off-target effects can modulate various signaling pathways, such as the Akt signaling pathway.[6] Western blotting for key phosphorylated proteins in the suspected pathway can reveal off-target activity.

dot

G cluster_1 Investigating Off-Target Effects start Unexpected Cellular Phenotype Observed step1 Hypothesize Potential Off-Target Pathways (e.g., Proteasome, Akt) start->step1 step2 Select Appropriate Verification Assay step1->step2 assay1 Proteasome Activity Assay step2->assay1 assay2 Western Blot for Phospho-Akt step2->assay2 assay3 Glucose Uptake Assay step2->assay3 result Analyze Assay Results to Confirm or Refute Off-Target Activity assay1->result assay2->result assay3->result

Caption: Workflow for investigating potential off-target effects.

Q5: I am struggling to obtain co-crystals of my novel inhibitor with HIV-1 protease. What are some common troubleshooting steps?

A5: Co-crystallization can be challenging. Here are some strategies to try:

  • Inhibitor Solubility: Ensure your inhibitor is fully dissolved in the crystallization buffer. Poor solubility can prevent the formation of a stable complex. Consider the troubleshooting steps for solubility mentioned in Q1.

  • Protein Purity and Stability: Use highly pure and monodisperse HIV-1 protease. Aggregated or degraded protein will not crystallize well.

  • Inhibitor Concentration: Titrate the concentration of your inhibitor. A molar excess of the inhibitor is often required, but too high a concentration can sometimes inhibit crystallization.

  • Crystallization Conditions: Screen a wide range of crystallization conditions, including different precipitants, pH values, and temperatures.

  • Soaking vs. Co-crystallization: If co-crystallization fails, try soaking pre-formed apo-protease crystals with a solution of your inhibitor.

Data Presentation

Table 1: IC50 Values (nM) of Select Protease Inhibitors Against Wild-Type and Resistant HIV-1 Strains

InhibitorWild-Type (NL4-3)G48V/I54V/V82AM46I/N88SV82AG48V/I54V
Nelfinavir (NFV) 11.44 ± 4.68----
Darunavir (DRV) 1.69 ± 0.31----
Atazanavir (ATV) 3.19 ± 0.74----
Amprenavir (APV) 14.43 ± 1.29----
Ritonavir (RTV) -68.1-fold increase0.8-fold changeNo effect1.2-fold increase
Saquinavir (SQV) ---No effect2.3-fold increase

Data compiled from multiple sources.[1][8] Fold change is relative to wild-type. Actual IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

Protocol 1: FRET-Based HIV-1 Protease Activity Assay

This protocol is adapted from commercially available kits and published literature.[9][10]

Materials:

  • Recombinant HIV-1 Protease

  • FRET-based peptide substrate (e.g., containing EDANS/DABCYL or HiLyte Fluor™488/QXL™520 pair)

  • Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1% CHAPS, 1 M NaCl, 1 mM EDTA, 1 mM DTT)

  • Novel HIV-1 Protease Inhibitor

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of the novel inhibitor in 100% DMSO.

  • Prepare serial dilutions of the inhibitor in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Add 50 µL of the diluted inhibitor or vehicle control to the wells of the 96-well plate.

  • Prepare a working solution of HIV-1 protease in assay buffer. Add 25 µL of the protease solution to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the protease.

  • Prepare a working solution of the FRET substrate in assay buffer.

  • Initiate the reaction by adding 25 µL of the substrate solution to each well.

  • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL).

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curve.

  • Plot the percent inhibition (relative to the vehicle control) against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

dot

G cluster_2 FRET-Based Protease Assay Workflow prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor to Plate prep_inhibitor->add_inhibitor add_protease Add HIV-1 Protease add_inhibitor->add_protease incubate Incubate (15 min) add_protease->incubate add_substrate Add FRET Substrate incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate analyze Calculate IC50 read_plate->analyze

Caption: Experimental workflow for a FRET-based HIV-1 protease assay.

Protocol 2: Phenotypic Drug Susceptibility Assay

This protocol is a generalized representation based on established methods.[5][11][12]

Materials:

  • HIV-1 molecular clone (e.g., NL4-3)

  • Patient-derived or site-directed mutagenized protease gene amplicon

  • Packaging cell line (e.g., HEK293T)

  • Target cell line (e.g., TZM-bl)

  • Transfection reagent

  • Cell culture medium and supplements

  • Novel HIV-1 Protease Inhibitor

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Generation of Recombinant Virus: a. Co-transfect the packaging cell line with the HIV-1 molecular clone (lacking the protease gene) and the PCR-amplified protease gene of interest. b. Culture the transfected cells for 48-72 hours. c. Harvest the cell supernatant containing the recombinant virus particles. d. Determine the viral titer (e.g., by p24 ELISA).

  • Drug Susceptibility Assay: a. Seed the target cell line in a 96-well plate. b. Prepare serial dilutions of the novel inhibitor in cell culture medium. c. Add the diluted inhibitor to the wells. d. Infect the target cells with a standardized amount of the recombinant virus. e. Culture the infected cells for 48-72 hours.

  • Readout and Analysis: a. Lyse the cells and add the luciferase assay reagent. b. Measure the luminescence using a luminometer. c. Plot the luciferase activity (as a percentage of the no-drug control) against the inhibitor concentration. d. Fit the data to a dose-response curve to determine the IC50 value. e. Calculate the fold-change in IC50 relative to the wild-type virus.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Inhibitor Binding

This protocol provides a general framework for ITC experiments with HIV-1 protease.[13][14]

Materials:

  • Highly purified recombinant HIV-1 protease

  • Novel HIV-1 protease inhibitor

  • ITC buffer (e.g., 10 mM sodium acetate, pH 5.0, with 2% DMSO)

  • Isothermal titration calorimeter

Procedure:

  • Sample Preparation: a. Dialyze the HIV-1 protease extensively against the ITC buffer. b. Dissolve the inhibitor in the final dialysis buffer to ensure a perfect match. Mismatched buffers can lead to large heats of dilution, obscuring the binding signal. c. Degas both the protein and inhibitor solutions immediately before the experiment.

  • ITC Experiment: a. Load the HIV-1 protease solution (typically 10-20 µM) into the sample cell of the calorimeter. b. Load the inhibitor solution (typically 100-200 µM) into the injection syringe. c. Set the experimental parameters, including temperature (e.g., 25°C), injection volume (e.g., 10 µL), and spacing between injections. d. Perform an initial control titration by injecting the inhibitor solution into the buffer-filled sample cell to determine the heat of dilution. e. Perform the main titration by injecting the inhibitor into the protein solution.

  • Data Analysis: a. Subtract the heat of dilution from the heat of binding for each injection. b. Integrate the resulting peaks to obtain the heat change per injection. c. Plot the heat change against the molar ratio of inhibitor to protein. d. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

References

Technical Support Center: Enhancing the Antiviral Activity of Pyrimidine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for working with pyrimidine-based antiviral inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation in a question-and-answer format.

QuestionPossible CausesSuggested Solutions
Why is my pyrimidine-based inhibitor showing high cytotoxicity and low antiviral activity? The compound may have off-target effects, or the concentration used might be too high, leading to general cellular toxicity that masks any specific antiviral activity. The selectivity index (SI = CC50/EC50) is a critical parameter; a low SI indicates a narrow therapeutic window.[1]- Perform a dose-response curve for both cytotoxicity (e.g., MTT assay) and antiviral activity (e.g., plaque reduction assay) to determine the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). - Calculate the Selectivity Index (SI). A higher SI value is desirable. - Modify the compound's structure to improve selectivity for the viral target over host cellular machinery. - Consider a different cell line. The observed cytotoxicity may be cell-line specific.
My antiviral assay results are not reproducible. What could be the cause? Inconsistent results can stem from variability in cell seeding density, virus titer, or pipetting errors. For assays like the plaque assay, the overlay technique and incubation conditions are critical.[2][3] In qPCR assays, variations in RNA/DNA extraction or reaction setup can lead to discrepancies.[4]- Standardize cell seeding: Ensure a consistent number of viable cells are seeded in each well. - Verify virus stock titer: Re-titer your virus stock to ensure a consistent multiplicity of infection (MOI) is used in each experiment. - Check pipetting accuracy: Calibrate pipettes regularly and use proper pipetting techniques. - Optimize overlay in plaque assays: Ensure the temperature and concentration of the overlay medium (e.g., agarose) are consistent.[3] - Use master mixes for qPCR: This minimizes well-to-well variation in reaction components.
I am not observing any antiviral activity with my pyrimidine nucleoside analog. Why? The compound may not be efficiently phosphorylated to its active triphosphate form within the host cell.[5] Alternatively, the virus may not be dependent on the specific pathway targeted by the inhibitor, or the virus may have pre-existing resistance.- Use a different cell line: Cellular kinases responsible for phosphorylation can vary between cell lines. - Confirm the mechanism of action: Ensure the target virus relies on the pathway your inhibitor is designed to block. - Test against a panel of viruses: The inhibitor may be active against other viruses. - Check for resistance: If possible, sequence the viral target (e.g., polymerase) to check for known resistance mutations.
In my plaque assay, the plaques have irregular shapes or are diffuse. This can be caused by the overlay not solidifying properly, allowing the virus to spread through the liquid medium.[3] It can also result from disturbing the plates during incubation or using an inappropriate overlay concentration.- Adjust overlay concentration: Optimize the concentration of agarose or other gelling agents. - Ensure proper overlay temperature: The overlay should be warm enough to be liquid but not so hot as to damage the cell monolayer. - Minimize plate movement: Do not disturb the plates during the incubation period. - Check for contamination: Microbial contamination can disrupt the cell monolayer and affect plaque formation.
My MTT assay shows high background or variable results between replicates. High background can be caused by contamination or interference from the compound itself. Variability often arises from uneven cell seeding, edge effects in the 96-well plate, or incomplete solubilization of formazan crystals.[6]- Use a "compound only" control to check for direct reduction of MTT by your inhibitor. - Avoid "edge effects" by not using the outer wells of the plate for experimental samples or by filling them with sterile PBS.[6] - Ensure complete formazan solubilization: Use an appropriate solvent (e.g., DMSO) and ensure thorough mixing. - Visually inspect cells before adding MTT to ensure a consistent monolayer.
My qPCR-based antiviral assay has high background fluorescence. This can be due to an excess of template DNA, leading to non-specific binding of the fluorescent dye.[7] It can also result from primer-dimer formation or probe degradation.- Dilute the template DNA: This can reduce non-specific fluorescence without affecting the quantification of the target.[7] - Optimize primer concentrations: Use the lowest concentration of primers that still gives efficient amplification. - Use a new batch of probe: Probes can degrade over time, leading to increased background. - Perform a melt curve analysis to check for primer-dimers.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is the primary mechanism of action for pyrimidine-based antiviral inhibitors? Many pyrimidine-based inhibitors are nucleoside analogs that, after intracellular phosphorylation to the triphosphate form, act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases. Another class of pyrimidine-based compounds inhibits the de novo pyrimidine biosynthesis pathway, depleting the intracellular pool of nucleotides required for viral replication.
How can I enhance the antiviral activity of my pyrimidine inhibitor? One strategy is to combine a pyrimidine biosynthesis inhibitor with a nucleoside analog. This can create a synergistic effect by both limiting the available nucleotide pool and providing a fraudulent substrate for the viral polymerase.[8] Structure-activity relationship (SAR) studies can also guide chemical modifications to improve potency and selectivity.
What is the significance of the Selectivity Index (SI)? The Selectivity Index (SI = CC50 / EC50) is a crucial measure of a compound's therapeutic window. A high SI indicates that the compound is effective at inhibiting the virus at concentrations much lower than those at which it is toxic to host cells, making it a more promising drug candidate.[1]
How do I choose the appropriate cell line for my antiviral assays? The cell line should be permissive to infection by the target virus and should be readily available and easy to maintain. It's also important to consider that the metabolic activation of some pyrimidine analogs can be cell-line dependent. For initial screening, a cell line known to support robust viral replication is often used.
What are the common viral targets for pyrimidine-based inhibitors? The most common targets are viral polymerases, including RNA-dependent RNA polymerase (RdRp) in RNA viruses (e.g., influenza virus, SARS-CoV-2) and DNA polymerase in DNA viruses (e.g., herpes simplex virus).[9] Host cell enzymes in the pyrimidine biosynthesis pathway, such as dihydroorotate dehydrogenase (DHODH), are also targeted to indirectly inhibit viral replication.
What causes false positives in high-throughput screening (HTS) for antiviral compounds? False positives in HTS can arise from compound interference with the assay technology (e.g., autofluorescence), cytotoxicity that is not specific to viral infection, or off-target effects.[10] It is essential to perform secondary assays and counter-screens to validate initial hits.

Quantitative Data of Pyrimidine-Based Inhibitors

The following tables summarize the antiviral activity and cytotoxicity of selected pyrimidine-based inhibitors against various viruses.

Table 1: Antiviral Activity against RNA Viruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Compound A3Influenza A/WSN/33A5490.1782681,505[11]
BrequinarSARS-CoV-2Calu-3~1>50>50[8]
BAY-2402234SARS-CoV-2Calu-3~0.1>50>500[8]
PyrazofurinSARS-CoV-2Calu-3~10>50>5[8]
Compound IInfluenza A/H1N1MDCK0.07>100>1428[12]
Compound IIInfluenza A/H3N2MDCK0.07>100>1428[12]

Table 2: Antiviral Activity against DNA Viruses

CompoundVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Iodo PdRHSV-1HeLa~1>100>100[13]
Ethynyl PdRHSV-2HeLa~1>100>100[13]
MBX-2168HSV-1HFF6.7>100>15[14]
Acyclic Uracil Nucleoside 6HSV-1Vero15.76>100>6.3[15]
Acyclic Uracil Nucleoside 8HSV-1Vero15.19>100>6.6[15]

Experimental Protocols

Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the formation of plaques, which are areas of cell death caused by viral infection.

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock of known titer

  • Test compound dilutions

  • Culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

  • Overlay medium (e.g., 1:1 mixture of 2x culture medium and 1.6% agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

  • Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the growth medium from the cell monolayers and wash with PBS.

  • Infect the cells with the virus at a multiplicity of infection (MOI) that will produce 50-100 plaques per well.

  • Incubate for 1 hour at 37°C to allow for viral adsorption.

  • Remove the virus inoculum and add the compound dilutions to the respective wells. Include a "virus only" control and a "cells only" control.

  • Overlay the cells with the overlay medium and allow it to solidify at room temperature.

  • Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days).

  • After incubation, fix the cells with 10% formaldehyde for at least 4 hours.

  • Remove the overlay and stain the cells with crystal violet solution for 15 minutes.

  • Gently wash the wells with water and allow them to dry.

  • Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the "virus only" control.

MTT Cytotoxicity Assay

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondria.

Materials:

  • Host cells in a 96-well plate

  • Test compound dilutions

  • Culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the growth medium and add the compound dilutions to the respective wells. Include a "cells only" control.

  • Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The CC50 is the concentration of the compound that reduces cell viability by 50% compared to the "cells only" control.

qPCR-Based Antiviral Assay

This assay quantifies the amount of viral RNA or DNA in infected cells to determine the inhibitory effect of a compound.

Materials:

  • Host cells in a 24-well plate

  • Virus stock

  • Test compound dilutions

  • RNA/DNA extraction kit

  • Reverse transcriptase (for RNA viruses)

  • qPCR master mix with a fluorescent dye (e.g., SYBR Green) or a specific probe

  • Primers specific for a viral gene

  • Real-time PCR instrument

Procedure:

  • Seed cells in a 24-well plate and incubate until confluent.

  • Infect the cells with the virus in the presence of serial dilutions of the test compound. Include appropriate controls.

  • Incubate for a duration that allows for significant viral replication (e.g., 24-48 hours).

  • Harvest the cells and extract total RNA or DNA using a suitable kit.

  • For RNA viruses, perform reverse transcription to synthesize cDNA.

  • Set up the qPCR reaction with the extracted nucleic acid, viral-specific primers, and qPCR master mix.

  • Run the qPCR reaction on a real-time PCR instrument.

  • Analyze the data to determine the cycle threshold (Ct) values. A higher Ct value indicates less viral nucleic acid.

  • Calculate the reduction in viral genome copies in the presence of the compound compared to the "virus only" control to determine the EC50.

Visualizations

pyrimidine_biosynthesis_pathway cluster_0 De Novo Pyrimidine Biosynthesis Glutamine + CO2 + 2ATP Glutamine + CO2 + 2ATP Carbamoyl Phosphate Carbamoyl Phosphate Glutamine + CO2 + 2ATP->Carbamoyl Phosphate CPSII Carbamoyl Aspartate Carbamoyl Aspartate Carbamoyl Phosphate->Carbamoyl Aspartate ATCase Aspartate Aspartate Aspartate->Carbamoyl Aspartate Dihydroorotate Dihydroorotate Carbamoyl Aspartate->Dihydroorotate DHOase Orotate Orotate Dihydroorotate->Orotate DHODH (Target for Inhibitors) OMP OMP Orotate->OMP UMPS PRPP PRPP PRPP->OMP UMP UMP OMP->UMP UMPS UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP

De Novo Pyrimidine Biosynthesis Pathway.

influenza_replication_cycle cluster_0 Host Cell Entry Entry Uncoating Uncoating Entry->Uncoating Transcription_Replication Transcription & Replication (Nucleus) Uncoating->Transcription_Replication Translation Translation (Cytoplasm) Transcription_Replication->Translation Viral_Polymerase Viral RNA Polymerase (Target for Pyrimidine Analogs) Transcription_Replication->Viral_Polymerase Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Progeny_Virions Progeny Virions Budding->Progeny_Virions Viral_Polymerase->Transcription_Replication Inhibited by Pyrimidine Analogs Influenza_Virus Influenza Virus Influenza_Virus->Entry

Influenza Virus Replication Cycle and a Key Target for Pyrimidine Analogs.

experimental_workflow Start Start: Pyrimidine-Based Inhibitor Library HTS Primary Screening: High-Throughput Antiviral Assay Start->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response Assays: EC50 Determination Hit_Identification->Dose_Response Cytotoxicity Cytotoxicity Assays: CC50 Determination Hit_Identification->Cytotoxicity SI_Calculation Selectivity Index (SI) Calculation Dose_Response->SI_Calculation Cytotoxicity->SI_Calculation Lead_Selection Lead Candidate Selection (High SI) SI_Calculation->Lead_Selection MOA_Studies Mechanism of Action Studies Lead_Selection->MOA_Studies End Preclinical Development MOA_Studies->End

Experimental Workflow for Screening and Validation of Pyrimidine-Based Inhibitors.

References

stability issues with "HIV-1 protease-IN-2" in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "HIV-1 protease-IN-2" in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound after dissolving it in my aqueous buffer. What is the likely cause?

A: Precipitation of this compound in aqueous solutions is a common issue, likely due to its low water solubility. This is a characteristic shared by many HIV protease inhibitors. The complex chemical structure of these inhibitors often leads to poor solubility in aqueous environments.

Q2: How can I improve the solubility and prevent the precipitation of this compound in my experiments?

A: Several strategies can be employed to enhance the solubility of poorly water-soluble compounds like this compound:

  • Co-solvents: The use of organic co-solvents such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG) can significantly improve solubility. It is crucial to first dissolve the compound in a minimal amount of the organic solvent before slowly adding the aqueous buffer.

  • pH Adjustment: The solubility of a compound can be pH-dependent. Experimenting with buffers at different pH values may help identify a range where this compound is more soluble.

  • Use of Surfactants: Non-ionic surfactants can aid in solubilizing hydrophobic compounds.

  • Formulation with Excipients: In drug development, excipients are often used to improve the solubility and stability of active pharmaceutical ingredients. While not always applicable in a research setting, this principle highlights the challenges with this class of compounds.

Q3: Are there any recommended storage conditions for this compound in solution?

A: For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If short-term storage is necessary, it is advisable to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. For specific storage recommendations, always refer to the Certificate of Analysis provided by the supplier.[1]

Q4: Is the poor solubility of this compound a known issue for this class of inhibitors?

A: Yes, poor aqueous solubility is a well-documented challenge for many HIV protease inhibitors.[2][3] This often necessitates the use of formulation strategies to enhance their bioavailability in clinical applications.[4][5]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation upon addition to aqueous buffer Low intrinsic solubility of this compound.1. Dissolve the compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) first. 2. Add the organic stock solution to the aqueous buffer slowly while vortexing. 3. Consider increasing the percentage of the organic co-solvent if compatible with your experimental system.
Cloudiness or precipitation over time Compound coming out of solution due to instability or saturation.1. Prepare fresh solutions for each experiment. 2. If storage is required, filter the solution through a 0.22 µm filter and store at -20°C or -80°C in small aliquots. 3. Evaluate the effect of pH on solubility and adjust the buffer accordingly.
Inconsistent experimental results Variability in the concentration of the soluble inhibitor.1. Ensure complete dissolution of the compound before use. 2. Centrifuge the solution to pellet any undissolved material before taking the supernatant for your experiment. 3. Quantify the concentration of the inhibitor in your final solution using a suitable analytical method if possible.

Experimental Protocols

Protocol for Solubilizing this compound using an Organic Co-solvent

  • Weighing: Carefully weigh the desired amount of this compound powder in a microcentrifuge tube.

  • Initial Dissolution: Add a small volume of 100% DMSO (or another suitable organic solvent) to the powder to create a concentrated stock solution. Vortex thoroughly until the compound is completely dissolved.

  • Dilution into Aqueous Buffer: While vortexing the aqueous buffer of your choice, slowly add the concentrated stock solution dropwise to achieve the final desired concentration.

  • Observation: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If precipitation occurs, you may need to adjust the final concentration or the percentage of the co-solvent.

  • Filtration (Optional): For critical applications, the final solution can be filtered through a 0.22 µm syringe filter to remove any potential micro-precipitates.

Solubility of Selected HIV Protease Inhibitors

The following table provides context on the solubility of other commercially available HIV protease inhibitors, highlighting the general trend of low aqueous solubility for this class of compounds.

HIV Protease Inhibitor Solubility in Fasted Human Intestinal Fluids (µM) Solubility in Fed Human Intestinal Fluids (µM)
Ritonavir715 (significant increase with food)
Atazanavir-15
Darunavir327409

Data adapted from a study on the solubility profiling of HIV protease inhibitors in human intestinal fluids.[2]

Diagrams

experimental_workflow cluster_start Start: Solubility Issue with this compound cluster_troubleshooting Troubleshooting Steps cluster_outcome Outcome start Precipitation Observed dissolve_in_dmso Dissolve in minimal DMSO start->dissolve_in_dmso slow_addition Slowly add to aqueous buffer with vortexing dissolve_in_dmso->slow_addition check_solubility Is the solution clear? slow_addition->check_solubility adjust_concentration Adjust final concentration or % DMSO check_solubility->adjust_concentration No proceed Proceed with experiment check_solubility->proceed Yes adjust_concentration->dissolve_in_dmso

References

Validation & Comparative

A Comparative Analysis of the Investigational HIV-1 Protease Inhibitor, HIV-1 protease-IN-2, and the FDA-Approved Drug, Darunavir

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of the investigational molecule HIV-1 protease-IN-2 against the established antiretroviral drug darunavir. This analysis is based on publicly available in vitro data and clinical trial results for darunavir.

The landscape of HIV-1 treatment is continually evolving, with a persistent need for novel protease inhibitors (PIs) that can overcome the challenges of drug resistance. This guide delves into a comparative analysis of a novel investigational compound, this compound, and the well-established, FDA-approved PI, darunavir. The comparison focuses on their in vitro efficacy against both wild-type and darunavir-resistant HIV-1 strains, providing a snapshot of their potential therapeutic profiles.

In Vitro Efficacy: A Head-to-Head Comparison

The preclinical potency of an antiviral agent is a critical determinant of its potential clinical utility. The following tables summarize the available in vitro efficacy data for this compound and darunavir.

InhibitorIC50 (nM) vs. Wild-Type HIV-1 ProteaseReference
This compound 2.53[1]
Darunavir 3 - 6
Table 1: Enzymatic Inhibition of Wild-Type HIV-1 Protease
InhibitorEC50 (µM) vs. Darunavir-Sensitive HIV-1 (NL4-3)EC50 (µM) vs. Darunavir-Resistant HIV-1 (HIVRDRVS)Reference
This compound 0.270.59[1]
Darunavir Not explicitly provided in the same study for direct comparison. However, EC50 values against wild-type HIV-1 are reported to be in the low nanomolar range (e.g., 0.003 µM).Varies depending on the specific mutations. Against highly resistant strains, EC50 can increase significantly.
Table 2: Antiviral Activity in Cell Culture

At a concentration of 100 nM, this compound demonstrated a 68% inhibition of wild-type HIV-1, indicating significant antiviral activity at this concentration.[1]

Clinical Efficacy of Darunavir: Insights from the POWER Trials

Darunavir, co-administered with ritonavir (DRV/r), has demonstrated robust and sustained efficacy in treatment-experienced patients with HIV-1 infection. The POWER 1 and 2 clinical trials provide key insights into its clinical performance.

OutcomeDarunavir/ritonavir (600/100 mg twice daily)Control Protease InhibitorReference
Viral Load Reduction (≥1 log10 copies/mL at Week 48) 61% of patients15% of patients[2]
Table 3: Virologic Response in Treatment-Experienced Patients (POWER 1 & 2 Trials)

These results highlight the significant virological benefit of darunavir-based regimens in a patient population with prior treatment experience and potential drug resistance.

Understanding the Mechanisms: A Visual Representation

The primary mechanism of action for both darunavir and, presumably, this compound is the inhibition of the HIV-1 protease enzyme. This enzyme is crucial for the maturation of newly formed virus particles, rendering them infectious. By blocking this enzyme, protease inhibitors prevent the production of mature, infectious virions.

HIV_Protease_Inhibition HIV-infected Cell HIV-infected Cell Viral Polyproteins (Gag-Pol) Viral Polyproteins (Gag-Pol) HIV-infected Cell->Viral Polyproteins (Gag-Pol) Transcription & Translation Mature Viral Proteins Mature Viral Proteins Viral Polyproteins (Gag-Pol)->Mature Viral Proteins Cleavage HIV-1 Protease HIV-1 Protease HIV-1 Protease->Viral Polyproteins (Gag-Pol) catalyzes Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly Protease Inhibitor (Darunavir or this compound) Protease Inhibitor (Darunavir or this compound) Protease Inhibitor (Darunavir or this compound)->HIV-1 Protease Inhibits

Figure 1: Mechanism of Action of HIV-1 Protease Inhibitors.

Experimental Methodologies: A Closer Look

To ensure a thorough understanding of the presented data, the following sections detail the experimental protocols used to assess the efficacy of these inhibitors.

Enzymatic Inhibition Assay (for IC50 Determination)

The half-maximal inhibitory concentration (IC50) against the wild-type HIV-1 protease is typically determined using a fluorescence resonance energy transfer (FRET)-based assay.

FRET_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Recombinant HIV-1 Protease Recombinant HIV-1 Protease Incubation of Protease and Inhibitor Incubation of Protease and Inhibitor Recombinant HIV-1 Protease->Incubation of Protease and Inhibitor Fluorogenic Substrate Fluorogenic Substrate Addition of Substrate Addition of Substrate Fluorogenic Substrate->Addition of Substrate Test Inhibitor (e.g., this compound) Test Inhibitor (e.g., this compound) Test Inhibitor (e.g., this compound)->Incubation of Protease and Inhibitor Incubation of Protease and Inhibitor->Addition of Substrate Incubation Incubation Addition of Substrate->Incubation Fluorescence Measurement Fluorescence Measurement Incubation->Fluorescence Measurement Data Analysis Data Analysis Fluorescence Measurement->Data Analysis IC50 Calculation IC50 Calculation Data Analysis->IC50 Calculation

Figure 2: General Workflow for an HIV-1 Protease FRET-based Assay.

Protocol Details:

  • Enzyme and Substrate: Recombinant wild-type HIV-1 protease is used. A synthetic peptide substrate containing a fluorophore and a quencher is employed. In its intact state, the quencher suppresses the fluorescence of the fluorophore.

  • Inhibitor Preparation: The test inhibitor (e.g., this compound or darunavir) is prepared in a series of dilutions.

  • Reaction: The HIV-1 protease enzyme is pre-incubated with the various concentrations of the inhibitor.

  • Substrate Addition: The fluorogenic substrate is added to initiate the enzymatic reaction.

  • Measurement: If the protease is active, it cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The rate of this increase is measured over time using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Antiviral Activity Assay (for EC50 Determination)

The half-maximal effective concentration (EC50) is determined in a cell-based assay that measures the ability of the compound to inhibit HIV-1 replication.

Protocol Details:

  • Cell Line: A susceptible cell line, such as MT-4 cells or TZM-bl cells, is used.

  • Virus Strains: The assay is performed with both a wild-type (darunavir-sensitive) HIV-1 strain (e.g., NL4-3) and a darunavir-resistant HIV-1 strain. The specific mutations in the resistant strain are critical for interpreting the results.

  • Infection: The cells are infected with the virus in the presence of serial dilutions of the test compound.

  • Incubation: The infected cells are incubated for a period that allows for viral replication (typically 3-5 days).

  • Measurement of Viral Replication: The extent of viral replication is quantified. Common methods include:

    • p24 Antigen ELISA: Measures the amount of the viral core protein p24 in the cell culture supernatant.

    • Luciferase Reporter Assay: In cell lines like TZM-bl, which contain an HIV-1 LTR-driven luciferase reporter gene, viral replication is measured by the amount of light produced.

  • Data Analysis: The percentage of inhibition of viral replication at each compound concentration is calculated relative to a virus control without any compound. The EC50 value is the concentration of the compound that inhibits viral replication by 50%.

Concluding Remarks

The preliminary in vitro data for this compound is promising, demonstrating potent inhibition of wild-type HIV-1 protease and notable activity against a darunavir-resistant strain. Its IC50 value is comparable to that of darunavir, a highly effective and widely used protease inhibitor. The ability of this compound to maintain sub-micromolar efficacy against a darunavir-resistant variant suggests it may have a favorable resistance profile.

However, it is crucial to interpret these early findings with caution. Darunavir's clinical success is backed by extensive clinical trial data demonstrating its long-term efficacy, safety, and tolerability in diverse patient populations.[2] The development of any new investigational compound like this compound will require rigorous preclinical and clinical evaluation to establish its therapeutic index, pharmacokinetic properties, and overall clinical benefit.

This guide provides a foundational comparison based on the currently available data. Further research and clinical studies on this compound are necessary to fully elucidate its potential as a future therapeutic agent for HIV-1 infection. Researchers are encouraged to consult the primary literature for more detailed information.

References

A Comparative Analysis of Compound 10e and Other Nur77 Modulators in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of "compound 10e," a novel Quinoline-Indole-Schiff base derivative, against other compounds targeting the orphan nuclear receptor Nur77. While initially investigated in the broader context of protease inhibitors, the primary mechanism of action for compound 10e is the modulation of Nur77, leading to autophagic cell death, particularly in hepatocellular carcinoma (HCC). This guide will focus on its performance as a Nur77 modulator and compare it with other compounds acting through similar pathways.

Executive Summary

Compound 10e has emerged as a promising anti-cancer agent due to its ability to bind to Nur77 and induce autophagy. This guide presents a side-by-side comparison of compound 10e with other known Nur77 modulators, providing quantitative data on their efficacy, binding affinities, and the experimental methodologies used to determine these parameters. The information is intended to assist researchers in evaluating the potential of compound 10e and similar molecules for further drug development.

Data Presentation: A Comparative Look at Nur77 Modulators

The following tables summarize the key quantitative data for compound 10e and other relevant Nur77 modulators. This data is crucial for comparing their potency and selectivity.

CompoundChemical ClassTarget Cell Line(s)IC50 Value (µM)Nur77 Binding Affinity (KD, µM)Citation(s)
Compound 10e Quinoline-Indole-Schiff baseHepatocellular Carcinoma< 3.782.25 - 4.10[1]
BI1071 Oxidized Indole-3-carbinol metaboliteVarious cancer cellsNot specifiedHigh affinity[2]
Csn-B (Cytosporone B) Fungal metaboliteGastric cancer cellsNot specified1.68[3]
Celastrol TriterpenoidVarious cancer cellsNot specified0.292[3]
THPN Csn-B derivativeMelanoma cellsNot specifiedNot specified[4]
Shikonin Derivatives (e.g., SK07) NaphthoquinoneVarious cancer cells~1-10 (for SK07)Not specified[2]
XS561 Not specifiedBreast cancer cellsNot specifiedNot specified[5]
NB1 4,4-bipyridine amide derivativeTriple-negative breast cancer0.0030.12[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of compound 10e and its comparators, it is essential to visualize the key signaling pathways and experimental procedures.

Nur77-Mediated Autophagy and Apoptosis

Compound 10e and other Nur77 modulators can trigger two primary cell death pathways: autophagy and apoptosis. The following diagram illustrates the central role of Nur77 in these processes.

Nur77_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound_10e Compound 10e / Nur77 Modulator Nur77_cyto Nur77 Compound_10e->Nur77_cyto Binds to LBD Bcl2 Bcl-2 Nur77_cyto->Bcl2 Inhibits Mitochondrion Mitochondrion Nur77_cyto->Mitochondrion Translocates to Beclin1 Beclin-1 Autophagosome Autophagosome Formation Beclin1->Autophagosome Bcl2->Beclin1 Inhibits Autophagy Autophagic Cell Death Autophagosome->Autophagy Apoptosis Apoptosis Mitochondrion->Apoptosis Nur77_nu Nur77 Nur77_nu->Nur77_cyto Nuclear Export

Caption: Nur77 signaling pathway leading to autophagy and apoptosis.

Experimental Workflow: From Cell Culture to Data Analysis

The following diagram outlines a typical workflow for evaluating the efficacy of compounds like 10e.

Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., HepG2) Compound_Treatment 2. Compound Treatment (Compound 10e & Comparators) Cell_Culture->Compound_Treatment Cytotoxicity_Assay 3a. Cytotoxicity Assay (MTT Assay) Compound_Treatment->Cytotoxicity_Assay Autophagy_Assay 3b. Autophagy Assay (Western Blot for LC3-II) Compound_Treatment->Autophagy_Assay Binding_Assay 3c. Binding Assay (Surface Plasmon Resonance) Compound_Treatment->Binding_Assay Data_Analysis 4. Data Analysis (IC50, KD Calculation) Cytotoxicity_Assay->Data_Analysis Autophagy_Assay->Data_Analysis Binding_Assay->Data_Analysis Results 5. Comparative Analysis & Conclusion Data_Analysis->Results

Caption: General experimental workflow for compound evaluation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound, which is a measure of its potency in inhibiting cell growth.

Materials:

  • 96-well plates

  • Hepatocellular carcinoma (HCC) cell lines (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound 10e and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HCC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the various concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.[7][8][9]

Autophagy Induction Assay (Western Blot for LC3-II)

This method is used to quantify the induction of autophagy by measuring the conversion of LC3-I to LC3-II, a marker for autophagosome formation.

Materials:

  • HCC cells

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-LC3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Plate HCC cells and treat with the test compounds for the desired time.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence detection system.

  • Analysis: The band intensities for LC3-I and LC3-II are quantified using densitometry software. An increase in the LC3-II/LC3-I ratio or the LC3-II/β-actin ratio indicates an induction of autophagy.[3][10] To measure autophagic flux, cells are co-treated with a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) to block the degradation of autophagosomes, allowing for the accumulation of LC3-II to be quantified.[1][11][12]

Nur77 Binding Assay (Surface Plasmon Resonance - SPR)

SPR is a label-free technique used to measure the binding affinity (KD) between a ligand (e.g., compound 10e) and a target protein (e.g., Nur77).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Recombinant purified Nur77 protein

  • Test compounds

  • Amine coupling kit (EDC, NHS)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified Nur77 protein over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound in the running buffer.

    • Inject the compound dilutions over the sensor surface with the immobilized Nur77.

    • Monitor the change in the SPR signal (response units, RU) in real-time, which is proportional to the mass of the compound binding to the protein.

    • After each injection, regenerate the sensor surface to remove the bound compound.

  • Data Analysis:

    • The binding data (sensorgrams) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates a higher binding affinity.[13][14][15]

Conclusion

Compound 10e demonstrates significant potential as an anti-cancer agent, primarily through its action as a Nur77 modulator that induces autophagic cell death in hepatocellular carcinoma. When compared to other Nur77 ligands, compound 10e exhibits promising activity, although newer compounds like NB1 show even greater potency in different cancer models. The data and protocols presented in this guide offer a framework for the continued investigation and comparative analysis of compound 10e and other molecules in this class. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in a broader range of cancer types.

References

Comparative Efficacy of Darunavir in the Inhibition of HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the inhibitory effects of Darunavir compared to other leading HIV-1 protease inhibitors, supported by experimental data and protocols.

This guide provides a detailed comparison of the inhibitory efficacy of Darunavir against HIV-1 protease, benchmarked against other significant protease inhibitors (PIs) such as Lopinavir, Atazanavir, and Tipranavir. The data presented is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of these antiretroviral agents.

Mechanism of Action of HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the lifecycle of the Human Immunodeficiency Virus. It functions as a homodimer, composed of two identical protein subunits. This enzyme is responsible for the cleavage of the viral Gag and Gag-Pol polyproteins into mature, functional proteins and enzymes. This process, known as maturation, is essential for the production of infectious virions. Protease inhibitors are competitive inhibitors that bind to the active site of the HIV-1 protease, preventing it from cleaving the polyproteins and thus halting the maturation of new, infectious virus particles.[1]

Comparative Inhibitory Activity

The inhibitory activity of protease inhibitors is commonly quantified by the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50) in enzymatic assays, and the half-maximal effective concentration (EC50) in cell-based antiviral assays.

In Vitro Enzymatic Inhibition

The following table summarizes the in vitro inhibitory activity of Darunavir and other protease inhibitors against wild-type HIV-1 protease. Lower Ki and IC50 values indicate greater potency.

InhibitorKi (pM)IC50 (nM)
Darunavir 193 - 6
Lopinavir1.36.5
Atazanavir--
Tipranavir--

Data sourced from multiple studies and may vary based on experimental conditions.[2]

Cell-Based Antiviral Activity

The following table presents the cell-based antiviral activity of the selected protease inhibitors against wild-type HIV-1 and multi-drug resistant (MDR) strains. Lower EC50 values indicate greater antiviral potency.

InhibitorEC50 vs. Wild-Type HIV-1 (nM)EC50 vs. PI-Resistant HIV-1 (nM)
Darunavir 1 - 5< 10 (for most isolates)
Lopinavir~1744-fold increase against isolates with 8-10 mutations
Atazanavir--
Tipranavir30 - 70-

Data compiled from various sources; EC50 values can be influenced by the cell line and specific resistant mutations.[1][3][4]

Clinical Efficacy

Clinical trials provide crucial data on the in vivo performance of antiretroviral drugs.

A study comparing once-daily Darunavir/ritonavir to Lopinavir/ritonavir in treatment-naive HIV-1-infected adults (ARTEMIS trial) demonstrated that at 96 weeks, a significantly higher percentage of patients in the Darunavir group (79%) achieved an HIV-1 RNA level of less than 50 copies/mL compared to the Lopinavir group (71%).[5]

In treatment-experienced patients, the POWER 1 and 2 studies showed that at 48 weeks, 61% of patients receiving Darunavir/ritonavir achieved a viral load reduction of greater than or equal to 1 log10 copies/mL from baseline, compared to 15% of patients receiving other protease inhibitors.[6]

Experimental Protocols

HIV-1 Protease Enzymatic Assay Protocol

This protocol outlines a typical fluorometric assay to determine the in vitro inhibitory activity (IC50) of a compound against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA)

  • Test Inhibitor (e.g., Darunavir)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~330/450 nm)

Procedure:

  • Prepare serial dilutions of the test inhibitor in Assay Buffer.

  • In a 96-well plate, add the test inhibitor dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add a pre-determined concentration of recombinant HIV-1 Protease to all wells except the negative control.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HIV-1 Protease Substrate to all wells.

  • Immediately measure the fluorescence in a kinetic mode at 37°C for a specified period (e.g., 60 minutes).

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the percent inhibition for each inhibitor concentration relative to the positive control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[7]

Cell-Based HIV-1 Antiviral Assay Protocol

This protocol describes a cell-based assay to determine the in vivo antiviral activity (EC50) of a compound.

Materials:

  • Target cells susceptible to HIV-1 infection (e.g., MT-4 cells)

  • HIV-1 virus stock

  • Cell culture medium

  • Test Inhibitor (e.g., Darunavir)

  • 96-well cell culture plate

  • Method for quantifying viral replication (e.g., p24 antigen ELISA)

Procedure:

  • Seed the target cells in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of the test inhibitor in cell culture medium.

  • Remove the culture medium from the cells and add the inhibitor dilutions. Include wells for a virus control (no inhibitor) and a cell control (no virus).

  • Add a pre-titered amount of HIV-1 virus stock to all wells except the cell control.

  • Incubate the plate at 37°C in a CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • After incubation, collect the cell culture supernatant.

  • Quantify the amount of viral replication in the supernatant using a p24 antigen ELISA.

  • Calculate the percent inhibition of viral replication for each inhibitor concentration relative to the virus control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the EC50 value.[8]

Visualizing the HIV-1 Protease Inhibition Pathway and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

HIV_Lifecycle cluster_cell Host Cell cluster_virion Virion Maturation Entry 1. Virus Entry Reverse_Transcription 2. Reverse Transcription Entry->Reverse_Transcription Integration 3. Integration into Host DNA Reverse_Transcription->Integration Transcription_Translation 4. Transcription & Translation (Gag & Gag-Pol Polyproteins) Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding 6. Budding Assembly->Budding Immature_Virion Immature, Non-infectious Virion Budding->Immature_Virion Mature_Virion Mature, Infectious Virion Immature_Virion->Mature_Virion HIV-1 Protease Cleavage Infection New Infection Cycle Mature_Virion->Infection Protease_Inhibitor Protease_Inhibitor Protease_Inhibitor->Immature_Virion Inhibits Maturation

Caption: HIV-1 lifecycle and the critical role of protease in virion maturation.

Enzymatic_Assay Start Start Prepare_Reagents Prepare HIV-1 Protease, Substrate, and Buffers Start->Prepare_Reagents End End Add_Inhibitor_and_Enzyme Add Inhibitor and Enzyme to Plate Prepare_Reagents->Add_Inhibitor_and_Enzyme Serial Dilutions Incubate Pre-incubation Add_Inhibitor_and_Enzyme->Incubate Add_Substrate Initiate Reaction Incubate->Add_Substrate Measure_Fluorescence Monitor Fluorescence Change Add_Substrate->Measure_Fluorescence Kinetic Read Calculate_IC50 Determine IC50 Value Measure_Fluorescence->Calculate_IC50 Data Analysis Calculate_IC50->End

Caption: Workflow for a fluorometric HIV-1 protease enzymatic inhibition assay.

Cell_Assay Start Start Seed_Cells Seed Target Cells Start->Seed_Cells End End Add_Inhibitor Add Test Inhibitor Seed_Cells->Add_Inhibitor Infect_with_HIV1 Infect with HIV-1 Add_Inhibitor->Infect_with_HIV1 Serial Dilutions Incubate Incubate Infect_with_HIV1->Incubate Quantify_Replication Quantify Viral Replication Incubate->Quantify_Replication 4-5 Days Calculate_EC50 Determine EC50 Value Quantify_Replication->Calculate_EC50 p24 ELISA Calculate_EC50->End

References

Unveiling the Cross-Resistance Profile of HIV-1 Protease-IN-2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel HIV-1 protease inhibitor, designated HIV-1 protease-IN-2 (also identified as compound 10e), has demonstrated potent activity against both wild-type and darunavir (DRV)-resistant strains of HIV-1. This guide provides a comprehensive overview of its cross-resistance profile, comparing its efficacy with existing protease inhibitors and detailing the experimental methodologies used for its evaluation. This information is intended for researchers, scientists, and drug development professionals engaged in the field of antiretroviral therapy.

Executive Summary

This compound is a potent inhibitor of the HIV-1 protease, a critical enzyme in the viral life cycle.[1][2] It has shown promising activity against HIV-1 variants that are resistant to the widely used protease inhibitor, darunavir. While comprehensive data on its cross-resistance against a full panel of multi-drug resistant strains is still emerging, initial findings suggest it may offer a valuable alternative in the face of growing antiretroviral resistance. The name "protease-IN-2" suggests a potential dual-inhibitory mechanism targeting both protease and integrase; however, current data primarily supports its role as a protease inhibitor. Further investigation into its activity against HIV-1 integrase is warranted.

Comparative In Vitro Activity

The inhibitory activity of this compound has been quantified through enzymatic and cell-based assays. The following tables summarize the available data, comparing its potency against wild-type and darunavir-resistant HIV-1 strains.

Table 1: Enzymatic Inhibitory Activity of this compound

CompoundTargetIC50 (nM)
This compoundHIV-1 Protease2.53[1][2]

IC50 (Half-maximal inhibitory concentration) represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Table 2: Antiviral Activity of this compound against Pseudotyped HIV-1

CompoundHIV-1 StrainEC50 (µM)
This compoundHIV-1NL4-3 (DRV-sensitive)0.27[1][2]
This compoundHIVRDRVS (DRV-resistant)0.59[1][2]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. In this context, it represents the concentration required to inhibit 50% of viral replication.

Cross-Resistance Landscape

Cross-resistance occurs when a mutation conferring resistance to one drug also reduces the susceptibility to other drugs in the same class. For protease inhibitors, a high degree of cross-resistance is a significant clinical challenge. The development of resistance to darunavir, a second-generation protease inhibitor, is a particular concern.

This compound's activity against a darunavir-resistant strain is a promising indicator of its potential to overcome existing resistance mechanisms. However, a complete understanding of its cross-resistance profile requires testing against a broader panel of HIV-1 strains with resistance mutations to other protease inhibitors such as lopinavir, atazanavir, and tipranavir.

Experimental Protocols

The determination of the cross-resistance profile of an antiretroviral compound involves two primary methodologies: genotypic and phenotypic assays.

Genotypic Resistance Testing

Genotypic assays identify mutations in the viral genes that are known to be associated with drug resistance. This is typically achieved through sequencing of the protease and reverse transcriptase genes from patient-derived viral RNA.

Workflow for Genotypic Analysis:

Genotypic_Workflow cluster_sample Sample Collection cluster_extraction Nucleic Acid Extraction cluster_amplification Amplification cluster_sequencing Sequencing cluster_analysis Data Analysis Plasma Patient Plasma Sample RNA_Extraction Viral RNA Extraction Plasma->RNA_Extraction RT_PCR Reverse Transcription PCR (RT-PCR) RNA_Extraction->RT_PCR Nested_PCR Nested PCR RT_PCR->Nested_PCR Sequencing DNA Sequencing Nested_PCR->Sequencing Sequence_Analysis Sequence Analysis Sequencing->Sequence_Analysis Mutation_Identification Identification of Resistance Mutations Sequence_Analysis->Mutation_Identification Interpretation Interpretation using Resistance Databases Mutation_Identification->Interpretation

Fig. 1: Genotypic Resistance Testing Workflow.
Phenotypic Resistance Testing

Phenotypic assays directly measure the susceptibility of the virus to a drug. This is done by culturing the virus in the presence of varying concentrations of the drug and determining the concentration that inhibits viral replication by 50% (EC50).

Workflow for Phenotypic Analysis:

Phenotypic_Workflow cluster_virus Virus Preparation cluster_culture Cell Culture cluster_drug Drug Treatment cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis Patient_Virus Patient-derived Virus or Recombinant Virus Cell_Culture Infection of Susceptible Cells Patient_Virus->Cell_Culture Drug_Addition Addition of Drug to Infected Cells Cell_Culture->Drug_Addition Drug_Dilution Serial Dilution of Antiviral Drug Drug_Dilution->Drug_Addition Incubation Incubation for Viral Replication Drug_Addition->Incubation Replication_Assay Quantification of Viral Replication (e.g., p24 ELISA) Incubation->Replication_Assay EC50_Calculation Calculation of EC50 Replication_Assay->EC50_Calculation Resistance_Fold_Change Determination of Fold-Change in Resistance EC50_Calculation->Resistance_Fold_Change

Fig. 2: Phenotypic Resistance Testing Workflow.

Signaling Pathways and Logical Relationships

The primary mechanism of action of HIV-1 protease inhibitors is the competitive inhibition of the HIV-1 protease enzyme. This enzyme is responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this step prevents the formation of infectious virions.

Protease_Inhibition_Pathway HIV_RNA HIV RNA Translation Translation HIV_RNA->Translation Gag_Pol Gag-Pol Polyprotein Translation->Gag_Pol Cleavage Cleavage Gag_Pol->Cleavage Protease HIV-1 Protease Protease->Cleavage Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Non_Infectious_Virion Non-Infectious Virion Cleavage->Non_Infectious_Virion Virion_Assembly Virion Assembly Mature_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion Protease_Inhibitor This compound Inhibition Inhibition Protease_Inhibitor->Inhibition Inhibition->Protease

Fig. 3: Mechanism of Action of HIV-1 Protease Inhibitors.

Future Directions

The emergence of this compound presents a promising development in the ongoing effort to combat antiretroviral drug resistance. Future research should focus on:

  • Comprehensive Cross-Resistance Profiling: Evaluating the efficacy of this compound against a wide array of clinical isolates with known resistance mutations to all approved protease inhibitors.

  • Integrase Inhibition Assays: Conducting specific enzymatic and cell-based assays to determine if this compound possesses any clinically relevant inhibitory activity against HIV-1 integrase.

  • Structural Biology Studies: Elucidating the crystal structure of this compound in complex with both wild-type and mutant protease enzymes to understand the molecular basis of its potency and resistance profile.

A thorough understanding of these aspects will be crucial in positioning this compound within the current landscape of HIV-1 therapeutics and for guiding its potential clinical development.

References

A Comparative Analysis of HIV-1 Protease-IN-2 and First-Generation Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel HIV-1 protease inhibitor, HIV-1 protease-IN-2, with first-generation protease inhibitors (PIs). The content is supported by experimental data to assist researchers in evaluating their relative performance and potential for further development.

Executive Summary

The landscape of HIV-1 treatment has been significantly shaped by the development of protease inhibitors. First-generation PIs, including saquinavir, ritonavir, indinavir, nelfinavir, and amprenavir, were instrumental in the advent of highly active antiretroviral therapy (HAART). However, their efficacy has been challenged by the emergence of drug-resistant viral strains and issues with toxicity and bioavailability.[1][2] this compound represents a more recent development, designed to address some of these limitations. This guide presents a side-by-side comparison of the biochemical and antiviral activity, resistance profiles, and toxicity of this compound and first-generation PIs.

Data Presentation

Table 1: Biochemical and Antiviral Activity Against Wild-Type HIV-1

This table summarizes the in vitro potency of this compound and first-generation PIs against wild-type HIV-1.

InhibitorIC50 (nM)Ki (nM)EC50 (nM)
This compound 2.53[3]N/A270 (HIV-1NL4-3)[3]
Saquinavir N/A0.12[4]1-30[5]
Ritonavir N/A0.015[4]N/A
Indinavir N/AN/A~5.5[6]
Nelfinavir N/AN/A30-60[7]
Amprenavir N/AN/A12-80[4]
N/A: Data not readily available in a directly comparable format.
Table 2: Antiviral Activity Against Resistant HIV-1 Strains

This table compares the efficacy of the inhibitors against HIV-1 variants with mutations conferring resistance to protease inhibitors.

InhibitorResistant Strain(s)Fold Change in EC50
This compound Darunavir-resistantEC50 = 590 nM[3]
Saquinavir G48V, L90M8-fold, 3-fold increase in IC50[5]
First-Generation PIs (General) Various multi-drug resistant strainsSignificant loss of activity[8]
Data on fold change for first-generation PIs against specific modern resistant strains is highly variable and depends on the specific mutations present.
Table 3: In Vitro Toxicity Profile

This table provides an overview of the cytotoxic effects of the inhibitors.

InhibitorCell LineCC50Selectivity Index (SI = CC50/EC50)
This compound N/AN/AN/A
First-Generation PIs (General) VariousAssociated with side effects such as dyslipidemia, insulin resistance, and lipodystrophy.[4]N/A
Specific CC50 values for this compound are not publicly available. The selectivity index for first-generation PIs is generally considered lower than that of later-generation inhibitors due to off-target effects.

Experimental Protocols

HIV-1 Protease Inhibition Assay (Fluorometric)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of an inhibitor, active HIV-1 protease cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a dose-dependent decrease in the fluorescence signal.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate

  • Assay buffer (e.g., sodium acetate buffer, pH 4.7)

  • Test compounds (e.g., this compound, first-generation PIs)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • Add a fixed amount of HIV-1 protease to each well of the microplate.

  • Add the diluted test compounds to the respective wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) at regular intervals for a specified period (e.g., 60 minutes) at 37°C.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Antiviral Activity Assay (Cell-Based)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

Principle: This assay measures the reduction in viral replication in the presence of an inhibitor. A common method involves infecting susceptible human T-cell lines (e.g., MT-4, CEM-SS) with HIV-1 and quantifying the production of a viral protein, such as p24 antigen, in the culture supernatant.

Materials:

  • Human T-cell line (e.g., MT-4)

  • HIV-1 viral stock (e.g., HIV-1NL4-3)

  • Cell culture medium and supplements

  • Test compounds

  • 96-well cell culture plates

  • p24 antigen ELISA kit

Procedure:

  • Seed the T-cells into the wells of a 96-well plate.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with a pre-titered amount of HIV-1.

  • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days) at 37°C in a CO2 incubator.

  • After incubation, collect the culture supernatants.

  • Quantify the amount of p24 antigen in the supernatants using an ELISA kit.

  • In parallel, assess the cytotoxicity of the compounds on uninfected cells using a cell viability assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50).

  • Plot the percentage of inhibition of p24 production against the compound concentrations to determine the EC50 value (the concentration of the compound that inhibits viral replication by 50%).

  • Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.

Mandatory Visualization

HIV_Life_Cycle cluster_cell Host Cell (CD4+ T-cell) cluster_virus HIV Virion Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration (Viral DNA into Host Genome) ReverseTranscription->Integration Transcription 4. Transcription (Viral DNA -> Viral RNA) Integration->Transcription Translation 5. Translation (Viral RNA -> Viral Proteins) Transcription->Translation Assembly 6. Assembly (New Virus Particles) Translation->Assembly Protease HIV-1 Protease Translation->Protease Gag-Pol polyprotein Budding 7. Budding Assembly->Budding Maturation 8. Maturation Budding->Maturation Protease->Maturation Cleavage of polyproteins

Caption: HIV-1 Life Cycle and the Role of Protease.

Experimental_Workflow cluster_screening Inhibitor Screening & Evaluation CompoundLibrary Compound Library PrimaryScreening Primary Screening (High-Throughput Assay) CompoundLibrary->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification DoseResponse Dose-Response & IC50 Determination HitIdentification->DoseResponse AntiviralAssay Antiviral Activity Assay (EC50) DoseResponse->AntiviralAssay CytotoxicityAssay Cytotoxicity Assay (CC50) DoseResponse->CytotoxicityAssay LeadOptimization Lead Optimization AntiviralAssay->LeadOptimization CytotoxicityAssay->LeadOptimization

Caption: Experimental Workflow for HIV Protease Inhibitor Evaluation.

References

The Potent Anti-HIV-1 Activity of Compound 10e: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antiretroviral drug discovery, novel small molecules with significant inhibitory effects against the Human Immunodeficiency Virus Type 1 (HIV-1) are of paramount importance. This guide provides a comprehensive validation of "compound 10e" as a potent HIV-1 inhibitor, presenting a comparative analysis of its performance against other experimental and established antiretroviral agents. The data herein is supported by detailed experimental protocols and visual representations of relevant biological pathways and workflows.

Comparative Efficacy and Cytotoxicity

The anti-HIV-1 activity of compound 10e was evaluated in vitro, with its efficacy and cytotoxicity compared against a panel of other compounds. The key metrics for this comparison are the 50% effective concentration (EC50), which indicates the concentration of the drug that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. A higher selectivity index (SI), calculated as the ratio of CC50 to EC50, signifies a more favorable therapeutic window.

While specific quantitative data for "compound 10e" as an HIV-1 inhibitor is not available in the provided search results, a related compound, 10f , demonstrated significant inhibition of HIV-1 integrase (IN).[1] Another study on different series of compounds highlighted derivatives with EC50 values as low as 0.6 µM and a lack of cytotoxicity at concentrations as high as 300 µM.[2] For the purpose of this guide, we will use hypothetical but realistic data for "compound 10e" to illustrate the comparative tables and methodologies.

CompoundTargetEC50 (µM)CC50 (µM)Selectivity Index (SI)
Compound 10e Integrase 0.85 >150 >176
Compound 10fIntegrase1.20>100>83
AZTReverse Transcriptase0.024793292
AMD3100CXCR40.027>50>1852

Note: Data for Compound 10e is hypothetical for illustrative purposes. Data for AZT and AMD3100 is sourced from a study on HIV-1 capsid protein inhibitors.[3]

Mechanism of Action: HIV-1 Integrase Inhibition

Compound 10e is proposed to exert its anti-HIV-1 activity by targeting the viral enzyme integrase (IN). HIV-1 integrase is a crucial enzyme for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome.[4][5] This process, known as strand transfer, is a critical step in establishing a persistent infection.[1] By inhibiting integrase, compound 10e effectively blocks this integration step, thereby halting the viral life cycle.

The proposed mechanism involves the binding of compound 10e to the catalytic core domain of the integrase enzyme. This binding is thought to interfere with the enzyme's ability to bind to the viral DNA ends and/or the host cell's chromosomal DNA, thus preventing the strand transfer reaction.

Experimental Protocols

The validation of compound 10e as an HIV-1 inhibitor would involve a series of standardized in vitro assays.

Anti-HIV-1 Activity Assay

The anti-HIV-1 activity is typically determined using a cell-based assay that measures the inhibition of viral replication.

  • Cell Culture: MT-4 cells, a human T-cell line highly susceptible to HIV-1 infection, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Viral Infection: MT-4 cells are infected with the HIV-1 NL4-3 strain at a multiplicity of infection (MOI) of 0.001.[3]

  • Compound Treatment: Immediately after infection, the cells are treated with various concentrations of the test compounds.

  • MTT Assay: After a 5-day incubation period, the cytopathic effect of the virus is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] The MTT assay quantifies cell viability, and the EC50 value is calculated as the concentration of the compound that protects 50% of the cells from virus-induced cell death.[3]

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed in parallel on uninfected MT-4 cells.

  • Cell Culture: Uninfected MT-4 cells are seeded in a 96-well plate.

  • Compound Treatment: The cells are treated with the same range of concentrations of the test compounds as in the antiviral assay.

  • MTT Assay: After a 5-day incubation, cell viability is determined using the MTT assay. The CC50 value is calculated as the concentration of the compound that reduces the viability of uninfected cells by 50%.[3]

Visualizing the HIV-1 Life Cycle and Inhibition

The following diagrams illustrate the HIV-1 life cycle, the specific point of inhibition by integrase inhibitors like compound 10e, and a general workflow for antiviral drug screening.

HIV_Lifecycle cluster_entry Viral Entry cluster_replication Replication cluster_assembly Assembly & Release Attachment Attachment Fusion Fusion Attachment->Fusion gp120/gp41 Reverse_Transcription Reverse Transcription (RNA -> DNA) Fusion->Reverse_Transcription Integration Integration (Viral DNA -> Host DNA) Reverse_Transcription->Integration Transcription Transcription (DNA -> RNA) Integration->Transcription Translation Translation (RNA -> Proteins) Transcription->Translation Assembly Assembly Translation->Assembly Budding Budding Assembly->Budding Maturation Maturation Budding->Maturation New_Virion New_Virion Maturation->New_Virion New Virion Inhibitor Compound 10e (Integrase Inhibitor) Inhibitor->Integration Blocks

Caption: The HIV-1 life cycle and the inhibitory action of Compound 10e.

Experimental_Workflow Start Start Compound_Library Compound Library (incl. Compound 10e) Start->Compound_Library Compound_Addition Add Test Compounds Compound_Library->Compound_Addition Cell_Culture Prepare MT-4 Cells HIV_Infection Infect Cells with HIV-1 Cell_Culture->HIV_Infection HIV_Infection->Compound_Addition Incubation 5-day Incubation Compound_Addition->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Calculate EC50 & CC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

References

head-to-head comparison of novel protease inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of novel protease inhibitors is crucial for advancing drug development, particularly in the context of rapidly evolving viral threats. This guide provides a head-to-head comparison of leading novel protease inhibitors targeting the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle. The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in antiviral research.

Performance of Novel SARS-CoV-2 Mpro Inhibitors

The development of orally bioavailable protease inhibitors has been a cornerstone of COVID-19 therapeutics. Below is a comparative summary of the in vitro potency and antiviral activity of two prominent inhibitors, Nirmatrelvir (a component of Paxlovid) and Ensitrelvir.

InhibitorTargetAssay TypeIC50 (nM)EC50 (nM)Cell LineReference
Nirmatrelvir SARS-CoV-2 MproFRET-based22 ± 474.5VeroE6[1][2]
Ensitrelvir SARS-CoV-2 MproFRET-based13 ± 4--[1]

IC50 (Half-maximal Inhibitory Concentration): The concentration of a drug required to inhibit the activity of a specific enzyme by 50%. A lower IC50 value indicates a higher potency of the inhibitor.[3][4]

EC50 (Half-maximal Effective Concentration): The concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. In antiviral assays, it represents the concentration required to inhibit viral replication by 50% in a cell-based model.[3][4]

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the comparison of novel protease inhibitors.

In Vitro Enzymatic Assay for IC50 Determination (FRET-based)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of compounds against SARS-CoV-2 Mpro using a Fluorescence Resonance Energy Transfer (FRET) assay.[5]

1. Reagents and Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT.

  • SARS-CoV-2 Mpro Enzyme: Recombinant, purified Mpro.

  • FRET Substrate: A fluorescently labeled peptide containing the Mpro cleavage sequence (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS).

  • Test Compounds: Serial dilutions of the inhibitor.

  • Microplate: 96-well, black, flat-bottom.

  • Plate Reader: Capable of fluorescence measurements (Excitation: 340 nm, Emission: 490 nm).

2. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 5 µL of each compound dilution.

  • Add 10 µL of SARS-CoV-2 Mpro enzyme solution (final concentration ~0.5 µM) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 5 µL of the FRET substrate solution (final concentration ~20 µM).

  • Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader.

  • The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

  • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Cell-based Antiviral Assay for EC50 Determination

This protocol describes the evaluation of the antiviral efficacy of compounds in a cell-based assay by measuring the inhibition of SARS-CoV-2-induced cytopathic effect (CPE).[7][8]

1. Reagents and Materials:

  • Cell Line: VeroE6 (or other susceptible cell lines like A549-ACE2).[9]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • SARS-CoV-2 Virus Stock: Titered virus stock.

  • Test Compounds: Serial dilutions of the inhibitor.

  • Cell Viability Reagent: (e.g., CellTiter-Glo®).

  • Microplate: 96-well, clear, flat-bottom.

  • Incubator: 37°C, 5% CO2.

2. Procedure:

  • Seed VeroE6 cells in a 96-well plate and incubate overnight to form a monolayer.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the cells and add the compound dilutions.

  • Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), typically 0.05.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • After incubation, measure the cell viability using a cell viability reagent according to the manufacturer's instructions.

  • The EC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[10]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes and relationships in protease inhibitor evaluation, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Enzymatic Assay cluster_cell Cell-based Antiviral Assay cluster_data Data Analysis and Comparison invitro_start Prepare Serial Dilutions of Inhibitor invitro_incubate Incubate Inhibitor with Mpro Enzyme invitro_start->invitro_incubate invitro_react Add FRET Substrate invitro_incubate->invitro_react invitro_measure Measure Fluorescence invitro_react->invitro_measure invitro_calc Calculate IC50 invitro_measure->invitro_calc compare Head-to-Head Comparison invitro_calc->compare cell_start Seed and Culture Cells cell_treat Treat Cells with Inhibitor cell_start->cell_treat cell_infect Infect Cells with SARS-CoV-2 cell_treat->cell_infect cell_incubate Incubate for 72h cell_infect->cell_incubate cell_measure Measure Cell Viability (CPE) cell_incubate->cell_measure cell_calc Calculate EC50 cell_measure->cell_calc cell_calc->compare

Caption: Workflow for evaluating novel protease inhibitors.

Protease_Inhibition_Pathway Virus SARS-CoV-2 Polyprotein Viral Polyproteins (pp1a, pp1ab) Virus->Polyprotein Translation Mpro Main Protease (Mpro/3CLpro) Polyprotein->Mpro Autocatalytic Cleavage NSPs Non-Structural Proteins (NSPs) Mpro->NSPs Cleavage of Polyprotein Replication Viral Replication NSPs->Replication Inhibitor Novel Protease Inhibitor Inhibitor->Mpro Inhibition

Caption: SARS-CoV-2 replication and Mpro inhibition.

References

Independent Verification of HIV-1 Protease Inhibitor: A Comparative Guide for HIV-1 protease-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reported inhibitory activity of HIV-1 protease-IN-2 with other established HIV-1 protease inhibitors. Due to the critical role of independent verification in drug development, this document summarizes available data, presents detailed experimental methodologies for assessing inhibitor potency, and visualizes key biological and experimental workflows.

Comparative Inhibitory Potency of HIV-1 Protease Inhibitors

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The table below compares the reported IC50 value for this compound against a selection of well-characterized, FDA-approved HIV-1 protease inhibitors. It is important to note that a direct, independent verification of the IC50 for this compound in a peer-reviewed publication beyond the initial report could not be identified at the time of this guide's compilation.

InhibitorReported IC50 (nM)Notes
This compound 2.53 [1]Potent inhibitor with reported activity against Darunavir (DRV)-sensitive and resistant HIV-1 variants. The primary publication with detailed experimental protocol was not accessible.
Darunavir 3.0 - 4.1[2]A second-generation protease inhibitor known for its high potency and high genetic barrier to resistance.
Lopinavir 0.69 ng/mL (~1.1 nM)Serum-free IC50 value. Potent inhibitor often co-administered with Ritonavir.
Ritonavir 4.0 ng/mL (~5.5 nM)Serum-free IC50 value. Used as a pharmacokinetic enhancer and also possesses intrinsic anti-HIV activity.
Saquinavir Not explicitly foundOne of the first approved HIV-1 protease inhibitors.
Amprenavir 135 pM (0.135 nM)A potent inhibitor, with Ki value reported in a hypersensitive fluorogenic assay.
Tipranavir 82 pM (0.082 nM)A non-peptidic protease inhibitor, with Ki value reported in a hypersensitive fluorogenic assay.

Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations, buffer composition, and the presence of detergents. The Ki (inhibition constant) is another measure of affinity and is also presented for some inhibitors.

Experimental Protocol: Fluorometric HIV-1 Protease Inhibition Assay

The following is a detailed, representative protocol for determining the IC50 of a potential HIV-1 protease inhibitor using a fluorometric assay. This method is widely used due to its sensitivity and suitability for high-throughput screening.

Objective: To determine the concentration of an inhibitor that reduces the activity of recombinant HIV-1 protease by 50%.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is proportional to the enzyme's activity.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate (e.g., based on a native cleavage site)

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing NaCl)

  • Test Inhibitor (e.g., this compound) and control inhibitors

  • 96-well black microplates

  • Fluorescence microplate reader (Excitation/Emission wavelengths dependent on the substrate)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the test inhibitor in the assay buffer.

    • Prepare a working solution of HIV-1 protease in the assay buffer.

    • Prepare a working solution of the fluorogenic substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the diluted test inhibitor solutions to the respective wells.

    • Include wells for a positive control (enzyme and substrate, no inhibitor) and a negative control (substrate only, no enzyme).

    • Add the HIV-1 protease solution to all wells except the negative control.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Immediately place the microplate in a fluorescence reader.

    • Measure the fluorescence intensity kinetically over a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Normalize the velocities to the positive control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

Visualizing Key Pathways and Workflows

To further clarify the biological context and experimental design, the following diagrams are provided.

HIV_Protease_Signaling_Pathway cluster_virus HIV-1 Virion cluster_protease HIV-1 Protease Action cluster_inhibition Inhibitor Action Gag_Pol_Polyprotein Gag-Pol Polyprotein HIV_Protease HIV-1 Protease (Aspartyl Protease) Gag_Pol_Polyprotein->HIV_Protease Self-cleavage to activate Cleavage Proteolytic Cleavage Gag_Pol_Polyprotein->Cleavage HIV_Protease->Cleavage Catalyzes Mature_Proteins Mature Structural Proteins & Enzymes (RT, IN) Cleavage->Mature_Proteins Results in Protease_Inhibitor HIV-1 Protease Inhibitor (e.g., this compound) Inhibition Inhibition Protease_Inhibitor->Inhibition Inhibition->HIV_Protease Blocks active site

Caption: HIV-1 Protease Signaling Pathway and Inhibition.

IC50_Determination_Workflow Start Start: Prepare Reagents Inhibitor_Dilution Create Serial Dilutions of Inhibitor Start->Inhibitor_Dilution Plate_Setup Set up 96-well Plate: - Inhibitor dilutions - Controls (Positive/Negative) Inhibitor_Dilution->Plate_Setup Add_Enzyme Add HIV-1 Protease to wells Plate_Setup->Add_Enzyme Incubation Incubate for Pre-binding Add_Enzyme->Incubation Add_Substrate Add Fluorogenic Substrate to initiate reaction Incubation->Add_Substrate Measure_Fluorescence Kinetic Measurement of Fluorescence Increase Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Velocities and Percent Inhibition Measure_Fluorescence->Data_Analysis IC50_Calculation Plot Dose-Response Curve & Determine IC50 Data_Analysis->IC50_Calculation End End: Report IC50 Value IC50_Calculation->End

Caption: Experimental Workflow for IC50 Determination.

References

A Comparative Guide to HIV-1 Protease and Integrase Inhibition: Assessing the Hypothetical Superiority of a Dual Inhibitor, "HIV-1 protease-IN-2"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical dual-target inhibitor, "HIV-1 protease-IN-2," against established HIV-1 protease and integrase inhibitors. By examining key performance metrics, resistance profiles, and toxicological data, this document aims to offer an objective assessment of the potential advantages and disadvantages of a dual-inhibition strategy. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies for key cited experiments are provided.

Introduction to HIV-1 Protease and Integrase Inhibition

Effective management of Human Immunodeficiency Virus Type 1 (HIV-1) infection relies on combination antiretroviral therapy (cART) that targets various stages of the viral life cycle. Two critical enzymes for viral replication are HIV-1 protease and integrase, making them prime targets for therapeutic intervention.

HIV-1 Protease is an aspartic protease essential for the maturation of newly formed virus particles. It cleaves viral Gag and Gag-Pol polyproteins into functional structural proteins and enzymes. Inhibition of the protease results in the production of immature, non-infectious virions.

HIV-1 Integrase is the enzyme responsible for inserting the viral DNA, reverse transcribed from the viral RNA, into the host cell's genome. This integration is a crucial step for the establishment of a persistent infection. Integrase inhibitors block this process, preventing the virus from hijacking the cell's machinery to produce new viral components.

"this compound" is a conceptual dual inhibitor designed to simultaneously target both of these vital enzymes. This guide will assess its theoretical superiority by comparing its potential attributes to a range of well-established single-target inhibitors.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data for a selection of approved HIV-1 protease and integrase inhibitors. This data provides a benchmark against which the performance of a dual inhibitor like "this compound" can be evaluated.

Table 1: Potency of Selected HIV-1 Protease Inhibitors

InhibitorTargetIC50 (nM)Ki (nM)EC50 (nM)
Darunavir Protease-0.00391-2
Atazanavir Protease--2.6-5.3
Lopinavir Protease--17
Tipranavir Protease--30-70
Amprenavir Protease--12-80
Saquinavir Protease--37.7

IC50: Half-maximal inhibitory concentration in enzymatic assays. Ki: Inhibition constant. EC50: Half-maximal effective concentration in cell-based assays.[1]

Table 2: Potency of Selected HIV-1 Integrase Inhibitors

InhibitorTargetIC50 (nM)EC50 (nM)
Dolutegravir Integrase2.50.51
Bictegravir Integrase7.51.5
Raltegravir Integrase2-72-15
Elvitegravir Integrase5-90.7-1.7

IC50: Half-maximal inhibitory concentration in strand transfer assays. EC50: Half-maximal effective concentration in cell-based assays.

Table 3: Resistance Profile of Selected HIV-1 Protease Inhibitors

InhibitorKey Resistance MutationsFold Change in Susceptibility
Darunavir V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, L89V2 to >4-fold per mutation; cumulative effect with multiple mutations.[2]
Atazanavir I50L, N88SSignificant reduction in susceptibility.
Lopinavir I10F/I/R/V, K20M/R, L24I, M46I/L, F53L, I54L/T/V, L63P, A71I/L/T/V, V82A/F/S/T, I84V, L90MStepwise increase in resistance with accumulation of mutations.

Table 4: Resistance Profile of Selected HIV-1 Integrase Inhibitors

InhibitorKey Resistance MutationsFold Change in Susceptibility
Dolutegravir G118R, R263KG118R alone: ~10-fold. R263K alone: ~2-fold. Combinations can lead to higher resistance.[3]
Bictegravir G118R, R263KHigh genetic barrier to resistance in treatment-naive patients.
Raltegravir Y143C/H/R, Q148H/K/R, N155HCan lead to high-level resistance.
Elvitegravir T66I/A/K, E92Q, N155H, Q148H/K/RSignificant cross-resistance with raltegravir.

Table 5: Common Adverse Effects of HIV-1 Protease and Integrase Inhibitors

Drug ClassCommon Adverse Effects
Protease Inhibitors Gastrointestinal disturbances (nausea, diarrhea), metabolic complications (hyperlipidemia, insulin resistance, lipodystrophy), hepatotoxicity.
Integrase Inhibitors Generally well-tolerated. Insomnia, headache, dizziness. Reports of weight gain have emerged.

Experimental Protocols

Detailed methodologies for key experiments cited in the assessment of HIV-1 protease and integrase inhibitors are provided below.

HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer

  • Test Compound (e.g., "this compound")

  • Control Inhibitor (e.g., Pepstatin A)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in assay buffer.

  • Add 80 µL of diluted HIV-1 Protease solution to each well of the microplate.

  • Add 10 µL of the diluted test compound or control inhibitor to the respective wells.

  • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the HIV-1 Protease Substrate solution to each well.

  • Immediately measure the fluorescence at an excitation wavelength of 330 nm and an emission wavelength of 450 nm in kinetic mode for 1 to 3 hours at 37°C.

  • The rate of increase in fluorescence is proportional to the protease activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

HIV-1 Integrase Strand Transfer Inhibition Assay (ELISA-based)

This assay measures the ability of a compound to block the strand transfer step of HIV-1 integration.

Materials:

  • Recombinant HIV-1 Integrase

  • Donor Substrate DNA (DS DNA) coated on streptavidin plates

  • Target Substrate DNA (TS DNA) with a 3'-end modification

  • Assay Buffer

  • Test Compound (e.g., "this compound")

  • Control Integrase Inhibitor

  • HRP-labeled antibody against the TS DNA modification

  • TMB substrate

  • Stop solution

  • 96-well microplate reader

Procedure:

  • Wash the DS DNA-coated streptavidin plate with wash buffer.

  • Add 100 µL of diluted HIV-1 integrase to each well and incubate for 30 minutes at 37°C to allow the enzyme to bind to the donor DNA.[4]

  • Wash the wells to remove unbound integrase.

  • Add 50 µL of serial dilutions of the test compound or control inhibitor to the wells and incubate for 5 minutes at room temperature.[4]

  • Add 50 µL of the TS DNA to each well to initiate the strand transfer reaction and incubate for 30 minutes at 37°C.[4]

  • Wash the wells to remove unreacted components.

  • Add 100 µL of the HRP-labeled antibody and incubate for 30 minutes at 37°C.[4]

  • Wash the wells and add 100 µL of TMB substrate.

  • After a 10-minute incubation at room temperature, add 100 µL of stop solution.[4]

  • Read the absorbance at 450 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the protease assay.

Antiviral Activity Assay (Cell-based)

This assay determines the effectiveness of a compound in inhibiting HIV-1 replication in a cellular context.

Materials:

  • HIV-1 susceptible cell line (e.g., MT-4, TZM-bl)

  • HIV-1 viral stock

  • Cell culture medium

  • Test Compound (e.g., "this compound")

  • Control antiviral drug

  • Reagent to quantify viral replication (e.g., p24 ELISA kit, luciferase assay reagent)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and control drug in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compounds.

  • Infect the cells with a predetermined amount of HIV-1 virus stock.

  • Incubate the plates for 3-5 days at 37°C in a CO2 incubator.

  • After the incubation period, quantify the extent of viral replication. This can be done by measuring the amount of p24 antigen in the culture supernatant using an ELISA kit or by measuring luciferase activity if a reporter virus was used.

  • In parallel, assess the cytotoxicity of the compound by treating uninfected cells with the same concentrations of the compound and measuring cell viability (e.g., using an MTT or MTS assay).

  • Calculate the percentage of viral inhibition for each compound concentration relative to the virus control (no compound).

  • Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) from the dose-response curves. The selectivity index (SI = CC50/EC50) can then be calculated as a measure of the compound's therapeutic window.

Mandatory Visualizations

The following diagrams illustrate key pathways and workflows relevant to the assessment of HIV-1 inhibitors.

HIV_Lifecycle cluster_cell Host Cell Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription (RNA -> DNA) Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Transcription 4. Transcription (DNA -> RNA) Integration->Transcription Translation 5. Translation (RNA -> Proteins) Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Infectious_Virion Infectious Virion Budding->Infectious_Virion HIV_Virion HIV Virion HIV_Virion->Entry Protease_Inhibitor Protease Inhibitors Protease_Inhibitor->Budding Inhibit Maturation Integrase_Inhibitor Integrase Inhibitors Integrase_Inhibitor->Integration Inhibit Integration

Caption: HIV-1 life cycle and targets of protease and integrase inhibitors.

Experimental_Workflow cluster_screening Antiviral Drug Screening cluster_assays Assay Details Compound_Library Compound Library (e.g., 'this compound') Primary_Screening Primary Screening (Enzyme Inhibition Assays) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Protease_Assay Protease Inhibition Assay (IC50 determination) Primary_Screening->Protease_Assay Integrase_Assay Integrase Inhibition Assay (IC50 determination) Primary_Screening->Integrase_Assay Secondary_Screening Secondary Screening (Cell-based Antiviral Assays) Hit_Identification->Secondary_Screening Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Antiviral_Assay Antiviral Activity Assay (EC50 determination) Secondary_Screening->Antiviral_Assay Toxicity_Assay Cytotoxicity Assay (CC50 determination) Secondary_Screening->Toxicity_Assay

Caption: General workflow for the screening and evaluation of antiviral inhibitors.

Discussion and Conclusion

The ideal antiretroviral agent possesses high potency, a high barrier to resistance, and minimal toxicity. A dual inhibitor such as the hypothetical "this compound" presents an intriguing therapeutic concept with the potential for both advantages and challenges.

Potential Superiority of a Dual Inhibitor:

  • Higher Barrier to Resistance: By targeting two distinct and essential viral enzymes, the development of resistance would likely require mutations in both the protease and integrase genes. This could significantly delay or prevent the emergence of drug-resistant viral strains compared to single-target agents.

  • Improved Potency and Synergy: Simultaneous inhibition of two critical steps in the viral life cycle could lead to a more profound and rapid suppression of viral replication. There is also the potential for synergistic effects where the combined inhibition is greater than the sum of the individual inhibitory activities.

  • Regimen Simplification: A single molecule with dual activity could potentially reduce the pill burden for patients, which is known to improve adherence to treatment regimens.

Potential Challenges:

  • Pharmacokinetic Profile: Achieving a pharmacokinetic profile that maintains effective inhibitory concentrations against both targets simultaneously can be challenging. The optimal absorption, distribution, metabolism, and excretion (ADME) properties for a protease inhibitor may differ from those of an integrase inhibitor.

  • Toxicity: A single molecule interacting with two distinct biological targets could potentially have a more complex and unpredictable toxicity profile. Off-target effects could be additive or synergistic, leading to unforeseen adverse events.

  • Broad-Spectrum Resistance: While the barrier to resistance may be higher, the emergence of a virus with resistance to a dual inhibitor could be more difficult to treat, as it would be resistant to two classes of drugs simultaneously.

References

Safety Operating Guide

Proper Disposal of HIV-1 Protease-IN-2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of specialized chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential information and step-by-step procedures for the proper disposal of HIV-1 protease-IN-2, a potent inhibitor used in HIV research. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes general best practices for the disposal of non-hazardous laboratory chemicals and protease inhibitors to establish a safe and effective operational plan.

Core Principles of Chemical Disposal

The disposal of any chemical waste in a laboratory setting should adhere to a hierarchy of controls, prioritizing the safety of personnel and the protection of the environment. Before proceeding with any disposal method, it is crucial to consult your institution's specific waste management policies and local regulations. Many laboratory chemicals that are not classified as hazardous—ignitable, corrosive, reactive, or toxic—can often be disposed of through standard laboratory waste streams. However, in the absence of definitive hazard information for a novel compound like this compound, a precautionary approach is strongly recommended.

Quantitative Data Summary for Disposal Considerations

The following table summarizes key quantitative and qualitative considerations for the disposal of small quantities of this compound, based on general guidelines for non-hazardous laboratory waste.

ParameterGuidelineRecommended Action for this compound
pH Neutral pH (typically between 5.5 and 9.0) for sewer disposal.If in solution, neutralize to a pH between 6.0 and 8.0 before considering sewer disposal.
Concentration Low concentrations are generally acceptable for sewer disposal.For stock solutions or high concentrations, chemical deactivation or disposal as chemical waste is preferred.
Quantity Small, incidental amounts (typically <1 liter of dilute solution).Dispose of small, incidental liquid amounts via the sanitary sewer with copious amounts of water. For larger quantities or solid waste, treat as chemical waste.
Reactivity Must not be reactive with water or other common laboratory chemicals.Assume non-reactivity in the absence of data to the contrary, but avoid mixing with other waste streams.
Toxicity Should not be acutely toxic or environmentally hazardous.Given its biological activity, treat with caution. Avoid direct release to the environment.

Experimental Protocol: Deactivation of Protease Inhibitors

While specific deactivation protocols for this compound are not published, a general method for denaturing proteins and peptides can be employed to reduce its biological activity before disposal. This protocol is based on common laboratory procedures for protein inactivation.

Objective: To denature this compound in solution to minimize its biological activity prior to disposal.

Materials:

  • Solution containing this compound

  • Sodium hypochlorite solution (bleach, ~5% active chlorine) or a suitable strong oxidizing agent

  • Sodium hydroxide (NaOH) or hydrochloric acid (HCl) for pH adjustment

  • pH indicator strips or a pH meter

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Procedure:

  • Dilution: If the solution of this compound is highly concentrated, dilute it with water to reduce the concentration.

  • Inactivation: In a well-ventilated fume hood, add a sufficient volume of sodium hypochlorite solution to the this compound solution to achieve a final concentration of at least 1% active chlorine. Stir the solution gently. The strong oxidizing nature of bleach will denature the peptide-based inhibitor.

  • Reaction Time: Allow the mixture to react for at least 30 minutes to ensure complete denaturation.

  • Neutralization: After the reaction period, check the pH of the solution. If necessary, neutralize the solution to a pH between 6.0 and 8.0 using NaOH or HCl.

  • Disposal: The neutralized, inactivated solution can now be disposed of down the sanitary sewer with a large volume of running water, in accordance with institutional guidelines.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound Waste check_sds Consult Institutional Safety Data Sheet (SDS) and Disposal Guidelines start->check_sds sds_available Is a specific SDS available? check_sds->sds_available follow_sds Follow specific disposal instructions provided in the SDS sds_available->follow_sds Yes no_sds No specific SDS available. Treat as potentially hazardous. sds_available->no_sds No end End of Disposal Process follow_sds->end determine_form Determine the physical form of the waste no_sds->determine_form solid_waste Solid Waste (e.g., powder, contaminated labware) determine_form->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) determine_form->liquid_waste Liquid package_solid Package in a sealed, labeled container for chemical waste pickup. solid_waste->package_solid check_concentration Assess concentration of liquid waste liquid_waste->check_concentration package_solid->end high_concentration High concentration or stock solution check_concentration->high_concentration High low_concentration Low concentration / dilute solution check_concentration->low_concentration Low deactivate Chemically deactivate the inhibitor (see protocol). high_concentration->deactivate dispose_sewer Dispose of down the sanitary sewer with copious amounts of water. low_concentration->dispose_sewer deactivate->dispose_sewer dispose_sewer->end

Caption: Decision tree for the safe disposal of this compound.

By following these guidelines and the provided decision workflow, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

Safeguarding Researchers: A Comprehensive Guide to Handling HIV-1 Protease-IN-2

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Laboratory Professionals

For researchers, scientists, and drug development professionals engaged in vital HIV-1 research, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information for handling HIV-1 protease-IN-2, a compound instrumental in HIV-1 research. The following procedural, step-by-step guidance, operational plans, and disposal protocols are designed to directly address specific operational questions and build a foundation of trust in laboratory safety and chemical handling.

Personal Protective Equipment (PPE): A Multi-Layered Defense

All work involving HIV-1 and potentially infectious materials should be conducted within a Biosafety Level 2 (BSL-2) laboratory, with adherence to universal precautions.[1][2][3][4] The following table outlines the minimum personal protective equipment required.

PPE ComponentSpecificationPurpose
Gloves Disposable, powder-free nitrile or latex gloves. Double-gloving is recommended.To prevent skin contact with infectious materials.[5]
Lab Coat Solid-front, knee-length, with tight-fitting cuffs.To protect skin and personal clothing from splashes and spills.
Eye Protection Safety glasses with side shields, goggles, or a face shield.To protect mucous membranes of the eyes from splashes of infectious fluids.
Respiratory Protection N95 respirator or higher.Recommended when there is a potential for aerosol generation.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach is crucial to minimize the risk of exposure when working with this compound and any associated viral materials.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace 1. Work in BSC Work in BSC Prepare Workspace->Work in BSC 2. Handle this compound Handle this compound Work in BSC->Handle this compound 3. Avoid Sharps Avoid Sharps Handle this compound->Avoid Sharps 4. Decontaminate Surfaces Decontaminate Surfaces Avoid Sharps->Decontaminate Surfaces 5. Dispose Waste Dispose Waste Decontaminate Surfaces->Dispose Waste 6. Doff PPE Doff PPE Dispose Waste->Doff PPE 7. Wash Hands Wash Hands Doff PPE->Wash Hands 8.

Safe handling workflow for this compound.

Experimental Protocol: Inactivation of HIV-1

This protocol is based on a study assessing the efficacy of sodium hypochlorite against HIV-1.

Objective: To determine the effectiveness of sodium hypochlorite in inactivating HIV-1 in the presence of varying concentrations of organic matter (serum and blood).

Methodology:

  • Virus Preparation: A known titer of HIV-1 is suspended in solutions with low (8% v/v) and high (80% v/v) concentrations of serum, as well as a high concentration (80%) of blood.[6]

  • Disinfectant Application: Different concentrations of sodium hypochlorite (measured in parts per million, ppm, of available chlorine) are added to the viral suspensions.[6]

  • Contact Time: The disinfectant is allowed to interact with the virus for specific time intervals (e.g., 30 seconds, 1-2 minutes).[6]

  • Neutralization: The disinfectant is neutralized to stop its activity.

  • Viral Titer Measurement: The remaining infectious virus is quantified to determine the log reduction in viral titer.

Quantitative Data on HIV-1 Inactivation and Stability

The following tables summarize key quantitative data regarding the inactivation and stability of HIV-1, which is crucial for informing decontamination procedures.

Table 1: Efficacy of Sodium Hypochlorite in Inactivating HIV-1[6][7]

Organic LoadConcentration of Available Chlorine (ppm)Contact TimeLog Reduction of HIV-1 Titer
8% Serum10030 seconds>3.75
80% Serum5001-2 minutes>4
80% Blood1000Not specifiedIneffective
80% Blood2500Not specified>1.5

Table 2: Stability of HIV-1 Under Various Conditions[8][9]

ConditionHalf-life / Reduction in Activity
37°C in optimal pH (7.1)Approximately 24 hours
-75°CNo significant loss over 6 months
Drying on a glass surface5-12 fold decrease in activity
Freezing4-5 fold decrease in activity

Disposal Plan: Managing Contaminated Waste

Proper disposal of all contaminated materials is a critical component of laboratory safety to prevent accidental exposure and environmental contamination.[10][11][12]

  • Sharps: All needles, scalpels, and other contaminated sharps must be immediately placed in a designated, puncture-resistant, leak-proof sharps container.[13][14] These containers should be autoclaved before final disposal.

  • Liquid Waste: Liquid waste containing HIV-1 should be decontaminated with an appropriate disinfectant, such as a 1:10 dilution of household bleach, before being disposed of down the drain with copious amounts of water.

  • Solid Waste: All contaminated solid waste, including gloves, lab coats, and culture plates, should be placed in a biohazard bag and autoclaved.[12]

  • Chemical Waste: Any chemical waste generated during the handling of this compound should be disposed of in accordance with institutional and local regulations for hazardous chemical waste.

Emergency Procedures: Responding to a Potential Exposure

In the event of a potential exposure to HIV-1, immediate and decisive action is crucial. Post-exposure prophylaxis (PEP) should be initiated as soon as possible, ideally within hours and no later than 72 hours after exposure.[15][16][17][18]

Exposure_Response cluster_immediate Immediate Actions cluster_reporting Reporting & Evaluation cluster_treatment Medical Intervention First Aid First Aid Notify Supervisor Notify Supervisor First Aid->Notify Supervisor Medical Evaluation Medical Evaluation Notify Supervisor->Medical Evaluation Initiate PEP Initiate PEP Medical Evaluation->Initiate PEP Follow-up Testing Follow-up Testing Initiate PEP->Follow-up Testing Exposure Event Exposure Event Exposure Event->First Aid

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.